D-Ribose-1,2-13C2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C5H10O5 |
|---|---|
Molecular Weight |
152.12 g/mol |
IUPAC Name |
(2S,3R,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i1+1,3+1 |
InChI Key |
PYMYPHUHKUWMLA-BZCPYFRZSA-N |
Isomeric SMILES |
C([C@H]([C@H]([13C@@H]([13CH]=O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to D-Ribose-1,2-¹³C₂ in Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Ribose-1,2-¹³C₂ is a stable isotope-labeled form of the naturally occurring pentose sugar, D-ribose. In this isotopologue, the carbon atoms at the first and second positions of the ribose molecule are replaced with the heavy isotope of carbon, ¹³C. This specific labeling makes it an invaluable tool for researchers in the field of metabolic analysis, enabling the precise tracing of the metabolic fate of ribose through various cellular pathways. Unlike radioactive isotopes, stable isotopes are non-hazardous and can be safely used in a wide range of experimental settings, from in vitro cell cultures to in vivo studies.
The primary role of D-Ribose-1,2-¹³C₂ in metabolic tracing is to elucidate the dynamics of pathways that utilize ribose as a key precursor, most notably the pentose phosphate pathway (PPP) and nucleotide biosynthesis. By introducing this labeled compound into a biological system, scientists can track the incorporation of the ¹³C atoms into downstream metabolites. Subsequent analysis using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy allows for the quantification of metabolic fluxes and the determination of relative pathway activities. This technical guide provides a comprehensive overview of D-Ribose-1,2-¹³C₂, its role in metabolic tracing, detailed experimental protocols, and the interpretation of the resulting data.
Core Concepts in Metabolic Tracing with D-Ribose-1,2-¹³C₂
Metabolic tracing with stable isotopes relies on the principle of introducing a labeled substrate into a biological system and monitoring the appearance of the isotope in downstream metabolites. D-Ribose-1,2-¹³C₂ is particularly useful for dissecting the complexities of pentose metabolism.
Upon entering the cell, D-ribose is phosphorylated by the enzyme ribokinase to form ribose-5-phosphate (R5P). This initial phosphorylation is a key entry point into central carbon metabolism.
From ribose-5-phosphate, the ¹³C labels can be traced through two major interconnected pathways:
-
Nucleotide Biosynthesis: Ribose-5-phosphate is a direct precursor for the synthesis of purine and pyrimidine nucleotides, the building blocks of RNA and DNA. The labeled ribose moiety is incorporated into these nucleotides, allowing for the measurement of de novo nucleotide synthesis rates.
-
Pentose Phosphate Pathway (PPP): Ribose-5-phosphate is a central intermediate of the non-oxidative branch of the PPP. Through a series of reversible reactions catalyzed by transketolase and transaldolase, the carbon backbone of R5P is rearranged to produce other sugar phosphates, such as fructose-6-phosphate (F6P) and glyceraldehyde-3-phosphate (G3P). These intermediates can then enter glycolysis. Tracing the fate of the ¹³C atoms from D-Ribose-1,2-¹³C₂ through the non-oxidative PPP provides valuable insights into the activity and reversibility of these reactions.
Data Presentation: Quantitative Analysis of Metabolite Isotopomer Distribution
The power of stable isotope tracing lies in the ability to quantify the distribution of isotopes in various metabolites. This distribution, known as the mass isotopomer distribution (MID), provides a detailed picture of metabolic pathway utilization. The following tables summarize quantitative data from a study using [1,2-¹³C₂]glucose in human hepatoma (Hep G2) cells, which serves as a relevant model for tracing the fate of a two-carbon labeled pentose precursor through the non-oxidative PPP and glycolysis.[1]
| Metabolite | Isotopomer | Fractional Abundance (%) | Pathway Indicated |
| Lactate | M+1 (¹³C₁) | 1.9 ± 0.2 | Pentose Phosphate Pathway |
| M+2 (¹³C₂) | 10.0 ± 0.8 | Glycolysis | |
| Ribose | M+1 (¹³C₁) | Present | Non-oxidative PPP |
| M+2 (¹³C₂) | Present | Direct incorporation/Non-oxidative PPP |
Table 1: Fractional Abundance of Lactate and Ribose Isotopomers in Hep G2 Cells. Data are presented as mean ± SD. M+1 and M+2 represent molecules with one and two ¹³C atoms, respectively.[1]
| Ribose Isotopomer | Positional Labeling | Fractional Abundance (%) |
| M+1 | [1-¹³C] | Detected |
| [5-¹³C] | Detected | |
| M+2 | [1,2-¹³C₂] | Detected |
| [4,5-¹³C₂] | Detected |
Table 2: Positional Isotopomers of Ribose Detected in Hep G2 Cells. The presence of these specific isotopomers provides detailed information on the carbon rearrangements within the non-oxidative PPP.[1]
Experimental Protocols
Cell Culture and Labeling
-
Cell Seeding: Plate cells (e.g., Hep G2) in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
-
Medium Preparation: Prepare a labeling medium by supplementing a base medium (e.g., DMEM without glucose and pyruvate) with D-Ribose-1,2-¹³C₂ at a final concentration of 5-10 mM. Ensure all other necessary nutrients, including dialyzed fetal bovine serum, are present.
-
Labeling: Remove the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.
-
Incubation: Incubate the cells for a time course (e.g., 6, 12, 24 hours) to allow for the incorporation of the labeled ribose into various metabolic pools. The optimal incubation time will depend on the specific metabolic pathways and cell type being studied.
Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold PBS.
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the cells. Scrape the cells and collect the cell lysate.
-
Protein Precipitation: Incubate the lysate at -20°C for at least one hour to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the polar metabolites.
-
Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac). Store the dried metabolite extracts at -80°C until analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Derivatization: To increase volatility for GC analysis, derivatize the dried metabolite extracts. A common method is a two-step process:
-
Add methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 30°C for 90 minutes to protect carbonyl groups.
-
Add N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMS) and incubate at 60°C for 60 minutes to silylate hydroxyl and amine groups.
-
-
GC-MS Analysis:
-
Injection: Inject the derivatized sample into the GC-MS system.
-
Chromatography: Separate the metabolites on a suitable capillary column (e.g., DB-5ms). A typical temperature program starts at a low temperature (e.g., 100°C), ramps up to a high temperature (e.g., 300°C), and holds for a period to ensure elution of all compounds.
-
Mass Spectrometry: Operate the mass spectrometer in either full scan mode to identify all detectable metabolites or in selected ion monitoring (SIM) mode to quantify the mass isotopomer distributions of specific target metabolites with higher sensitivity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
-
Sample Preparation: Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).
-
NMR Data Acquisition:
-
Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra to identify and quantify the major labeled metabolites.
-
For more detailed structural and positional information of the ¹³C labels, acquire two-dimensional (2D) NMR experiments such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation).
-
-
Data Analysis: Process the NMR spectra using appropriate software. The chemical shifts and coupling patterns of the signals will reveal the positions and extent of ¹³C labeling in the metabolites.
Signaling Pathways and Experimental Workflows
Metabolic Fate of D-Ribose-1,2-¹³C₂ in the Pentose Phosphate Pathway and Glycolysis
The following diagram illustrates the flow of the ¹³C labels from D-Ribose-1,2-¹³C₂ through the non-oxidative PPP and into glycolysis.
References
An In-Depth Technical Guide to the Chemical Synthesis and Purification of D-Ribose-1,2-¹³C₂
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of D-Ribose-1,2-¹³C₂, a stable isotope-labeled sugar crucial for a variety of research applications, particularly in NMR-based structural and metabolic studies. This document details the probable synthetic pathways, purification protocols, and available quantitative data, offering a valuable resource for researchers in the fields of biochemistry, drug development, and analytical chemistry.
Introduction
D-Ribose, a fundamental component of RNA and various essential biomolecules, when labeled with the stable isotope carbon-13 (¹³C) at specific positions, becomes a powerful tool for tracing metabolic pathways and elucidating molecular structures and dynamics. D-Ribose-1,2-¹³C₂ is of particular interest as the dual labeling at the C1 and C2 positions provides unique spectroscopic signatures for NMR analysis. The synthesis and purification of this specific isotopomer require a multi-step process that combines chemical and enzymatic methods to achieve high isotopic enrichment and chemical purity.
Chemical Synthesis of D-Ribose-1,2-¹³C₂
The synthesis of D-Ribose-1,2-¹³C₂ is not a trivial process and typically involves a chemi-enzymatic approach. While specific proprietary methods are employed by commercial suppliers, a plausible and widely referenced method involves the adaptation of the Kiliani-Fischer synthesis, a classical method for elongating the carbon chain of an aldose.
A likely synthetic strategy starts with a ¹³C-labeled four-carbon sugar precursor, which is then extended to a five-carbon sugar, introducing the second ¹³C label.
Chemi-Enzymatic Synthesis Pathway
A probable synthetic route involves the following key transformations:
-
Starting Material: The synthesis likely commences with a suitably protected form of D-erythrose, a four-carbon aldose, with a ¹³C label already incorporated at the C1 position (D-[1-¹³C]Erythrose).
-
Kiliani-Fischer Synthesis: This crucial step extends the carbon chain by one carbon. The reaction proceeds via a cyanohydrin intermediate, formed by the reaction of the aldehyde group of the erythrose precursor with a ¹³C-labeled cyanide source (e.g., K¹³CN). This introduces the second ¹³C atom at what will become the C2 position of the final ribose molecule.
-
Hydrolysis and Lactonization: The resulting cyanohydrin is then hydrolyzed to a carboxylic acid, which subsequently forms a lactone. This step results in a mixture of two epimeric lactones.
-
Reduction: The separated desired lactone is then reduced to the corresponding aldose, yielding the D-Ribose backbone with ¹³C labels at the C1 and C2 positions.
-
Enzymatic Refinements: Enzymatic reactions may be employed to improve the stereoselectivity of the synthesis or to perform specific modifications.
Alternative Biosynthetic Approaches
An alternative route for the production of labeled D-Ribose involves microbial fermentation. In this approach, microorganisms are cultured in a medium containing ¹³C-labeled glucose as the sole carbon source. Through the pentose phosphate pathway, the microorganisms metabolize the labeled glucose to produce various sugar phosphates, including ribose-5-phosphate. Subsequent enzymatic hydrolysis can then yield the desired D-Ribose with ¹³C incorporation. The specific labeling pattern in the final product would depend on the labeled positions in the starting glucose and the metabolic pathways utilized by the microorganism.
Purification of D-Ribose-1,2-¹³C₂
The purification of D-Ribose-1,2-¹³C₂ is critical to remove unreacted starting materials, reagents, and any isomeric byproducts. High-Performance Liquid Chromatography (HPLC) is the method of choice for achieving the high purity required for research applications.
Purification Workflow
A typical purification workflow would involve the following steps:
-
Initial Work-up: Following the synthesis, the reaction mixture is typically subjected to an initial work-up, which may include extraction, filtration, and concentration to remove bulk impurities.
-
Chromatographic Separation: The crude product is then subjected to one or more rounds of chromatographic purification.
-
Final Product Characterization: The purified product is characterized to confirm its identity, purity, and isotopic enrichment.
Experimental Protocols
While specific, detailed protocols are often proprietary, the following tables summarize typical experimental conditions for the key synthesis and purification steps based on established methodologies for carbohydrate chemistry.
Table 1: Representative Experimental Protocol for Kiliani-Fischer Synthesis
| Step | Reagent/Parameter | Conditions | Purpose |
| Cyanohydrin Formation | D-[1-¹³C]Erythrose, K¹³CN, H₂O | Room temperature, aqueous solution | Chain elongation and introduction of the second ¹³C label. |
| Hydrolysis | Acid (e.g., H₂SO₄) or Base (e.g., Ba(OH)₂) | Heating | Conversion of the nitrile group to a carboxylic acid. |
| Lactonization | Acid catalysis | Heating | Formation of the more stable γ-lactone. |
| Epimer Separation | Chromatography (e.g., silica gel) | Gradient elution | Isolation of the desired D-ribono-γ-lactone. |
| Reduction | NaBH₄ or H₂/Pd-BaSO₄ | Controlled temperature and pH | Reduction of the lactone to the aldose. |
Table 2: Representative HPLC Purification Protocol
| Parameter | Condition | Rationale |
| Column | Amine-based (e.g., NH₂) or specialized carbohydrate column | Provides good selectivity for separating sugars and their isomers. |
| Mobile Phase | Acetonitrile/Water gradient | Allows for the effective elution and separation of polar carbohydrate molecules. |
| Flow Rate | 1-5 mL/min (analytical); >10 mL/min (preparative) | Optimized for resolution and run time. |
| Temperature | Ambient or slightly elevated (e.g., 30-40 °C) | Can improve peak shape and resolution. |
| Detector | Refractive Index (RI) or Evaporative Light Scattering (ELSD) | Universal detectors suitable for non-UV absorbing carbohydrates. |
Quantitative Data
Quantitative data for the synthesis of D-Ribose-1,2-¹³C₂ is not widely published in academic literature, as it is often considered proprietary information by commercial suppliers. However, based on the nature of the multi-step synthesis and purification, the following estimations can be made.
Table 3: Estimated and Reported Quantitative Data
| Parameter | Value | Source/Comment |
| Overall Reaction Yield | 10-20% | Estimated, based on the multi-step nature of the Kiliani-Fischer synthesis and subsequent purification losses. |
| Chemical Purity | ≥98% | As reported by various commercial suppliers.[] |
| Isotopic Enrichment | ≥99 atom % ¹³C | As reported by various commercial suppliers.[] |
Conclusion
The chemical synthesis and purification of D-Ribose-1,2-¹³C₂ is a complex process that relies on a combination of classical organic chemistry and modern purification techniques. The chemi-enzymatic route, likely involving a modified Kiliani-Fischer synthesis, provides a viable pathway to this valuable isotopically labeled compound. High-purity D-Ribose-1,2-¹³C₂ is achievable through meticulous HPLC purification. This technical guide provides researchers with a foundational understanding of the core principles and methodologies involved in the production of this important research tool, enabling them to better plan and execute their experimental designs.
References
Understanding 13C Isotopomer Distribution with D-Ribose-1,2-13C2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the metabolic fate of D-Ribose-1,2-13C2, a stable isotope-labeled sugar used as a tracer in metabolic flux analysis (MFA). While the use of 13C-labeled glucose is well-documented, this guide focuses on the unique insights that can be gained by directly introducing labeled ribose into cellular metabolism. By tracing the journey of the two labeled carbon atoms, researchers can elucidate the activity of key metabolic pathways, particularly the non-oxidative pentose phosphate pathway (PPP), nucleotide biosynthesis, and glycolysis. This document outlines the theoretical basis for the distribution of 13C isotopomers, provides detailed experimental protocols for conducting such studies, and presents anticipated quantitative data in a structured format.
Core Concepts: The Metabolic Journey of this compound
Exogenously supplied D-ribose is transported into the cell and phosphorylated by ribokinase to form ribose-5-phosphate (R5P). This is a crucial entry point into central carbon metabolism. The 13C labels on the first and second carbons of ribose will subsequently appear in various downstream metabolites, providing a quantitative measure of the metabolic fluxes through connected pathways.
The primary metabolic routes for ribose-5-phosphate are:
-
Nucleotide Biosynthesis: R5P is a direct precursor for the synthesis of purine and pyrimidine nucleotides, the building blocks of DNA and RNA. The ribose moiety of these nucleotides will retain the original labeling pattern of the tracer.
-
Non-oxidative Pentose Phosphate Pathway (PPP): R5P can be converted to other sugar phosphates, such as xylulose-5-phosphate, sedoheptulose-7-phosphate, erythrose-4-phosphate, fructose-6-phosphate, and glyceraldehyde-3-phosphate. The rearrangements of the carbon backbone in this pathway will lead to a predictable scrambling of the 13C labels.
-
Glycolysis and the Tricarboxylic Acid (TCA) Cycle: Through the non-oxidative PPP, the 13C labels from ribose can enter the glycolytic pathway as fructose-6-phosphate and glyceraldehyde-3-phosphate. These intermediates are further metabolized to pyruvate, lactate, and acetyl-CoA, which can then enter the TCA cycle.
By analyzing the mass isotopomer distribution (MID) of these key metabolites using techniques like mass spectrometry or NMR, the relative contributions of these pathways can be determined.
Experimental Protocols
A typical experiment to trace the metabolism of this compound involves several key steps:
1. Cell Culture and Labeling:
-
Cell Seeding: Plate cells at a desired density in standard growth medium and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Media Preparation: Prepare a labeling medium by supplementing base medium (e.g., DMEM without glucose and pyruvate) with this compound at a known concentration (e.g., 10 mM). Other essential nutrients should be added back at physiological concentrations.
-
Labeling Incubation: Aspirate the standard growth medium, wash the cells with phosphate-buffered saline (PBS), and replace it with the prepared labeling medium. Incubate the cells for a specific duration (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled ribose.
2. Metabolite Extraction:
-
Quenching Metabolism: To halt enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate. Scrape the cells and collect the cell lysate.
-
Centrifugation: Centrifuge the lysate at high speed to pellet cell debris and proteins.
-
Supernatant Collection: Collect the supernatant containing the polar metabolites. The supernatant can be dried under a stream of nitrogen or using a vacuum concentrator.
3. Analytical Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization: The dried metabolite extracts are chemically derivatized to increase their volatility and thermal stability for GC analysis. A common method is methoximation followed by silylation.
-
Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distribution.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Analysis: LC-MS is particularly useful for analyzing non-volatile and thermally labile metabolites, such as nucleotides. The dried metabolite extract is reconstituted in a suitable solvent and injected into the LC-MS system. Different chromatography modes (e.g., HILIC, reversed-phase) can be used to separate various classes of metabolites.
-
4. Data Analysis:
-
Correction for Natural Abundance: The raw mass spectrometry data must be corrected for the natural abundance of 13C and other heavy isotopes to accurately determine the enrichment from the tracer.
-
Metabolic Flux Analysis: The corrected mass isotopomer distributions are then used as input for computational models to estimate the intracellular metabolic fluxes.
Predicted 13C Isotopomer Distribution
The following tables summarize the predicted mass isotopomer distributions (MIDs) of key metabolites after labeling with this compound. These are theoretical distributions based on known biochemical pathways. The actual distributions will vary depending on the cell type, physiological conditions, and incubation time.
Table 1: Predicted Mass Isotopomer Distribution in Pentose Phosphate Pathway Intermediates
| Metabolite | Isotopomer | Predicted Fractional Abundance | Metabolic Origin |
| Ribose-5-Phosphate | M+2 | High | Direct phosphorylation of this compound |
| Xylulose-5-Phosphate | M+2 | Moderate | Isomerization of Ribulose-5-Phosphate |
| Sedoheptulose-7-Phosphate | M+2 | Moderate | Transketolase reaction from Ribose-5-Phosphate |
| Erythrose-4-Phosphate | M+2 | Moderate | Transaldolase reaction |
| Fructose-6-Phosphate | M+2 | Moderate | Transketolase and transaldolase reactions |
| Glyceraldehyde-3-Phosphate | M+2 | Moderate | Transketolase and transaldolase reactions |
Table 2: Predicted Mass Isotopomer Distribution in Glycolytic and TCA Cycle Intermediates
| Metabolite | Isotopomer | Predicted Fractional Abundance | Metabolic Origin |
| 3-Phosphoglycerate | M+2 | Moderate | From Glyceraldehyde-3-Phosphate |
| Phosphoenolpyruvate | M+2 | Moderate | From 3-Phosphoglycerate |
| Pyruvate | M+2 | Moderate | From Phosphoenolpyruvate |
| Lactate | M+2 | Moderate | From Pyruvate |
| Citrate (first turn) | M+2 | Low | Condensation of M+2 Acetyl-CoA and unlabeled Oxaloacetate |
| Glutamate (first turn) | M+2 | Low | From M+2 α-Ketoglutarate |
Visualizing the Metabolic Flow
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and the expected flow of the 13C label from this compound.
An In-depth Technical Guide to 13C Metabolic Flux Analysis Using Labeled Ribose
For Researchers, Scientists, and Drug Development Professionals
Core Principles of 13C Metabolic Flux Analysis (13C-MFA)
Metabolic Flux Analysis (MFA) is a powerful methodology for quantifying the rates of metabolic reactions within a biological system. By introducing substrates labeled with stable isotopes, such as carbon-13 (¹³C), researchers can trace the flow of atoms through metabolic pathways.[1][2] The choice of the isotopic tracer is critical and dictates the specific metabolic pathways that can be resolved.[3] 13C-MFA has become a primary tool for determining detailed metabolic flux distributions in living cells.[4]
The fundamental workflow of a ¹³C-MFA experiment involves several key stages:
-
Isotope Labeling: Cells are cultured in a medium containing a ¹³C-labeled substrate.
-
Isotopic Steady State: The cells are allowed to grow until the isotopic labeling of intracellular metabolites reaches a steady state.
-
Sample Collection: Metabolism is quenched, and metabolites are extracted.
-
Analytical Measurement: The mass isotopomer distributions (MIDs) of key metabolites are measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
-
Computational Flux Estimation: The measured MIDs, along with other physiological data (e.g., substrate uptake and product secretion rates), are used to constrain a computational model of cellular metabolism, which then calculates the intracellular fluxes.[2]
Rationale for Using ¹³C-Labeled Ribose as a Tracer
While ¹³C-labeled glucose is a commonly used tracer for studying central carbon metabolism, ¹³C-labeled ribose offers unique advantages for probing specific areas of metabolism, particularly the Pentose Phosphate Pathway (PPP) and nucleotide biosynthesis.
The PPP is a crucial metabolic route that produces NADPH for reductive biosynthesis and antioxidant defense, and ribose-5-phosphate (R5P), the precursor for nucleotide synthesis.[5] Using ¹³C-labeled glucose can provide insights into the PPP, but the labeling patterns in ribose can be complex due to the reversible reactions of the non-oxidative PPP.[6] By introducing ¹³C-labeled ribose directly, researchers can deconvolve the fluxes through the non-oxidative PPP with greater clarity. Furthermore, tracing labeled ribose provides a direct means to quantify the rates of nucleotide synthesis and salvage pathways, which are critical for cell proliferation and are often dysregulated in diseases like cancer.
Experimental Protocols
The following protocols are based on established methodologies for ¹³C-MFA and are adapted for the use of a ¹³C-ribose tracer.
Cell Culture and Isotope Labeling
-
Cell Seeding: Seed cells in multi-well plates at a density that ensures they are in the exponential growth phase at the time of labeling.
-
Preparation of Labeling Medium: Prepare a base medium that is free of unlabeled ribose. Supplement this medium with dialyzed fetal bovine serum (if required) and a known concentration of the desired ¹³C-labeled ribose isotopomer (e.g., [U-¹³C₅]ribose or [1-¹³C]ribose). The optimal tracer concentration should be determined empirically for the specific cell line and experimental objectives.
-
Isotope Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed ¹³C-ribose labeling medium to the cells.
-
Incubate the cells for a sufficient duration to achieve isotopic steady state. This time should be determined experimentally by collecting samples at multiple time points and measuring the MIDs of key metabolites.
-
Metabolite Quenching and Extraction
-
Quenching: To halt all enzymatic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add an ice-cold quenching solution, such as 80% methanol, to the cells.
-
Extraction:
-
Scrape the cells in the quenching solution and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tube and incubate at -20°C for at least 20 minutes to precipitate proteins.
-
Centrifuge at maximum speed for 10-15 minutes at 4°C.
-
Collect the supernatant, which contains the polar metabolites.
-
Dry the metabolite extract using a vacuum concentrator. Store the dried extracts at -80°C until analysis.
-
Sample Preparation for GC-MS Analysis
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites often need to be derivatized to increase their volatility.
-
Derivatization:
-
To the dried metabolite extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 30°C for 90 minutes to protect carbonyl groups.
-
Add 80 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMS) and incubate at 60°C for 60 minutes to silylate hydroxyl and amine groups.
-
-
Sample Injection: Transfer the derivatized sample to a GC-MS vial for analysis.
GC-MS Analysis
-
Chromatographic Separation: Use a suitable GC column and oven program to separate the derivatized metabolites. A typical oven program might start at 100°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometry: Operate the mass spectrometer in both full scan mode (to identify metabolites) and selective ion monitoring (SIM) mode (to quantify the mass isotopomer distributions of target metabolites).
Data Analysis and Presentation
Data Processing
-
Peak Integration: Identify and integrate the peak areas for all relevant mass isotopomers of the target metabolites.
-
Correction for Natural Abundance: Correct the raw MIDs for the natural abundance of ¹³C and other heavy isotopes.
-
Metabolic Flux Calculation: Use specialized software (e.g., INCA, Metran) to estimate metabolic fluxes by fitting the corrected MIDs and other physiological rates to a metabolic model of the cell.[7]
Quantitative Data Summary
The following tables provide hypothetical quantitative data from a ¹³C-MFA experiment using [U-¹³C₅]ribose in a cancer cell line under control and drug-treated conditions.
Table 1: Mass Isotopomer Distributions (MIDs) of Key Metabolites
| Metabolite | Mass Isotopomer | Fractional Abundance (%) - Control | Fractional Abundance (%) - Drug-Treated |
| Ribose-5-Phosphate | M+0 | 2.1 | 5.3 |
| M+5 | 97.9 | 94.7 | |
| Sedoheptulose-7-Phosphate | M+0 | 15.8 | 25.1 |
| M+5 | 84.2 | 74.9 | |
| Lactate | M+0 | 70.3 | 85.6 |
| M+1 | 5.2 | 4.1 | |
| M+2 | 18.9 | 8.9 | |
| M+3 | 5.6 | 1.4 | |
| ATP (Ribose moiety) | M+0 | 3.5 | 8.2 |
| M+5 | 96.5 | 91.8 |
Table 2: Calculated Metabolic Fluxes (Relative to Ribose Uptake)
| Metabolic Pathway/Reaction | Calculated Flux - Control | Calculated Flux - Drug-Treated |
| Ribose Uptake | 100 | 100 |
| Oxidative PPP | 15.2 | 8.1 |
| Non-oxidative PPP (net) | 45.7 | 22.5 |
| Glycolysis (from G6P) | 80.1 | 55.9 |
| Nucleotide Synthesis (from R5P) | 30.6 | 15.3 |
| Lactate Secretion | 125.4 | 90.2 |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 5. embopress.org [embopress.org]
- 6. Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Exploratory Studies of Nucleotide Biosynthesis with D-Ribose-1,2-¹³C₂
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, experimental methodologies, and data interpretation for studying nucleotide biosynthesis using D-Ribose-1,2-¹³C₂ as a metabolic tracer. The strategic placement of the ¹³C labels on the first and second carbon atoms of D-ribose offers a powerful tool to probe the intricate workings of the pentose phosphate pathway (PPP) and its contribution to the synthesis of purine and pyrimidine nucleotides.
Introduction: The Significance of D-Ribose-1,2-¹³C₂ in Metabolic Labeling
Stable isotope labeling is a cornerstone of metabolic research, enabling the tracing of atoms through complex biochemical networks. D-Ribose-1,2-¹³C₂ is a specialized tracer designed to elucidate the fluxes through the oxidative and non-oxidative branches of the pentose phosphate pathway, which is the primary source of ribose for nucleotide synthesis. When cells are cultured in the presence of D-Ribose-1,2-¹³C₂, the labeled ribose is incorporated into newly synthesized nucleotides. The pattern of ¹³C enrichment in these nucleotides, as determined by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides quantitative insights into the activity of these pathways.
The use of [1,2-¹³C₂]glucose, a related tracer, has been instrumental in estimating the flux through the pentose phosphate pathway relative to glycolysis by monitoring the ¹³C distribution in lactate.[1][2] Metabolism of [1,2-¹³C₂]glucose through the oxidative PPP results in a singly labeled ribose, while the non-oxidative PPP leads to scrambling of the labels.[3] By directly supplying D-Ribose-1,2-¹³C₂, researchers can bypass glycolysis and focus more specifically on the downstream pathways of ribose utilization.
Core Signaling Pathways and Experimental Workflow
The experimental workflow for a typical study involving D-Ribose-1,2-¹³C₂ involves several key stages, from cell culture and labeling to sample preparation and analysis. The central metabolic pathways under investigation are the pentose phosphate pathway and the subsequent purine and pyrimidine biosynthesis pathways.
The metabolism of D-Ribose-1,2-¹³C₂ is intricately linked to the pentose phosphate pathway. The labeled ribose can be phosphorylated to ribose-5-phosphate, a key precursor for nucleotide synthesis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accuracy of metabolic labeling studies. Below are protocols for key experiments, synthesized from established practices in the field.
-
Cell Seeding: Plate cells (e.g., A549 human lung carcinoma cells) in appropriate culture dishes and grow to a desired confluency (typically 60-80%) in standard growth medium.
-
Labeling Medium Preparation: Prepare a custom growth medium where unlabeled glucose and ribose are replaced with D-Ribose-1,2-¹³C₂ at a known concentration. The concentration may vary depending on the experimental goals and cell line.
-
Labeling: Remove the standard growth medium, wash the cells with phosphate-buffered saline (PBS), and add the labeling medium.
-
Incubation: Incubate the cells for a specific duration (e.g., 24 hours) to allow for the uptake and metabolism of the labeled ribose. Time-course experiments can be performed to study the dynamics of nucleotide synthesis.
-
Quenching Metabolism: Aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a cold extraction solvent (e.g., 80% methanol) to quench metabolic activity.
-
Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the polar metabolites.
For robust analysis by mass spectrometry, especially with nano-electrospray ionization (nanoESI), sample cleanup is often necessary.
-
Solid-Phase Extraction: Process the polar extract using a C18 tip to remove salts and other interfering compounds. This step is crucial for achieving a stable nanoESI current for direct-infusion mass spectrometry.[4]
-
Solvent Evaporation and Reconstitution: Dry the cleaned extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the sample in a solvent compatible with the chosen analytical method (e.g., 50% acetonitrile for LC-MS).
High-resolution mass spectrometry is essential for resolving the different isotopologues of nucleotides.
-
Instrumentation: Utilize a high-resolution mass spectrometer such as a Fourier-transform ion cyclotron resonance (FTICR) mass spectrometer or an Orbitrap-based instrument.[4][5]
-
Ionization: Employ a suitable ionization technique, such as heated electrospray ionization (HESI) or nanoESI, typically in negative ion mode for nucleotide analysis.
-
Data Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., 300-2000 m/z) to detect the various nucleotide species and their isotopologues.
-
Isotopologue Distribution Analysis: The primary data output will be the mass spectra showing the distribution of isotopologues for each nucleotide. The relative abundance of the M+1, M+2, etc. peaks reflects the degree of ¹³C incorporation.
NMR provides detailed information about the specific positions of ¹³C labels within the ribose moiety of nucleotides.
-
Sample Preparation: Labeled nucleotides can be purified from cell extracts for NMR analysis. For in-depth structural and dynamic studies, enzymatic synthesis of ¹³C-labeled nucleotides may be employed.[6][7]
-
Instrumentation: A high-field NMR spectrometer (e.g., 950 MHz) equipped with a cryogenic probe is recommended for enhanced sensitivity and resolution.[8]
-
NMR Experiments: A suite of ¹³C-direct detected NMR experiments can be used to assign the resonances of the ribose carbons.[8] These experiments help in unambiguously determining the labeling pattern. Heteronuclear NMR spin relaxation studies can provide insights into the conformational dynamics of the ribose ring.[9]
Quantitative Data Presentation
The quantitative data from these experiments are typically presented as the relative abundances of different isotopologues. The following table illustrates how such data might be structured for purine and pyrimidine nucleotides after labeling with D-Ribose-1,2-¹³C₂. The values are hypothetical and for illustrative purposes.
| Nucleotide | Isotopologue | Relative Abundance (%) | Interpretation |
| ATP | M+0 | 5.0 | Unlabeled pool |
| M+1 | 15.0 | Incorporation of a single ¹³C atom | |
| M+2 | 75.0 | Direct incorporation of D-Ribose-1,2-¹³C₂ | |
| M+3 and above | 5.0 | Contribution from other metabolic pathways or label scrambling | |
| GTP | M+0 | 6.0 | Unlabeled pool |
| M+1 | 14.0 | Incorporation of a single ¹³C atom | |
| M+2 | 74.0 | Direct incorporation of D-Ribose-1,2-¹³C₂ | |
| M+3 and above | 6.0 | Contribution from other metabolic pathways or label scrambling | |
| UTP | M+0 | 8.0 | Unlabeled pool |
| M+1 | 18.0 | Incorporation of a single ¹³C atom | |
| M+2 | 70.0 | Direct incorporation of D-Ribose-1,2-¹³C₂ | |
| M+3 and above | 4.0 | Contribution from other metabolic pathways or label scrambling | |
| CTP | M+0 | 9.0 | Unlabeled pool |
| M+1 | 17.0 | Incorporation of a single ¹³C atom | |
| M+2 | 69.0 | Direct incorporation of D-Ribose-1,2-¹³C₂ | |
| M+3 and above | 5.0 | Contribution from other metabolic pathways or label scrambling |
A high abundance of the M+2 isotopologue for the ribonucleotides would strongly indicate that the dominant pathway for their synthesis is the direct incorporation of the exogenously supplied ribose. The presence of M+1 could suggest some degree of label scrambling through the non-oxidative PPP or other metabolic routes.
Conclusion
Exploratory studies using D-Ribose-1,2-¹³C₂ provide a nuanced view of nucleotide biosynthesis. By combining careful experimental design, robust analytical techniques like high-resolution mass spectrometry and NMR spectroscopy, and rigorous data analysis, researchers can gain valuable insights into the regulation of these fundamental pathways. This knowledge is critical for understanding normal cellular physiology and for the development of novel therapeutic strategies targeting metabolic pathways in diseases such as cancer and viral infections.
References
- 1. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic synthesis and structural characterization of 13C, 15N-poly(ADP-ribose) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 13C-direct detected NMR experiments for the sequential J-based resonance assignment of RNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alternate-site isotopic labeling of ribonucleotides for NMR studies of ribose conformational dynamics in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Mapping Central Carbon Metabolism: An In-depth Technical Guide to the Use of D-Ribose-1,2-13C2 Tracer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of the stable isotope tracer, D-Ribose-1,2-13C2, for mapping central carbon metabolism, with a particular focus on the pentose phosphate pathway (PPP). While the direct literature on this compound is limited, this guide synthesizes the foundational principles of 13C-metabolic flux analysis (MFA) and adapts established protocols from closely related tracers, such as [1,2-13C2]glucose, to provide a practical framework for its use.
Introduction to 13C-Metabolic Flux Analysis (13C-MFA)
13C-MFA is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic reactions.[1] By introducing a substrate labeled with the stable isotope 13C, researchers can trace the path of carbon atoms through various metabolic pathways. The distribution of 13C in downstream metabolites, known as the mass isotopomer distribution (MID), is measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This data is then used in computational models to estimate intracellular metabolic fluxes. The choice of the 13C-labeled tracer is critical and dictates the specific pathways that can be resolved with high precision.[2]
The Pentose Phosphate Pathway: A Key Metabolic Hub
The pentose phosphate pathway is a crucial branch of central carbon metabolism that runs in parallel to glycolysis. It has two primary functions:
-
Production of NADPH: NADPH is the primary cellular reductant, essential for antioxidant defense and reductive biosynthesis (e.g., fatty acid and nucleotide synthesis).
-
Synthesis of Pentose Phosphates: Ribose-5-phosphate, a key product of the PPP, is the precursor for nucleotide and nucleic acid synthesis.
The PPP consists of an oxidative and a non-oxidative branch. The oxidative branch is a non-reversible pathway that generates NADPH, while the non-oxidative branch consists of a series of reversible reactions that interconvert pentose phosphates and glycolytic intermediates. Understanding the flux through the PPP is critical in various research areas, including cancer metabolism, neurodegenerative diseases, and immunology.
This compound as a Tracer for the Pentose Phosphate Pathway
While [1,2-13C2]glucose is a commonly used tracer for elucidating PPP activity, this compound offers a more direct approach to studying pentose metabolism.[2][3] By introducing the label directly at the level of a five-carbon sugar, this tracer can provide unique insights into the downstream fates of ribose, including its entry into the non-oxidative PPP, conversion to glycolytic intermediates, and incorporation into nucleotides.
The metabolism of this compound is expected to proceed as follows:
-
Uptake and Phosphorylation: D-Ribose is taken up by cells and phosphorylated to Ribose-5-phosphate.
-
Entry into the Non-Oxidative PPP: The labeled Ribose-5-phosphate enters the non-oxidative branch of the PPP.
-
Carbon Shuffling: Through the action of transketolase and transaldolase, the 13C labels are transferred to various intermediates, including sedoheptulose-7-phosphate, erythrose-4-phosphate, fructose-6-phosphate, and glyceraldehyde-3-phosphate.
-
Entry into Glycolysis: The labeled fructose-6-phosphate and glyceraldehyde-3-phosphate can then enter the glycolytic pathway, leading to the formation of labeled pyruvate and lactate.
-
Nucleotide Synthesis: Labeled Ribose-5-phosphate is also a direct precursor for the synthesis of nucleotides, allowing for the tracing of carbon into RNA and DNA.
Theoretical Labeling Patterns
The use of this compound allows for the deconvolution of fluxes through the non-oxidative PPP. The specific labeling patterns in downstream metabolites provide information on the relative activities of transketolase and transaldolase.
Caption: Metabolic fate of this compound tracer.
Experimental Protocols
The following protocols are adapted from established methodologies for 13C-MFA using labeled sugars and provide a framework for conducting experiments with this compound.
Cell Culture and Labeling
References
Unraveling Cellular Energy Landscapes: An In-depth Guide to Stable Isotope Tracing in Bioenergetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of stable isotope tracing, a powerful methodology for elucidating the intricate network of metabolic pathways that govern cellular bioenergetics. By tracking the fate of isotopically labeled nutrients, researchers can gain unprecedented insights into the dynamic regulation of energy production, biosynthesis, and cellular signaling. This paper details the core principles, experimental protocols, data interpretation, and applications of this technology, with a particular focus on its relevance to drug discovery and development.
Introduction to Stable Isotope Tracing and Metabolic Flux Analysis
Stable isotope tracing is a technique that utilizes non-radioactive isotopes, most commonly carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H), to label metabolic substrates.[1][2] These labeled compounds are introduced to cells or organisms, and their incorporation into downstream metabolites is monitored over time.[3] This allows for the qualitative and quantitative assessment of metabolic pathway activity.[4]
Metabolic Flux Analysis (MFA) is a computational method that leverages stable isotope labeling data to calculate the rates (fluxes) of metabolic reactions within a biochemical network.[5][6] By providing a quantitative measure of pathway utilization, MFA offers a more dynamic and functional view of cellular metabolism compared to static measurements of metabolite concentrations.[3][7] This approach is instrumental in identifying metabolic reprogramming in disease states, such as cancer, and in understanding the mechanism of action of therapeutic agents.[3][7]
Core Methodologies and Experimental Protocols
The successful implementation of stable isotope tracing experiments requires meticulous attention to detail in experimental design and execution. The general workflow involves cell culture with labeled substrates, sample quenching and metabolite extraction, and subsequent analysis by mass spectrometry.
Experimental Workflow
The following diagram illustrates a typical workflow for a stable isotope tracing experiment.
A typical experimental workflow for stable isotope tracing studies.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Isotopic Labeling
-
Cell Seeding: Plate mammalian cells at a density that will ensure they are in the exponential growth phase at the time of labeling. A minimum of 3-5 replicates per condition is recommended for statistical power.[8]
-
Media Preparation: Prepare culture medium containing the desired stable isotope-labeled substrate (e.g., [U-¹³C]-glucose, [U-¹³C, ¹⁵N]-glutamine). The concentration of the labeled substrate should be carefully chosen to mimic physiological conditions.
-
Labeling: When cells reach the desired confluency, replace the standard medium with the isotope-containing medium. The duration of labeling depends on the pathways of interest; glycolysis reaches isotopic steady state in approximately 15-30 minutes, the TCA cycle in 2-4 hours, and nucleotides in 6-15 hours.[9]
Protocol 2: Metabolite Quenching and Extraction
-
Quenching: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium and wash the cells with ice-cold saline. Immediately add a pre-chilled extraction solvent, typically a methanol/water mixture (e.g., 80% methanol).[10]
-
Cell Lysis and Extraction: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube. Vortex thoroughly to ensure complete lysis.
-
Protein and Debris Removal: Centrifuge the lysate at high speed (e.g., 10,000 g) at 4°C to pellet protein and cell debris.[11]
-
Sample Collection: Carefully collect the supernatant containing the metabolites. For untargeted analysis, it is recommended to pool a small aliquot from each sample to create a quality control (QC) sample.[10]
-
Storage: Store the extracted metabolite samples at -80°C until analysis.[10]
Protocol 3: Mass Spectrometry Analysis
-
Instrumentation: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical platforms for metabolomics.[12] GC-MS often requires derivatization of metabolites to increase their volatility, while LC-MS can analyze a wider range of compounds in their native state.[12]
-
GC-MS Analysis of Amino Acids (as an example):
-
Hydrolysis: Hydrolyze cellular protein to release amino acids.
-
Derivatization: Derivatize the amino acids to make them volatile for GC analysis. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[13]
-
Injection and Separation: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the amino acids based on their boiling points and interactions with the column.
-
Mass Analysis: The mass spectrometer ionizes the separated amino acids and measures the mass-to-charge ratio (m/z) of the resulting fragments. The incorporation of ¹³C results in a predictable mass shift in the fragments.[13]
-
Quantitative Data Presentation
Metabolic flux analysis provides quantitative data on the rates of reactions in central carbon metabolism. The following tables summarize representative flux data for key bioenergetic pathways in mammalian cells, highlighting differences observed between normal and cancerous states.
Table 1: Glycolytic Fluxes in Mammalian Cells
| Cell Line | Condition | Glucose Uptake (nmol/10⁶ cells/h) | Lactate Secretion (nmol/10⁶ cells/h) | Reference |
| Proliferating Cancer Cells | - | 100–400 | 200–700 | [14] |
| 3T3 Fibroblasts | Basal | ~150 | ~250 | [15] |
| 3T3 Fibroblasts | Ras Activated | ~250 | ~400 | [15] |
Table 2: Tricarboxylic Acid (TCA) Cycle and Anaplerotic Fluxes
| Cell Line | Condition | Relative TCA Cycle Flux (%) | Glutamine Anaplerosis (%) | Reference |
| Normal Human Mammary Epithelial Cells (HMEC) | - | High | Low | [16] |
| Tumorigenic HMEC | - | Maintained | High | [16] |
| Non-Small Cell Lung Cancer (NSCLC) | in vivo | High | High (including lactate catabolism) | [3] |
Table 3: Pentose Phosphate Pathway (PPP) Fluxes
| Cell Type | Condition | Oxidative PPP Flux (% of Glucose Uptake) | Reference |
| Neurons | - | ~19% (combined oxidative/non-oxidative) | [17] |
| Proliferating Cancer Cells | - | <10% | [18] |
| Tumorigenic HMEC | - | Enhanced | [16] |
Signaling Pathways in Cellular Bioenergetics
Cellular metabolism is tightly regulated by intricate signaling networks that sense nutrient availability and energetic status. Key regulators include AMPK and mTOR, which play opposing roles in controlling cell growth and catabolism.
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a critical energy sensor that is activated under conditions of low cellular energy (high AMP:ATP ratio).[19] Activated AMPK promotes catabolic pathways to generate ATP while inhibiting anabolic processes that consume energy.
AMPK activation in response to low energy status.
mTOR Signaling Pathway
The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth and proliferation.[20] As part of the mTORC1 complex, it integrates signals from growth factors and nutrients to promote anabolic processes such as protein and lipid synthesis.[20][21]
mTORC1 activation by growth factors and nutrients.
Applications in Drug Development
Stable isotope tracing and MFA are invaluable tools in the pharmaceutical industry for:
-
Target Identification and Validation: By identifying metabolic pathways that are essential for disease progression, researchers can pinpoint novel drug targets.[3]
-
Mechanism of Action Studies: These techniques can elucidate how a drug candidate modulates specific metabolic pathways, providing a deeper understanding of its therapeutic effects.
-
Biomarker Discovery: Metabolic signatures identified through isotope tracing can serve as biomarkers for disease diagnosis, prognosis, and response to therapy.
-
Toxicology Studies: MFA can help to assess the off-target effects of drugs on cellular metabolism.
Conclusion
Stable isotope tracing, coupled with metabolic flux analysis, provides a powerful and quantitative approach to unraveling the complexities of cellular bioenergetics. The detailed protocols and data presented in this guide offer a framework for researchers to apply these techniques to their own studies. As our understanding of the metabolic underpinnings of disease continues to grow, these methodologies will be increasingly critical in the development of novel and effective therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Studying metabolic flux adaptations in cancer through integrated experimental-computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interpreting metabolic complexity via isotope-assisted metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tricarboxylic Acid Cycle Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 6. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 7. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mcgill.ca [mcgill.ca]
- 9. cancer.northwestern.edu [cancer.northwestern.edu]
- 10. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. Guide for metabolomics experiments | Nebraska Center for Integrated Biomolecular Communication | Nebraska [ncibc.unl.edu]
- 12. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 13. shimadzu.com [shimadzu.com]
- 14. d-nb.info [d-nb.info]
- 15. Four key steps control glycolytic flux in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dspace.mit.edu [dspace.mit.edu]
- 17. 13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolic flux rewiring in mammalian cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cellular Metabolism Pathways | Cell Signaling Technology [cellsignal.com]
- 20. researchgate.net [researchgate.net]
- 21. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Tracking Carbon Flow in Glycolysis: An In-depth Technical Guide to the D-Ribose-1,2-¹³C₂ Mechanism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of D-Ribose-1,2-¹³C₂ as a stable isotope tracer to elucidate carbon flow through glycolysis and the pentose phosphate pathway (PPP). The strategic placement of the heavy carbon isotopes on the first and second carbon atoms of the ribose molecule allows for the differentiation of these two critical metabolic pathways, providing valuable insights into cellular metabolism. This guide details the underlying principles, experimental protocols, data analysis, and visualization of the metabolic pathways involved.
Introduction to ¹³C Metabolic Flux Analysis with D-Ribose-1,2-¹³C₂
Metabolic flux analysis (MFA) using stable isotopes like ¹³C is a powerful technique to quantify the rates of metabolic reactions within a cell.[1][2] By supplying cells with a substrate labeled with ¹³C, the labeled carbon atoms are incorporated into downstream metabolites. The pattern of this incorporation, known as the mass isotopomer distribution (MID), provides a detailed fingerprint of the metabolic pathways that were active.
D-Ribose-1,2-¹³C₂ is a particularly informative tracer for distinguishing between glycolysis and the oxidative pentose phosphate pathway.[1][2][3] When [1,2-¹³C₂]glucose (which is metabolically interchangeable with D-Ribose-1,2-¹³C₂ for these pathways) enters glycolysis, it is cleaved into two three-carbon molecules, resulting in pyruvate and subsequently lactate that are labeled with two ¹³C atoms (M+2). Conversely, entry into the oxidative PPP involves a decarboxylation step where the first carbon is lost as CO₂. This leads to the formation of singly labeled (M+1) and unlabeled (M+0) pyruvate and lactate, in addition to M+2 species arising from the non-oxidative PPP.[3][4] Analysis of the MIDs of these key metabolites allows for the calculation of the relative flux through each pathway.
Quantitative Data Presentation
The following table summarizes the mass isotopomer distribution of lactate and ribose in human hepatoma (Hep G2) cells after incubation with 30% enriched [1,2-¹³C₂]glucose for 24-72 hours. This data provides a quantitative insight into the relative activities of glycolysis and the pentose phosphate pathway in this cell line.
| Metabolite | Mass Isotopomer | Fractional Abundance (%) | Inferred Pathway Contribution |
| Lactate | M+0 (Unlabeled) | 88.1 | Endogenous unlabeled sources |
| M+1 | 1.9 | Pentose Phosphate Pathway | |
| M+2 | 10.0 | Glycolysis | |
| Ribose | [1-¹³C] | Detected | Oxidative Pentose Phosphate Pathway |
| [5-¹³C] | Detected | Non-oxidative Pentose Phosphate Pathway | |
| [1,2-¹³C₂] | Detected | Direct incorporation/Non-oxidative PPP | |
| [4,5-¹³C₂] | Detected | Non-oxidative Pentose Phosphate Pathway |
Data adapted from a study on human hepatoma cells (Hep G2) incubated with 30% enriched [1,2-¹³C₂]glucose.
Experimental Protocols
This section provides a detailed methodology for conducting a ¹³C labeling experiment using D-Ribose-1,2-¹³C₂ to track carbon flow in glycolysis.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate mammalian cells (e.g., Hep G2, A549) in a suitable culture vessel (e.g., 6-well plates or T-25 flasks) and grow to the desired confluency (typically 70-80%).
-
Media Preparation: Prepare a custom growth medium where the standard glucose is replaced with D-Ribose-1,2-¹³C₂. The concentration of the labeled ribose should be equivalent to the glucose concentration in the standard medium. Ensure the medium is supplemented with all other necessary nutrients, such as amino acids and vitamins, and dialyzed fetal bovine serum to minimize the presence of unlabeled glucose.
-
Initiation of Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cell monolayer once with pre-warmed phosphate-buffered saline (PBS) to remove any residual unlabeled glucose.
-
Immediately add the pre-warmed D-Ribose-1,2-¹³C₂ containing medium to the cells.
-
-
Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the ¹³C label into downstream metabolites and to reach isotopic steady state. This duration can range from a few hours to 24 hours or more, depending on the cell type and the metabolic pathway of interest. For glycolytic intermediates, isotopic steady state is often reached within minutes to a few hours.[4]
Metabolite Extraction
-
Quenching Metabolism:
-
Aspirate the labeling medium.
-
Immediately add ice-cold 80% methanol to the culture vessel to quench all enzymatic activity.
-
-
Cell Lysis and Collection:
-
Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
-
Extraction:
-
Vortex the cell suspension vigorously for 1 minute.
-
Incubate the mixture at -20°C for at least 1 hour to precipitate proteins.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube. The supernatant can be stored at -80°C until analysis.
GC-MS Analysis of ¹³C-Labeled Metabolites
-
Sample Derivatization:
-
Dry the metabolite extract under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Derivatize the dried metabolites to make them volatile for gas chromatography. A common method is methoximation followed by silylation with a reagent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Use a GC system equipped with a suitable capillary column (e.g., DB-5ms).
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer can be used.
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet.
-
Temperature Program: Use a temperature gradient to separate the metabolites. A typical program might start at a low temperature (e.g., 80°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300°C).
-
Mass Spectrometry: Operate the mass spectrometer in either full scan mode to identify all metabolites or in selected ion monitoring (SIM) mode to quantify the abundance of specific mass isotopomers of target metabolites.
-
-
Data Analysis:
-
Identify the peaks corresponding to the metabolites of interest based on their retention times and mass spectra.
-
Determine the mass isotopomer distribution (MID) for each metabolite by integrating the peak areas of the different mass isotopologues (M+0, M+1, M+2, etc.).
-
Correct the raw MID data for the natural abundance of ¹³C.
-
Visualization of Pathways and Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate the key metabolic pathways and the experimental workflow.
Caption: Carbon flow from D-Ribose-1,2-¹³C₂ through Glycolysis and the Pentose Phosphate Pathway.
Caption: Experimental workflow for ¹³C metabolic flux analysis using D-Ribose-1,2-¹³C₂.
Conclusion
The use of D-Ribose-1,2-¹³C₂ as a tracer in metabolic flux analysis provides a robust and insightful method for dissecting the contributions of glycolysis and the pentose phosphate pathway to cellular metabolism. The distinct labeling patterns generated in key downstream metabolites offer a clear quantitative measure of the relative flux through these pathways. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for researchers to implement this powerful technique in their own studies. By carefully following these procedures and employing appropriate data analysis, scientists can gain a deeper understanding of the metabolic reprogramming that occurs in various physiological and pathological states, which is of particular importance in fields such as cancer research and drug development.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
D-Ribose-1,2-¹³C₂: A Technical Guide to its Properties, Stability, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the basic properties, stability, and key applications of D-Ribose-1,2-¹³C₂. This isotopically labeled sugar is a critical tool in metabolic research, enabling the precise tracing of the pentose phosphate pathway and other interconnected metabolic routes. This document offers detailed experimental protocols and visual representations of relevant pathways and workflows to support its use in a laboratory setting.
Core Properties
D-Ribose-1,2-¹³C₂ is a specialized form of D-ribose where the carbon atoms at the C1 and C2 positions are replaced with the stable isotope ¹³C. This labeling provides a distinct mass shift, allowing for its differentiation from the unlabeled endogenous ribose pool in biological systems.
| Property | Value |
| Chemical Formula | ¹³C₂C₃H₁₀O₅ |
| Molecular Weight | 152.12 g/mol |
| Physical Appearance | White solid/powder |
| Melting Point | 88-92 °C (decomposes)[1][2] |
| Optical Activity | [α]20/D -20°, c = 4 in H₂O[1] |
| Isotopic Purity | ≥99 atom % ¹³C[1][2] |
| Chemical Purity (HPLC) | ≥99%[1][2] |
Stability Profile
The stability of D-ribose is a critical factor for its use in experimental settings. Studies have shown that ribose is relatively unstable in aqueous solutions, with its degradation rate being dependent on both pH and temperature.
| pH | Temperature (°C) | Half-life |
| 7.0 | 100 | 73 minutes |
| 7.0 | 0 | 44 years |
Data adapted from a study on the decomposition of ribose, suggesting that storage at low temperatures is crucial for long-term stability.[2]
Under neutral and alkaline conditions, D-ribose has been shown to produce formaldehyde.[3][4] This degradation is time and concentration-dependent. For instance, a 100 mM solution of D-ribose in a pH 8.0 buffer at 37°C shows significant formaldehyde production over three days.[3]
Storage Recommendations: For optimal stability, D-Ribose-1,2-¹³C₂ should be stored at room temperature, protected from light and moisture.
Signaling Pathways and Metabolic Tracing
D-Ribose-1,2-¹³C₂ is an invaluable tracer for metabolic flux analysis (MFA), particularly for elucidating the dynamics of the pentose phosphate pathway (PPP). Furthermore, its unlabeled counterpart, D-ribose, has been shown to participate in signaling events, such as the induction of inflammation.
D-Ribose Induced NF-κB Signaling Pathway
D-ribose can non-enzymatically glycate proteins to form advanced glycation end products (AGEs). These AGEs can then bind to the Receptor for Advanced Glycation End Products (RAGE), initiating a signaling cascade that leads to the activation of the transcription factor NF-κB and subsequent inflammation.[1][5][6]
Caption: D-Ribose induced NF-κB signaling via RAGE.
Experimental Workflow: ¹³C-Metabolic Flux Analysis
The primary application of D-Ribose-1,2-¹³C₂ is in metabolic flux analysis (MFA) to quantify the carbon flow through the pentose phosphate pathway and connected metabolic networks.[7][8][9][10] A general workflow for such an experiment is outlined below.
Caption: General workflow for ¹³C-Metabolic Flux Analysis.
Experimental Protocols
Detailed methodologies are crucial for the successful application of D-Ribose-1,2-¹³C₂ in research. The following sections provide adapted protocols for its synthesis, purification, and analysis.
Synthesis and Purification of ¹³C-Labeled D-Ribose (Chemi-enzymatic Method Adaptation)
Principle: This method involves a series of enzymatic and chemical reactions to introduce ¹³C labels at specific positions of the ribose molecule.
Materials:
-
¹³C-labeled precursors (e.g., [1,2-¹³C₂]acetate)
-
Enzymes for specific reactions (e.g., aldolase)
-
Chemical reagents for cyclization and purification
-
Chromatography columns (e.g., ion-exchange and size-exclusion)
-
NMR and Mass Spectrometry for verification
Procedure:
-
Enzymatic Condensation: Utilize an appropriate enzyme, such as aldolase, to condense a ¹³C-labeled precursor with a suitable acceptor molecule to form a linear ¹³C-labeled pentose phosphate.
-
Dephosphorylation: The resulting sugar phosphate is dephosphorylated using a phosphatase enzyme.
-
Cyclization: The linear sugar is chemically induced to cyclize into its furanose or pyranose ring structures.
-
Purification: The reaction mixture is purified using a combination of ion-exchange chromatography to remove charged molecules and size-exclusion chromatography to separate the labeled ribose from other components.
-
Verification: The final product's identity, isotopic enrichment, and purity are confirmed using NMR spectroscopy and mass spectrometry.
HPLC Analysis of D-Ribose
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of D-Ribose-1,2-¹³C₂.
Principle: This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
Instrumentation and Columns:
-
HPLC system with a refractive index (RI) detector or a UV detector (at 190 nm).[13][14]
-
A suitable column for sugar analysis, such as a Sugar Pak I column or a Chromolith® NH2 column.[13][14]
Mobile Phase and Conditions (Example 1):
Mobile Phase and Conditions (Example 2):
-
Mobile Phase: Acetonitrile and water (85:15, v/v).[14]
-
Column: Chromolith® NH2.[14]
-
Flow Rate: 3 mL/min.[14]
-
Detector: UV, 190 nm.[14]
Procedure:
-
Sample Preparation: Dissolve a known amount of D-Ribose-1,2-¹³C₂ in the mobile phase.
-
Injection: Inject the sample into the HPLC system.
-
Detection: Monitor the elution profile using the appropriate detector.
-
Quantification: The purity is determined by integrating the area of the D-ribose peak relative to the total area of all peaks.
NMR Spectroscopy of ¹³C-Labeled Ribose
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the position of the ¹³C labels and the overall structure of D-Ribose-1,2-¹³C₂.
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The presence of ¹³C atoms at specific positions will result in characteristic signals and coupling patterns in the NMR spectrum.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
NMR tubes.
-
Deuterated solvent (e.g., D₂O).
Procedure:
-
Sample Preparation: Dissolve the D-Ribose-1,2-¹³C₂ sample in a deuterated solvent.
-
Data Acquisition: Acquire one-dimensional ¹³C and ¹H NMR spectra. Two-dimensional correlation experiments (e.g., HSQC, HMBC) can also be performed to confirm connectivity.
-
Spectral Analysis: The chemical shifts and coupling constants of the ¹³C signals will confirm the location of the isotopic labels. For D-ribose in solution, multiple anomeric forms (α/β furanose and pyranose) will be present, leading to a complex spectrum. The signals corresponding to C1 and C2 will show characteristic ¹³C-¹³C coupling.
This technical guide provides a foundational understanding of D-Ribose-1,2-¹³C₂ for its effective use in research. The provided protocols and diagrams serve as a starting point for experimental design and data interpretation. For specific applications, further optimization of these methods may be required.
References
- 1. researchgate.net [researchgate.net]
- 2. Rates of decomposition of ribose and other sugars: implications for chemical evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formaldehyde produced from d-ribose under neutral and alkaline conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. D-ribose induces nephropathy through RAGE-dependent NF-κB inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. 13C-labeled D-ribose: chemi-enzymic synthesis of various isotopomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High Performance Liquid Chromatography Analysis of D-Ribose Content in Glucose Zymotic Fluid [cjcu.jlu.edu.cn]
- 14. HPLC Analysis of Monosaccharides Ribose, Xylitol, and Mannose on Chromolith® NH2 application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for D-Ribose-1,2-¹³C₂ Labeling in Mammalian Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing using labeled metabolites is a powerful technique to delineate metabolic pathways and quantify metabolic fluxes within cells. D-Ribose, a central component of nucleotides (ATP, GTP, etc.) and nucleic acids (RNA and DNA), is synthesized primarily through the pentose phosphate pathway (PPP).[1][2][3] The use of D-Ribose specifically labeled with heavy isotopes, such as D-Ribose-1,2-¹³C₂, allows for the direct tracing of exogenous ribose uptake and its subsequent incorporation into various biomolecules.[4] This provides valuable insights into nucleotide metabolism, salvage pathways, and the interplay between the PPP and glycolysis.
These application notes provide a detailed protocol for utilizing D-Ribose-1,2-¹³C₂ in mammalian cell culture to trace its metabolic fate. This methodology is particularly relevant for research in cancer metabolism, metabolic disorders, and for assessing the mechanism of action of drugs that target nucleotide synthesis or related pathways.[1]
Core Principles
When mammalian cells are cultured in a medium containing D-Ribose-1,2-¹³C₂, the labeled ribose is transported into the cell and phosphorylated to ribose-5-phosphate. This key intermediate can then be incorporated into newly synthesized nucleotides, such as ATP and UTP, through the purine and pyrimidine synthesis pathways. By using mass spectrometry to analyze the mass isotopologue distribution (MID) of these downstream metabolites, the contribution of exogenous ribose to these pathways can be quantified. The ¹³C label at the first and second carbon positions provides a distinct isotopic signature to track the carbon backbone of the ribose molecule.
Metabolic Pathway of D-Ribose-1,2-¹³C₂
Caption: Metabolic fate of D-Ribose-1,2-¹³C₂ in mammalian cells.
Experimental Protocols
This section details the necessary steps for conducting a D-Ribose-1,2-¹³C₂ labeling experiment in adherent mammalian cell culture.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| D-Ribose-1,2-¹³C₂ | MedChemExpress | HY-W018772-P00001 |
| Base Medium (e.g., DMEM, RPMI-1640, ribose-free) | Gibco/Thermo Fisher Scientific | Varies |
| Dialyzed Fetal Bovine Serum (dFBS) | Gibco/Thermo Fisher Scientific | 26400044 |
| Penicillin-Streptomycin | Gibco/Thermo Fisher Scientific | 15140122 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco/Thermo Fisher Scientific | 10010023 |
| 0.25% Trypsin-EDTA | Gibco/Thermo Fisher Scientific | 25200056 |
| 80% Methanol (LC-MS Grade), pre-chilled to -80°C | Fisher Scientific | A456-4 |
| Water (LC-MS Grade) | Fisher Scientific | W6-4 |
| Chloroform (LC-MS Grade) | Fisher Scientific | C606-4 |
| Cell Scrapers | Corning | 3010 |
| 1.5 mL Microcentrifuge Tubes | Eppendorf | 022363204 |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for ¹³C-ribose labeling.
Step-by-Step Protocol
1. Cell Seeding and Culture: a. Seed mammalian cells of choice in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment. b. Culture cells in their standard growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified incubator with 5% CO₂.
2. Preparation of Labeling Medium: a. Prepare a base medium that is free of non-labeled ribose. A custom formulation of DMEM or RPMI-1640 is recommended. b. Supplement the base medium with dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled small molecules.[5] c. Dissolve D-Ribose-1,2-¹³C₂ in the prepared medium to a final concentration of 5-10 mM. The optimal concentration may need to be determined empirically for your specific cell line and experimental goals. d. Warm the labeling medium to 37°C before use.
3. Isotope Labeling: a. Once cells have reached the desired confluency, aspirate the standard growth medium. b. Gently wash the cell monolayer once with pre-warmed sterile PBS. c. Aspirate the PBS and add 2 mL of the pre-warmed D-Ribose-1,2-¹³C₂ labeling medium to each well. d. Return the plate to the incubator and incubate for a predetermined duration. A time course experiment (e.g., 4, 8, 12, and 24 hours) is recommended to determine the time required to reach isotopic steady state.[2][5]
4. Metabolite Extraction: a. To quench metabolic activity and extract metabolites, remove the plate from the incubator and place it on dry ice. b. Quickly aspirate the labeling medium. c. Immediately add 1 mL of ice-cold (-80°C) 80% methanol to each well.[2] d. Place the plate at -80°C for 15 minutes to ensure complete cell lysis and protein precipitation. e. Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube. f. To separate polar and non-polar metabolites, add 500 µL of ice-cold water and 500 µL of ice-cold chloroform to the lysate. g. Vortex the tubes vigorously for 1 minute and then centrifuge at 16,000 x g for 15 minutes at 4°C. h. Three layers will form: an upper aqueous/polar phase (containing nucleotides), a protein disk in the middle, and a lower organic/non-polar phase. i. Carefully collect the upper aqueous phase into a new pre-chilled microcentrifuge tube. j. Dry the aqueous extract using a vacuum concentrator (e.g., SpeedVac). k. Store the dried metabolite pellets at -80°C until analysis.
5. LC-MS Analysis: a. Reconstitute the dried metabolite extracts in a suitable volume of LC-MS grade water or an appropriate buffer for your chromatography method. b. Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) to separate and detect the metabolites of interest (e.g., ATP, GTP, UTP, CTP). c. The mass spectrometer should be operated in negative ion mode for nucleotide analysis.
6. Data Analysis: a. Identify the peaks corresponding to the nucleotides of interest based on their retention time and accurate mass. b. Determine the mass isotopologue distribution (MID) for each metabolite. For a metabolite incorporating one molecule of D-Ribose-1,2-¹³C₂, you would expect to see a mass shift of +2 (M+2) compared to the unlabeled metabolite (M+0). c. Correct the raw MID data for the natural abundance of ¹³C.[2] d. The fractional contribution of exogenous ribose to the nucleotide pool can be calculated from the corrected M+2 abundance.
Quantitative Data Summary
The following table provides suggested starting parameters for a D-Ribose-1,2-¹³C₂ labeling experiment. These should be optimized for each specific cell line and experimental condition.
| Parameter | Recommended Range | Notes |
| Cell Seeding Density | 2-5 x 10⁵ cells/well (6-well plate) | Aim for 70-80% confluency at the start of labeling. |
| D-Ribose-1,2-¹³C₂ Concentration | 5 - 10 mM | Higher concentrations may be needed for cells with high metabolic rates. |
| Labeling Duration | 4 - 24 hours | A time course is recommended to determine isotopic steady state.[5] |
| Quenching Solution | 80% Methanol (-80°C) | Ensures rapid cessation of metabolic activity.[2] |
| Extraction Solvent | Methanol/Water/Chloroform | For separation of polar and non-polar metabolites. |
| LC-MS Analysis Mode | Negative Ion Mode | Optimal for detecting phosphorylated nucleotides. |
Conclusion
This protocol provides a framework for conducting stable isotope tracing experiments in mammalian cells using D-Ribose-1,2-¹³C₂. By tracing the incorporation of labeled ribose into nucleotides and other downstream metabolites, researchers can gain a deeper understanding of cellular metabolism. This powerful technique offers valuable insights for basic research and drug development, particularly in the context of diseases with altered metabolic phenotypes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
GC-MS Method for Analyzing ¹³C Labeled Ribose Metabolites
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic flux analysis using stable isotopes like ¹³C is a powerful technique for understanding cellular metabolism.[1][2] The pentose phosphate pathway (PPP) is a crucial metabolic route that produces precursors for nucleotide biosynthesis (ribose-5-phosphate) and the primary cellular reductant, NADPH.[1] This application note provides a detailed protocol for the analysis of ¹³C labeled ribose, a key metabolite of the PPP, using Gas Chromatography-Mass Spectrometry (GC-MS). The method described here focuses on measuring the isotopic labeling of ribose derived from the hydrolysis of cellular RNA, which provides a stable and abundant source for analysis, enhancing the resolution of metabolic fluxes in the upper part of metabolism.[3][4] This approach is valuable for research in cancer biology, metabolic engineering, and drug development, where understanding metabolic reprogramming is critical.
Principle of the Method
The core of this method involves culturing cells with a ¹³C-labeled glucose tracer, which is metabolized through various pathways, including the PPP. The ¹³C atoms from the glucose are incorporated into downstream metabolites, including ribose-5-phosphate, which is then used for RNA synthesis. By extracting and hydrolyzing the total cellular RNA, the ¹³C-labeled ribose monomers are released.[3] These polar, non-volatile ribose molecules are then chemically modified through a process called derivatization to make them volatile for GC-MS analysis.[5][6]
The derivatized ribose is separated by gas chromatography and detected by a mass spectrometer. The mass spectrometer separates ions based on their mass-to-charge ratio, allowing for the quantification of different mass isotopomers (molecules of the same compound that differ in the number of ¹³C atoms). The resulting mass isotopomer distribution provides detailed information about the activity of the metabolic pathways involved in ribose synthesis.[7]
Visualizing the Metabolic Context and Workflow
To understand the origin of the labeled ribose, it is essential to visualize its position within central carbon metabolism.
The overall experimental process follows a structured workflow from sample preparation to data analysis.
Experimental Protocols
These protocols are generalized and may require optimization based on the specific cell type and experimental goals.
Protocol 1: Cell Culture and Isotope Labeling
-
Medium Preparation : Prepare the appropriate cell culture medium. For the labeling experiment, use a base medium lacking glucose and supplement it with the desired ¹³C-labeled glucose tracer (e.g., [1,2-¹³C₂]glucose or [U-¹³C₆]glucose) at a known concentration. Ensure other necessary nutrients, such as dialyzed fetal bovine serum, are used to prevent interference from unlabeled sources.[5]
-
Cell Seeding : Seed cells in culture plates or flasks at a density that will allow them to reach a logarithmic growth phase during the labeling period.
-
Isotope Labeling : Once cells are adhered and growing, replace the standard growth medium with the pre-warmed ¹³C-labeling medium.[5]
-
Incubation : Incubate the cells for a duration sufficient to approach an isotopic steady state. This time varies by cell type but is often between 10 minutes and 24 hours.[8]
-
Harvesting : At the end of the incubation period, proceed immediately to metabolite extraction to prevent metabolic turnover.
Protocol 2: RNA Extraction and Hydrolysis
This protocol is adapted from methods that use stable and abundant biopolymers for flux analysis.[3][4]
-
Quenching Metabolism : Aspirate the labeling medium. Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) and then add an ice-cold quenching solution (e.g., 80% methanol) to halt all enzymatic activity.[5]
-
Cell Lysis : Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.
-
RNA Extraction : Extract total RNA using a standard commercial kit (e.g., with TRIzol or a column-based kit) according to the manufacturer's instructions. This step isolates RNA from other cellular components.
-
Acid Hydrolysis :
-
To the purified RNA pellet, add 1 mL of 2 M Hydrochloric Acid (HCl).
-
Incubate the mixture at 100°C for 2 hours to hydrolyze the RNA into its constituent ribonucleosides.
-
After hydrolysis, cool the sample and neutralize it with a suitable base (e.g., NaOH).
-
Dry the sample completely using a vacuum concentrator (e.g., SpeedVac).[3]
-
Protocol 3: Sample Derivatization for GC-MS Analysis
Polar metabolites like ribose must be derivatized to increase their volatility for GC analysis.[5][9] This two-step oximation-silylation protocol is widely used.
-
Oximation :
-
To the dried hydrolysate, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).
-
Incubate at 30°C for 90 minutes. This step protects carbonyl groups and prevents the formation of multiple sugar isomers in the chromatogram.[5]
-
-
Silylation :
-
Add 80 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMS).
-
Incubate at 60°C for 60 minutes. This step silylates hydroxyl groups, making the molecule volatile.[5]
-
-
Final Preparation : After cooling to room temperature, transfer the derivatized sample to a GC-MS vial with an insert for analysis.
Protocol 4: GC-MS Analysis
The following are general starting parameters that should be optimized for your specific instrument.
-
Instrument : Gas Chromatograph coupled to a Mass Spectrometer.
-
Injection Volume : 1 µL.
-
Injector Temperature : 250°C.
-
Split Ratio : 1:10.
-
Carrier Gas : Helium.
-
Oven Program : Start at 100°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.[5]
-
MS Acquisition Mode : Use full scan mode to identify the retention time of derivatized ribose and confirm its mass spectrum. For quantification of isotopomers, use Selective Ion Monitoring (SIM) mode to improve data quality and sensitivity.[10][11] Key ion fragments for TBDMS-derivatized ribose should be monitored.
Data Presentation and Analysis
The primary output of the GC-MS analysis is the mass isotopomer distribution (MID) for a specific fragment of the derivatized ribose molecule. This distribution is the relative abundance of each mass isotopomer (M+0, M+1, M+2, etc.), where M is the mass of the fragment containing only ¹²C atoms. After correcting for the natural abundance of isotopes, the data can be presented in a table for clear comparison across different experimental conditions.
Table 1: Representative Mass Isotopomer Distribution of a Ribose Fragment (m/z 307) after Labeling with [U-¹³C₆]glucose
| Mass Isotopomer | Control (Unlabeled) | Condition A (Treated) | Condition B (Knockdown) |
| M+0 | 94.5% ± 0.8% | 35.2% ± 1.5% | 55.7% ± 2.1% |
| M+1 | 4.1% ± 0.2% | 5.8% ± 0.4% | 8.3% ± 0.6% |
| M+2 | 1.0% ± 0.1% | 8.1% ± 0.5% | 12.5% ± 0.9% |
| M+3 | 0.3% ± 0.05% | 12.5% ± 0.9% | 15.1% ± 1.1% |
| M+4 | 0.1% ± 0.02% | 15.4% ± 1.1% | 6.2% ± 0.5% |
| M+5 | <0.1% | 23.0% ± 1.8% | 2.2% ± 0.2% |
Data are presented as mean ± standard deviation (n=3). Data is hypothetical for illustrative purposes.
This tabular format allows for a direct comparison of how different treatments or genetic modifications alter the incorporation of the ¹³C label into ribose, reflecting changes in metabolic pathway utilization. For instance, a significant increase in M+5 abundance when using [U-¹³C₆]glucose suggests a high flux through the PPP.[12]
Conclusion
The GC-MS method for analyzing ¹³C-labeled ribose metabolites is a robust and informative technique for quantifying metabolic fluxes through the pentose phosphate pathway.[4] By leveraging the stability and abundance of RNA as a source of ribose, this protocol offers high-quality data with reduced sample requirements.[3] The detailed protocols and data presentation guidelines provided herein serve as a comprehensive resource for researchers aiming to investigate central carbon metabolism in various biological systems.
References
- 1. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]
- 2. gcms.cz [gcms.cz]
- 3. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Derivatization of carbohydrates for GC and GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 10. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 11. GC/MS-based 13C metabolic flux analysis resolves the parallel and cyclic photomixotrophic metabolism of Synechocystis sp. PCC 6803 and selected deletion mutants including the Entner-Doudoroff and phosphoketolase pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR-Based Isotopomer Analysis of D-Ribose-1,2-¹³C₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the tracing of metabolic pathways and the quantification of flux through various cellular reactions. D-Ribose-1,2-¹³C₂ is a specifically labeled isotopomer of D-ribose that serves as a powerful probe for investigating the Pentose Phosphate Pathway (PPP) and nucleotide biosynthesis. Nuclear Magnetic Resonance (NMR) spectroscopy provides a robust analytical platform for distinguishing and quantifying different isotopomers, offering detailed insights into cellular metabolism. These application notes provide a comprehensive protocol for the analysis of D-Ribose-1,2-¹³C₂ using ¹³C NMR spectroscopy.
Data Presentation
The following tables summarize the expected quantitative NMR data for D-Ribose-1,2-¹³C₂. In aqueous solution, D-ribose exists as an equilibrium mixture of four isomers: α-furanose, β-furanose, α-pyranose, and β-pyranose. The chemical shifts are based on data for D-[1-¹³C]ribose and are expected to be very similar for the doubly labeled isotopomer.[1] The one-bond ¹³C-¹³C coupling constant (¹J_C1C2_) is a key parameter for confirming the connectivity of the labeled carbons.
Table 1: Expected ¹³C NMR Chemical Shifts (δ) for D-Ribose Anomers in D₂O [1]
| Anomer | C1 (ppm) | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) |
| α-furanose | 97.8 | 72.4 | 71.5 | 84.5 | 62.9 |
| β-furanose | 102.4 | 76.7 | 71.9 | 84.0 | 64.0 |
| α-pyranose | 95.0 | 71.5 | 70.7 | 68.8 | 64.5 |
| β-pyranose | 95.3 | 72.5 | 70.4 | 68.7 | 64.5 |
Table 2: Expected ¹³C-¹³C Coupling Constants for D-Ribose-1,2-¹³C₂
| Coupling | Expected Value (Hz) | Comments |
| ¹J_C1C2_ | 35 - 45 | Typical value for a single bond between sp³ hybridized carbons in carbohydrates.[2] |
Experimental Protocols
This section details the methodology for the preparation and NMR analysis of samples containing D-Ribose-1,2-¹³C₂.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR data.
-
Sample Concentration: For quantitative ¹³C NMR, a higher concentration is generally preferred. Aim for a concentration of 50-100 mM D-Ribose-1,2-¹³C₂ in a suitable solvent.
-
Solvent: For biological samples, deuterated water (D₂O) is the solvent of choice. For other applications, deuterated dimethyl sulfoxide (DMSO-d₆) can be used. Ensure the solvent has a high isotopic purity (≥99.9%).
-
Internal Standard: For accurate chemical shift referencing and potential quantification, an internal standard can be added. For aqueous samples, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) at a final concentration of 1 mM is recommended.
-
pH Adjustment: The chemical shifts of sugar protons and carbons can be pH-dependent. Adjust the pH of the sample to a desired and consistent value using deuterated buffers (e.g., phosphate buffer in D₂O).
-
Removal of Paramagnetic Impurities: Paramagnetic ions can cause significant line broadening. If suspected, treat the sample with a chelating agent like Chelex 100 resin.
-
Final Sample Preparation:
-
Dissolve the D-Ribose-1,2-¹³C₂ sample in the chosen deuterated solvent.
-
Add the internal standard.
-
Adjust the pH if necessary.
-
Filter the final solution through a 0.22 µm syringe filter directly into a clean, high-quality 5 mm NMR tube to a final volume of at least 500 µL.
-
NMR Data Acquisition
The following parameters are recommended for acquiring quantitative 1D ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Pulse Sequence: A one-pulse experiment with inverse-gated proton decoupling (e.g., zgig on Bruker instruments) should be used. This sequence decouples protons only during the acquisition of the free induction decay (FID), which suppresses the Nuclear Overhauser Effect (NOE) and ensures that the signal integrals are proportional to the number of nuclei.
-
Acquisition Parameters:
-
Spectral Width (SW): Approximately 200-250 ppm, centered around 100 ppm to cover the full range of ¹³C chemical shifts for carbohydrates.
-
Acquisition Time (AQ): At least 1.5 seconds to ensure adequate digital resolution.
-
Relaxation Delay (D1): This is a critical parameter for quantitative analysis. The relaxation delay should be at least 5 times the longest longitudinal relaxation time (T₁) of the carbons of interest. For quaternary carbons, T₁ can be long. To determine the T₁ values, an inversion-recovery experiment should be performed. Alternatively, a long relaxation delay of 30-60 seconds can be used.
-
Pulse Angle: A 90° pulse angle should be used for maximum signal intensity in a single scan.
-
Number of Scans (NS): This will depend on the sample concentration. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 100:1 for the peaks of interest).
-
Temperature: Maintain a constant temperature, e.g., 298 K (25 °C), throughout the experiment.
-
-
Use of a Relaxation Agent (Optional): To reduce the long relaxation delays required for quantitative analysis, a paramagnetic relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) can be added to the sample at a low concentration (e.g., 5-10 mM). This will shorten the T₁ values of all carbons, allowing for a much shorter relaxation delay (e.g., 2-5 seconds) and significantly reducing the total experiment time. However, the use of a relaxation agent will cause some line broadening.
Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum and perform a baseline correction to ensure accurate integration.
-
Chemical Shift Referencing: Reference the spectrum to the internal standard (e.g., TSP at 0.0 ppm).
-
Integration: Integrate the signals corresponding to the C1 and C2 carbons of the different ribose anomers. The relative integrals will reflect the relative abundance of each anomer in the solution.
-
Coupling Constant Measurement: The one-bond ¹³C-¹³C coupling constant (¹J_C1C2_) can be measured from the splitting of the C1 and C2 signals.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the NMR-based analysis of D-Ribose-1,2-¹³C₂.
Caption: Experimental workflow for D-Ribose-1,2-¹³C₂ analysis.
Metabolic Pathway Analysis: Pentose Phosphate Pathway
D-Ribose-1,2-¹³C₂ is an excellent tracer for studying the non-oxidative branch of the Pentose Phosphate Pathway. The diagram below illustrates how this isotopomer can be used to trace carbon flow through this pathway.
Caption: Tracing D-Ribose-1,2-¹³C₂ through the Pentose Phosphate Pathway.
References
Application Notes: Tracing Cancer Metabolism with D-Ribose-1,2-¹³C₂
Introduction
The metabolic landscape of cancer cells is profoundly reprogrammed to support rapid proliferation and survival.[1] A key metabolic hub, the Pentose Phosphate Pathway (PPP), is often upregulated in cancer to produce NADPH for antioxidant defense and ribose-5-phosphate (R5P), a critical precursor for nucleotide biosynthesis.[2][3] Stable Isotope-Resolved Metabolomics (SIRM) using tracers like D-Ribose-1,2-¹³C₂ is a powerful technique to quantitatively measure the metabolic fluxes through the PPP and interconnected pathways, offering insights into the metabolic vulnerabilities of cancer cells.[1][4]
D-Ribose-1,2-¹³C₂ is a stable isotope-labeled sugar that can be directly utilized by cells. Once transported into the cell, it is phosphorylated to ribose-5-phosphate (R5P), directly entering the non-oxidative branch of the PPP. By tracing the distribution of the two ¹³C atoms through various metabolic intermediates, researchers can dissect the complex, often reversible, reactions of the non-oxidative PPP and its contributions to glycolysis and nucleotide synthesis.[2] This provides a detailed snapshot of metabolic pathway activity that cannot be obtained from static metabolite measurements alone.[1] These insights are invaluable for identifying metabolic dependencies and developing novel therapeutic strategies that target cancer metabolism.
Metabolic Pathway and Tracer Fate
D-Ribose-1,2-¹³C₂ enters the central carbon metabolism primarily through the non-oxidative Pentose Phosphate Pathway. The diagram below illustrates how the ¹³C labels are incorporated and distributed into downstream metabolites, allowing for the quantification of pathway flux.
Caption: Fate of D-Ribose-1,2-¹³C₂ in the non-oxidative PPP.
Experimental Workflow
A typical metabolic flux experiment involves several key stages, from preparing the biological system to analyzing the complex datasets generated. The overall workflow is designed to ensure reproducibility and accuracy in measuring the incorporation of the stable isotope tracer into the cellular metabolome.
Caption: Standard workflow for a ¹³C stable isotope tracing experiment.
Protocols
Protocol 1: Cell Culture and Isotope Labeling
This protocol details the steps for labeling cultured cancer cells with D-Ribose-1,2-¹³C₂ to reach isotopic steady-state.
-
Cell Seeding: Seed cancer cells (e.g., adherent or suspension) at a density that will result in ~80% confluency or a target cell number at the time of harvest. Culture in standard growth medium for 24-48 hours.
-
Medium Preparation: Prepare fresh growth medium. For the labeling experiment, replace the standard glucose or ribose with D-Ribose-1,2-¹³C₂ at a physiological or desired concentration. Ensure all other medium components are identical to the control medium.
-
Tracer Incubation:
-
Aspirate the standard growth medium from the cells.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed D-Ribose-1,2-¹³C₂-containing medium to the cells.
-
Incubate the cells for a predetermined duration to approach isotopic steady-state. This time should be optimized, but a common range is 6-24 hours.[5]
-
-
Parallel Controls: In each experiment, include parallel controls, such as cells incubated with unlabeled D-Ribose and wells without cells to account for any potential medium degradation.[5]
Protocol 2: Metabolite Extraction
This protocol describes the rapid quenching of metabolic activity and extraction of intracellular metabolites.
-
Quenching:
-
Place the cell culture plate on dry ice.
-
Quickly aspirate the labeling medium.
-
Immediately add a pre-chilled quenching solution (e.g., 80:20 methanol:water at -80°C) to the cells to halt all enzymatic activity.
-
-
Cell Lysis and Extraction:
-
Scrape the cells in the quenching solution using a cell scraper and transfer the resulting cell lysate into a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously for 1 minute at 4°C.
-
Centrifuge the lysate at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
-
Sample Collection:
-
Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.
-
Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried metabolite pellets at -80°C until analysis.[6]
-
Protocol 3: LC-MS/MS Analysis
This protocol provides a general outline for the analysis of ¹³C-labeled metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume of a solvent compatible with the chromatography method (e.g., a mixture of water and acetonitrile).
-
Chromatography:
-
Inject the reconstituted sample into an LC system equipped with a column appropriate for separating polar metabolites (e.g., a HILIC or reversed-phase C18 column).
-
Run a gradient elution to separate the metabolites over time before they enter the mass spectrometer.
-
-
Mass Spectrometry:
-
Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
The instrument should be operated in negative ion mode to detect phosphorylated intermediates of glycolysis and the PPP.
-
Alternate between full scan mode (MS1) to measure the mass-to-charge ratio of intact metabolites and tandem MS mode (MS/MS or MS2) to fragment specific ions for structural confirmation.[6][7]
-
Data Analysis and Interpretation
The analysis of raw LC-MS data is a critical step to determine the incorporation of the ¹³C label and calculate metabolic fluxes. This process involves identifying metabolites, correcting for natural isotope abundance, and using the resulting Mass Isotopologue Distributions (MIDs) to model pathway activity.
References
- 1. researchgate.net [researchgate.net]
- 2. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]
- 3. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 4. eurisotop.com [eurisotop.com]
- 5. 13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Flux Analysis in Immune Cells using D-Ribose-1,2-¹³C₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a critical feature of immune cell activation and function. Upon activation, immune cells such as T cells and macrophages undergo profound metabolic shifts to support their demanding bioenergetic and biosynthetic needs for proliferation, differentiation, and effector functions. The Pentose Phosphate Pathway (PPP) is a central metabolic route that fuels these processes by producing NADPH for antioxidant defense and fatty acid synthesis, as well as ribose-5-phosphate, the precursor for nucleotide biosynthesis.[1][2] Quantifying the metabolic flux through the PPP provides invaluable insights into the metabolic state of immune cells and offers potential targets for therapeutic intervention in various diseases, including cancer and autoimmune disorders.
This document provides detailed application notes and protocols for conducting metabolic flux analysis (MFA) in immune cells using the stable isotope tracer D-Ribose-1,2-¹³C₂. This tracer is particularly useful for directly probing the non-oxidative branch of the PPP and assessing its contribution to nucleotide synthesis.
Principle of D-Ribose-1,2-¹³C₂ Tracing
D-Ribose-1,2-¹³C₂ is a stable isotope-labeled form of ribose where the first and second carbon atoms are replaced with the heavy isotope ¹³C. When immune cells are cultured in a medium containing this tracer, it is taken up and phosphorylated to ribose-5-phosphate (R5P). This ¹³C-labeled R5P can then be incorporated into newly synthesized nucleotides (e.g., ATP, GTP) or can enter the non-oxidative branch of the PPP. By tracking the distribution of the ¹³C label in downstream metabolites using mass spectrometry, it is possible to quantify the rate of metabolic reactions, or fluxes, through these pathways.
Key Applications
-
Quantifying Pentose Phosphate Pathway (PPP) Flux: Directly measure the flux through the non-oxidative PPP, providing insights into its role in nucleotide synthesis versus NADPH production.
-
Assessing Nucleotide Biosynthesis: Trace the incorporation of ribose into the nucleotide pool, offering a direct measure of de novo nucleotide synthesis rates.
-
Studying Immune Cell Activation: Characterize the metabolic reprogramming that occurs upon T cell or macrophage activation.
-
Drug Development: Evaluate the on-target and off-target effects of novel therapeutics on immune cell metabolism.
Experimental Workflow
The overall experimental workflow for a ¹³C metabolic flux analysis experiment using D-Ribose-1,2-¹³C₂ is depicted below.
Figure 1: General experimental workflow for ¹³C-MFA.
Detailed Experimental Protocols
Protocol 1: ¹³C Labeling of Immune Cells
Materials:
-
Isolated primary immune cells (e.g., CD8+ T cells, bone marrow-derived macrophages) or immune cell lines (e.g., Jurkat, RAW 264.7)
-
Complete cell culture medium (e.g., RPMI-1640) lacking standard ribose
-
D-Ribose-1,2-¹³C₂ (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Cell culture plates or flasks
-
Phosphate-buffered saline (PBS), ice-cold
Procedure:
-
Cell Seeding: Seed immune cells at a density appropriate for your cell type and experiment duration. For primary T cells, a typical density is 1-2 x 10⁶ cells/mL. For adherent macrophages, seed to achieve 70-80% confluency.
-
Preparation of Labeling Medium: Prepare the ¹³C-labeling medium by supplementing the ribose-free base medium with D-Ribose-1,2-¹³C₂. A final concentration of 1 mM is a good starting point, but this may need to be optimized. Also, add dFBS and other necessary supplements.
-
Cell Stimulation (if applicable): For studies on activated immune cells, stimulate the cells with appropriate agents (e.g., anti-CD3/CD28 beads for T cells, LPS and IFN-γ for M1 macrophage polarization, or IL-4 for M2 polarization) for the desired period before labeling.
-
Initiation of Labeling:
-
For suspension cells, centrifuge the cells, wash once with warm PBS, and resuspend in the pre-warmed ¹³C-labeling medium.
-
For adherent cells, aspirate the existing medium, wash once with warm PBS, and add the pre-warmed ¹³C-labeling medium.
-
-
Incubation: Incubate the cells under standard culture conditions (37°C, 5% CO₂) for a duration sufficient to achieve isotopic steady-state. This is typically between 6 and 24 hours but should be determined empirically for your specific system.
Protocol 2: Metabolite Extraction
Materials:
-
Ice-cold PBS
-
Quenching/Extraction Solution: 80% Methanol (HPLC grade), pre-chilled to -80°C
-
Cell scrapers (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Quenching Metabolism:
-
For suspension cells, quickly pellet the cells by centrifugation at 4°C. Aspirate the supernatant.
-
For adherent cells, aspirate the labeling medium.
-
-
Washing: Immediately wash the cells once with ice-cold PBS to remove any remaining extracellular tracer.
-
Metabolite Extraction:
-
Add the pre-chilled 80% methanol solution to the cell pellet or plate (e.g., 1 mL per 10⁶ cells).
-
For adherent cells, use a cell scraper to detach the cells in the methanol solution.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Lysis and Protein Precipitation: Vortex the tubes vigorously for 1 minute and incubate at -20°C for at least 1 hour to facilitate protein precipitation.
-
Centrifugation: Centrifuge the samples at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac). The dried samples can be stored at -80°C until analysis.
Protocol 3: GC-MS Analysis of Ribose from RNA
Rationale: Ribose incorporated into RNA provides a stable and abundant pool for measuring isotopic enrichment, reflecting the labeling of the precursor ribose-5-phosphate pool.[3][4]
Materials:
-
6N Hydrochloric acid (HCl)
-
5N Sodium hydroxide (NaOH)
-
Hydroxylamine hydrochloride in pyridine (2% w/v)
-
Propionic anhydride
-
Ethyl acetate
-
GC-MS system
Procedure:
-
RNA Hydrolysis:
-
To the dried cell pellet (from a parallel culture), add 50 µL of 6N HCl and incubate for 30 minutes at 30°C.
-
Add 250 µL of water (to dilute HCl to 1N) and incubate for 60 minutes at 110°C to hydrolyze RNA into its constituent ribonucleosides and then to ribose.[3]
-
Cool the samples, neutralize with 50 µL of 5N NaOH, and dry under a stream of air or nitrogen at 65°C.[3]
-
-
Derivatization:
-
Dissolve the dried hydrolysate in 50 µL of 2% hydroxylamine hydrochloride in pyridine and incubate for 60 minutes at 90°C.[5]
-
Add 100 µL of propionic anhydride and incubate for 30 minutes at 60°C to form the aldonitrile pentapropionate derivative of ribose.[5]
-
Evaporate the reagents under nitrogen and redissolve the derivatized sample in 100 µL of ethyl acetate for GC-MS analysis.[5]
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use a suitable temperature gradient for the GC oven to separate the ribose derivative. A typical program starts at 80°C, holds for 2 minutes, then ramps to 280°C at 10°C/min, and holds for 12 minutes.[3]
-
Acquire mass spectra in full scan or selected ion monitoring (SIM) mode to determine the mass isotopomer distribution of ribose fragments.
-
Data Presentation and Analysis
Quantitative Data Summary
The following tables present hypothetical, yet representative, quantitative data from a D-Ribose-1,2-¹³C₂ metabolic flux analysis experiment comparing resting and activated immune cells. The flux values are normalized to the glucose uptake rate.
Table 1: Metabolic Fluxes in Resting vs. Activated T Cells
| Metabolic Flux | Resting T Cells (nmol/10⁶ cells/hr) | Activated T Cells (nmol/10⁶ cells/hr) | Fold Change |
| Glucose Uptake | 50 | 250 | 5.0 |
| Lactate Secretion | 80 | 450 | 5.6 |
| PPP (Oxidative) | 5 | 30 | 6.0 |
| PPP (Non-oxidative) -> R5P | 2 | 25 | 12.5 |
| R5P -> Nucleotide Synthesis | 1.8 | 22 | 12.2 |
| Glycolysis -> Pyruvate | 40 | 200 | 5.0 |
| Pyruvate -> TCA Cycle | 4 | 15 | 3.8 |
Table 2: Mass Isotopomer Distribution of Ribose from RNA
| Mass Isotopomer | Resting T Cells (%) | Activated T Cells (%) |
| M+0 (unlabeled) | 90 | 25 |
| M+1 | 5 | 15 |
| M+2 | 5 | 60 |
Data Analysis and Flux Calculation
-
Peak Integration and Correction: Identify and integrate the peaks for all relevant mass isotopomers from the GC-MS or LC-MS data. Correct the raw data for the natural abundance of ¹³C.
-
Metabolic Flux Calculation: Use specialized software (e.g., INCA, Metran, WUFlux) to estimate metabolic fluxes. This software uses the corrected mass isotopomer distributions and a metabolic network model to calculate the flux values that best fit the experimental data.
Signaling Pathways and Metabolic Reprogramming
Immune cell activation triggers signaling pathways that orchestrate metabolic reprogramming. Key pathways include the PI3K/Akt/mTOR and HIF-1α pathways, which upregulate glycolysis and the PPP.
Figure 2: T cell activation signaling and metabolic reprogramming.
In macrophages, polarization into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes is also associated with distinct metabolic profiles. M1 macrophages exhibit enhanced glycolysis and a disrupted TCA cycle, while M2 macrophages rely on oxidative phosphorylation.
Figure 3: Metabolic polarization of macrophages.
Conclusion
Metabolic flux analysis using D-Ribose-1,2-¹³C₂ is a powerful technique to quantitatively assess the activity of the pentose phosphate pathway and nucleotide biosynthesis in immune cells. The protocols and information provided herein offer a comprehensive guide for researchers to apply this methodology to investigate the intricate relationship between metabolism and immune function, ultimately aiding in the discovery and development of novel immunomodulatory therapies.
References
- 1. Pentose phosphate pathway inhibition metabolically reprograms CD8+ T cells and disrupts CNS autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic switching and fuel choice during T-cell differentiation and memory development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isotopically nonstationary 13C flux analysis of Myc-induced metabolic reprogramming in B-cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracing De Novo Nucleotide Synthesis in Neurons with D-Ribose-1,2-13C2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurons, despite being post-mitotic, exhibit active metabolism to support their complex functions, including neurotransmission and maintenance of cellular integrity. De novo nucleotide synthesis, the metabolic pathway that builds nucleotides from simple precursors, is crucial for various neuronal processes, including DNA repair, RNA synthesis, and cellular signaling. Dysregulation of this pathway has been implicated in several neurological disorders.
This document provides a detailed guide for tracing de novo nucleotide synthesis in cultured neurons using the stable isotope tracer D-Ribose-1,2-13C2. By introducing this labeled ribose, researchers can track its incorporation into newly synthesized nucleotides, enabling the quantification of pathway activity and the investigation of its modulation by various stimuli or therapeutic agents. The protocols outlined below cover primary neuron culture, stable isotope labeling, metabolite extraction, and analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Presentation
Table 1: Representative Mass Isotopologue Distribution of Key Nucleotides in Neurons after Labeling with this compound
This table illustrates the expected fractional abundance of isotopologues for key nucleotides following a time-course experiment with this compound. The M+2 isotopologue represents the incorporation of the labeled ribose moiety into the nucleotide.
| Time Point | Nucleotide | M+0 (Unlabeled) | M+2 (Labeled) |
| 0 hr | ATP | ~99% | <1% |
| UTP | ~99% | <1% | |
| CTP | ~99% | <1% | |
| GTP | ~99% | <1% | |
| 6 hr | ATP | ~85% | ~15% |
| UTP | ~80% | ~20% | |
| CTP | ~82% | ~18% | |
| GTP | ~88% | ~12% | |
| 12 hr | ATP | ~70% | ~30% |
| UTP | ~65% | ~35% | |
| CTP | ~68% | ~32% | |
| GTP | ~75% | ~25% | |
| 24 hr | ATP | ~50% | ~50% |
| UTP | ~45% | ~55% | |
| CTP | ~48% | ~52% | |
| GTP | ~55% | ~45% |
Note: These are hypothetical values for illustrative purposes. Actual values will vary depending on experimental conditions and neuronal cell type.
Table 2: LC-MS/MS Parameters for the Analysis of 13C-Labeled Nucleotides
This table provides a starting point for developing an LC-MS/MS method for the analysis of nucleotides. Optimization will be required for specific instrumentation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| ATP (M+0) | 506.0 | 134.0 (Adenine) | 35 |
| ATP (M+2) | 508.0 | 134.0 (Adenine) | 35 |
| UTP (M+0) | 483.0 | 111.0 (Uracil) | 30 |
| UTP (M+2) | 485.0 | 111.0 (Uracil) | 30 |
| CTP (M+0) | 482.0 | 110.0 (Cytosine) | 30 |
| CTP (M+2) | 484.0 | 110.0 (Cytosine) | 30 |
| GTP (M+0) | 522.0 | 150.0 (Guanine) | 40 |
| GTP (M+2) | 524.0 | 150.0 (Guanine) | 40 |
Signaling Pathways and Experimental Workflows
De Novo Nucleotide Synthesis Pathways
Experimental Workflow
Experimental Protocols
Protocol 1: Primary Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.[1][2][3]
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Trypsin (0.25%)
-
DNase I
-
B-27 supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates/coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant rat according to approved animal protocols and harvest the E18 embryos.
-
Dissect the cortices from the embryonic brains in ice-cold HBSS.
-
Mince the cortical tissue and transfer to a conical tube.
-
Digest the tissue with trypsin and a small amount of DNase I at 37°C for 15 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plate the neurons on poly-D-lysine coated plates at a desired density in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
Change half of the medium every 3-4 days. Cultures are typically ready for experiments after 7-10 days in vitro (DIV).
Protocol 2: Stable Isotope Labeling with this compound
Materials:
-
Primary neuron cultures (DIV 7-10)
-
This compound stock solution (e.g., 100 mM in sterile water)
-
Glucose-free Neurobasal medium
Procedure:
-
Prepare labeling medium by supplementing glucose-free Neurobasal medium with this compound to a final concentration of 2-5 mM. Also include other necessary supplements like B-27 and GlutaMAX.
-
Aspirate the culture medium from the neuronal cultures.
-
Gently wash the cells once with pre-warmed glucose-free Neurobasal medium.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cultures for the desired time points (e.g., 0, 6, 12, 24 hours). The "0 hour" time point represents immediate harvesting after adding the labeling medium.
Protocol 3: Metabolite Extraction
This protocol is designed for rapid quenching of metabolism and extraction of polar metabolites.
Materials:
-
Labeled primary neuron cultures
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold 80% methanol (v/v) in water
-
Cell scraper
-
Centrifuge capable of 4°C and >14,000 x g
Procedure:
-
To quench metabolism, rapidly aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS.
-
Add ice-cold 80% methanol to the plate and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tube vigorously for 1 minute.
-
Incubate on ice for 20 minutes to allow for protein precipitation.
-
Centrifuge at >14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the polar metabolites.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried metabolite extracts at -80°C until LC-MS analysis.
Protocol 4: LC-MS/MS Analysis of Nucleotides
Materials:
-
Dried metabolite extracts
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
C18 reverse-phase HPLC column
-
Triple quadrupole mass spectrometer
Procedure:
-
Reconstitute the dried metabolite extracts in a small volume of 50% methanol.
-
Centrifuge to pellet any insoluble material and transfer the supernatant to LC-MS vials.
-
Inject the sample onto the C18 column.
-
Separate the nucleotides using a gradient of Mobile Phase A and B. A typical gradient might start with a high percentage of A, gradually increasing B to elute the more hydrophobic compounds.
-
Analyze the eluting compounds using a triple quadrupole mass spectrometer in negative ion mode.
-
Use Multiple Reaction Monitoring (MRM) to detect and quantify the different isotopologues of each nucleotide based on their specific precursor and product ion transitions (see Table 2).
Protocol 5: Data Analysis
-
Integrate the peak areas for each isotopologue of a given nucleotide.
-
Correct for the natural abundance of 13C to accurately determine the fractional enrichment from the this compound tracer.
-
Calculate the fractional labeling for each nucleotide at each time point: Fractional Labeling = (Area of M+2) / (Area of M+0 + Area of M+2)
-
Plot the fractional labeling over time to determine the rate of de novo nucleotide synthesis.
Conclusion
The methodologies described in this document provide a robust framework for investigating de novo nucleotide synthesis in neurons. By employing stable isotope tracing with this compound, researchers can gain valuable insights into the dynamics of this fundamental metabolic pathway in neuronal health and disease. This approach is a powerful tool for basic research and for the preclinical evaluation of therapeutic candidates targeting neuronal metabolism.
References
- 1. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 3. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]
- 4. innoprot.com [innoprot.com]
- 5. Serum-Free Media for Neural Cell Cultures | Springer Nature Experiments [experiments.springernature.com]
- 6. Neuronal Cell Culture Media | Fisher Scientific [fishersci.com]
Application Notes and Protocols for Quantifying Pentose Phosphate Pathway Flux with D-Ribose-1,2-¹³C₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pentose Phosphate Pathway (PPP) is a crucial metabolic pathway that operates in parallel with glycolysis. It is a primary source of NADPH, essential for antioxidant defense and reductive biosynthesis, and produces precursors for nucleotide synthesis.[1] Given its central role in cellular proliferation and redox homeostasis, the PPP is a significant area of interest in various research fields, including cancer biology and drug development.
This document provides detailed application notes and protocols for quantifying the flux through the Pentose Phosphate Pathway using the stable isotope tracer D-Ribose-1,2-¹³C₂. Isotope-labeled compounds like D-Ribose-1,2-¹³C₂ are instrumental in metabolic flux analysis (MFA), allowing researchers to trace the fate of carbon atoms through metabolic networks.[2] While [1,2-¹³C₂]glucose is a more commonly used tracer for PPP flux analysis, D-Ribose-1,2-¹³C₂ offers a more direct way to study the non-oxidative phase of the PPP and ribose metabolism.
Principle of the Method
Metabolic flux analysis using ¹³C-labeled substrates involves introducing a tracer into a biological system and monitoring the incorporation of the heavy isotope into downstream metabolites. The specific labeling pattern, or mass isotopomer distribution (MID), of these metabolites provides quantitative information about the activity of the metabolic pathways.
When D-Ribose-1,2-¹³C₂ is taken up by cells, it can be phosphorylated to Ribose-5-phosphate-1,2-¹³C₂. This labeled Ribose-5-phosphate can then enter the non-oxidative branch of the PPP. The subsequent rearrangements catalyzed by transketolase and transaldolase will transfer the ¹³C atoms to other intermediates of the PPP and glycolysis, such as fructose-6-phosphate (F6P) and glyceraldehyde-3-phosphate (G3P). By analyzing the MIDs of these sugar phosphates and their downstream products (e.g., lactate, amino acids), the relative contributions of the PPP to overall glucose metabolism can be determined.
Key Experimental Workflows
The overall workflow for a ¹³C metabolic flux analysis experiment involves several key stages, from cell culture and labeling to data analysis and flux estimation.
Caption: A generalized workflow for ¹³C metabolic flux analysis.
Detailed Experimental Protocols
The following protocols are based on established methodologies for ¹³C-MFA and can be adapted for the use of D-Ribose-1,2-¹³C₂.
Protocol 1: Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a desired density in a multi-well plate (e.g., 6-well plate) and culture in standard growth medium for 24 hours to allow for attachment and recovery.
-
Medium Preparation: Prepare a labeling medium by supplementing a base medium (e.g., DMEM without glucose and ribose) with a known concentration of D-Ribose-1,2-¹³C₂ (e.g., 10 mM). Ensure other necessary nutrients, such as dialyzed fetal bovine serum, are included to avoid interference from unlabeled sources.
-
Isotope Labeling:
-
Remove the standard growth medium from the cells.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add the pre-warmed D-Ribose-1,2-¹³C₂ labeling medium to the cells.
-
Incubate the cells for a predetermined duration to approach isotopic steady state. This time will vary depending on the cell type and the pathways of interest and may need to be determined empirically.[3]
-
Protocol 2: Metabolite Extraction
-
Quenching Metabolism:
-
Aspirate the labeling medium.
-
Immediately add an ice-cold quenching solution (e.g., 80% methanol) to the cells to halt all enzymatic activity.[3]
-
-
Cell Lysis and Protein Precipitation:
-
Scrape the cells in the quenching solution and transfer to a microcentrifuge tube.
-
Incubate at -20°C for at least 1 hour to precipitate proteins.[3]
-
-
Sample Collection:
-
Centrifuge at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the polar metabolites.[3]
-
Protocol 3: Sample Preparation and GC-MS Analysis
-
Sample Derivatization:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the dried sample to make the metabolites volatile for GC-MS analysis. A common method is silylation, for example, with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). This step silylates hydroxyl and amine groups.[3]
-
-
GC-MS Analysis:
-
Sample Injection: Transfer the derivatized sample to a GC-MS vial with an insert.
-
GC-MS Parameters (Example):
-
Data Presentation and Analysis
The primary data obtained from the MS analysis is the mass isotopomer distribution (MID) for key metabolites. This data can be presented in tabular format for clarity.
Table 1: Hypothetical Mass Isotopomer Distribution of Key Metabolites after Labeling with D-Ribose-1,2-¹³C₂
| Metabolite | Mass Isotopomer | Fractional Abundance (%) | Interpretation |
| Ribose-5-Phosphate | M+0 | 5 | Unlabeled fraction |
| M+1 | 10 | Contribution from natural abundance and singly labeled sources | |
| M+2 | 85 | Directly from D-Ribose-1,2-¹³C₂ | |
| Fructose-6-Phosphate | M+0 | 60 | Unlabeled fraction |
| M+1 | 15 | Contribution from natural abundance and singly labeled sources | |
| M+2 | 25 | Labeled atoms transferred from Ribose-5-Phosphate via non-oxidative PPP | |
| Lactate | M+0 | 75 | Unlabeled fraction |
| M+1 | 15 | Contribution from natural abundance and singly labeled sources | |
| M+2 | 10 | Labeled atoms transferred from PPP and glycolysis |
Note: These are hypothetical values for illustrative purposes.
Signaling Pathway and Carbon Transition Visualization
The following diagram illustrates the entry of D-Ribose-1,2-¹³C₂ into the non-oxidative pentose phosphate pathway and the subsequent transfer of labeled carbons.
Caption: Carbon tracing from D-Ribose-1,2-¹³C₂ through the non-oxidative PPP.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained from a study using D-Ribose-1,2-¹³C₂ to assess PPP flux under different conditions.
Table 2: PPP Flux as a Percentage of Total Ribose Uptake
| Cell Line / Condition | PPP Flux (%) | Glycolytic Flux from Ribose (%) |
| Control Cells | 30 ± 4 | 70 ± 4 |
| Drug Treated Cells | 55 ± 6 | 45 ± 6 |
| Cancer Cell Line A | 60 ± 5 | 40 ± 5 |
| Normal Fibroblasts | 25 ± 3 | 75 ± 3 |
Note: These are hypothetical values for illustrative purposes and would be calculated based on the mass isotopomer distribution data using metabolic flux analysis software.
Conclusion
The use of D-Ribose-1,2-¹³C₂ as a tracer provides a powerful tool for the direct investigation of the non-oxidative pentose phosphate pathway and its contribution to central carbon metabolism. The protocols and methods outlined in this document provide a framework for researchers to design and execute experiments to quantify PPP flux. The data generated from such studies can provide valuable insights into the metabolic adaptations of cells in various physiological and pathological states, aiding in the identification of novel therapeutic targets and the development of new drugs.
References
step-by-step 13C metabolic flux analysis experiment with D-Ribose-1,2-13C2
Application Note & Protocol
Topic: Step-by-Step 13C Metabolic Flux Analysis Experiment with D-Ribose-1,2-13C2
Audience: Researchers, scientists, and drug development professionals.
Introduction & Application
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[1] By introducing a stable isotope-labeled substrate, such as 13C, into a biological system, researchers can trace the path of the labeled atoms through the metabolic network.[2][3] The resulting distribution of these isotopes in downstream metabolites provides a detailed snapshot of the cell's metabolic state, revealing the relative activity of different pathways.[3][4] This information is critical in metabolic engineering, systems biology, and biomedical research for understanding cellular physiology and identifying metabolic bottlenecks or dysregulations in disease.[1][5]
While glucose is the most common tracer, using other labeled substrates can provide more specific insights into particular pathways. This protocol details the use of This compound as a tracer to specifically investigate the non-oxidative branch of the Pentose Phosphate Pathway (PPP). D-ribose is a five-carbon sugar that can be taken up by mammalian cells and directly enters cellular metabolism as ribose-5-phosphate (R-5-P), a key node connecting the PPP and nucleotide synthesis.[6][7]
Using this compound is particularly advantageous for:
-
Probing the Non-Oxidative PPP: It directly feeds into the non-oxidative PPP, allowing for a precise interrogation of the transketolase (TK) and transaldolase (TA) reactions, which are central to carbon shuffling in the cell.[8]
-
Deconvoluting PPP and Glycolysis: Unlike glucose tracers, which enter at the top of glycolysis, the ribose tracer helps to distinguish the flow of carbons recycled from the PPP back into glycolysis (e.g., fructose-6-phosphate and glyceraldehyde-3-phosphate) from the direct glycolytic flux.[5]
-
Nucleotide Synthesis: As a direct precursor for phosphoribosyl pyrophosphate (PRPP), it provides a clear view of the carbon commitment towards de novo and salvage pathways for nucleotide synthesis.[7][9]
This application note provides a comprehensive, step-by-step protocol for performing a 13C-MFA experiment using this compound, from cell culture to data analysis.
Metabolic Pathway and Isotope Tracing
When cells are fed this compound, the tracer is phosphorylated to Ribose-5-Phosphate (R5P), with the 13C labels on carbons 1 and 2. This labeled R5P then enters the non-oxidative PPP, where transketolase and transaldolase reactions rearrange the carbon backbone, distributing the labels into glycolytic intermediates like Fructose-6-Phosphate (F6P) and Glyceraldehyde-3-Phosphate (G3P). The specific labeling patterns (mass isotopomers) of these intermediates and their downstream products (e.g., lactate, amino acids) are measured by mass spectrometry and used to calculate the intracellular fluxes.
Figure 1: Metabolism of this compound via the Pentose Phosphate Pathway.
Experimental Workflow
The overall workflow for a 13C-MFA experiment is a multi-step process that requires careful planning and execution. It begins with culturing cells in a medium containing the isotopic tracer and proceeds through sample collection, analysis, and computational modeling.[10][11]
Figure 2: General experimental workflow for a 13C Metabolic Flux Analysis study.
Detailed Experimental Protocols
Part 1: Cell Culture and Isotopic Labeling
-
Cell Seeding: Seed cells (e.g., adherent mammalian cell line) in appropriate culture vessels (e.g., 6-well plates or 10-cm dishes) at a density that will result in ~80-90% confluency at the time of harvest. A minimum of 1 million cells per replicate is recommended.[12]
-
Adaptation Medium: Culture cells in a custom medium where unlabeled D-Ribose replaces glucose as the primary carbon source to allow metabolic adaptation. Ensure all other essential nutrients (amino acids, vitamins, serum) are present.
-
Labeling Medium Preparation: Prepare the labeling medium identical to the adaptation medium, but replace the natural abundance D-Ribose with this compound at the same concentration (e.g., 10 mM).
-
Isotopic Labeling: Once cells reach the desired confluency (~60-70%), aspirate the adaptation medium, wash once with pre-warmed PBS, and add the pre-warmed 13C-labeling medium.
-
Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady-state. This is the point where the labeling patterns of intracellular metabolites are stable. This time varies by cell type and metabolic rates but is often in the range of 8-24 hours.[5] It is highly recommended to perform a time-course experiment (e.g., harvesting at 0, 8, 16, 24 hours) in a pilot study to determine the optimal labeling time.
-
Extracellular Rate Measurement: At the beginning and end of the labeling period, collect a small aliquot of the culture medium to measure the concentration of D-Ribose and key secreted metabolites (e.g., lactate, glutamate). These rates are crucial constraints for the flux model.
Part 2: Rapid Quenching and Metabolite Extraction
This step is critical to instantly halt all enzymatic activity, preserving the in vivo metabolic state.[12]
-
Preparation: Prepare a quenching/extraction solution of cold (-80°C) 80% Methanol / 20% Water. Prepare a cold rinse solution of 0.9% saline on ice.
-
Medium Removal: Place the culture dish on a bed of dry ice. Quickly aspirate the culture medium.
-
Cell Washing: Immediately wash the cell monolayer with 1-2 mL of the ice-cold saline solution to remove extracellular metabolites. Aspirate the saline wash completely. This step should be performed as quickly as possible (<10 seconds).
-
Quenching and Lysis: Add 1 mL of the cold (-80°C) 80% methanol solution to the plate.[13] Use a cell scraper to mechanically detach the cells into the methanol solution.
-
Collection: Transfer the cell lysate/methanol suspension to a pre-chilled microcentrifuge tube.
-
Extraction: Vortex the tube vigorously for 1 minute, then incubate at -20°C for 30 minutes to facilitate protein precipitation and complete metabolite extraction.
-
Clarification: Centrifuge the extract at maximum speed (>13,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new clean tube. This is the polar metabolite extract.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac) without heating. The dried pellet can be stored at -80°C until analysis.
Part 3: Sample Preparation for Mass Spectrometry
The dried metabolite pellet must be prepared for either GC-MS or LC-MS analysis.
A. GC-MS Derivatization Protocol (for amino acids, organic acids, sugars)
Derivatization is required to make polar metabolites volatile for gas chromatography.[14][15] Silylation is a common method.[16]
-
Moisture Removal: Ensure the dried pellet is completely free of moisture by placing it in a desiccator overnight or by performing a lyophilization step.
-
Oximation: Add 20 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried pellet. Vortex and incubate at 37°C for 90 minutes. This step protects carbonyl groups.
-
Silylation: Add 30 µL of a silylating agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) + 1% t-BDMCS.[17] Vortex and incubate at 60°C for 60 minutes.
-
Analysis: After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial for immediate analysis. TBDMS derivatives are generally more stable than TMS derivatives.[14]
B. LC-MS/MS Sample Preparation (for polar metabolites, sugar phosphates)
-
Reconstitution: Reconstitute the dried metabolite pellet in an appropriate volume (e.g., 50-100 µL) of a solvent suitable for the chosen chromatography method. For HILIC or anion-exchange chromatography, a solution of 50:50 acetonitrile:water is often a good starting point.[2]
-
Filtration: Centrifuge the reconstituted sample at high speed for 10 minutes to pellet any insoluble material. Transfer the supernatant to an LC-MS autosampler vial.
-
Analysis: The sample is ready for direct injection into the LC-MS/MS system.
Part 4: Data Acquisition by Mass Spectrometry
A. GC-MS Analysis
-
Instrument: Gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.
-
Column: A low-polarity column, such as a DB-5ms or equivalent.
-
Method: Use a temperature gradient to separate the derivatized metabolites. The mass spectrometer should be operated in full scan mode (e.g., m/z 50-650) to capture the full mass isotopomer distributions of all detectable metabolites.[18]
B. LC-MS/MS Analysis
-
Instrument: Liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: For polar metabolites like sugar phosphates, HILIC or anion-exchange chromatography is recommended.[13]
-
Method: Use a gradient of aqueous and organic mobile phases to separate metabolites. Data can be acquired in full scan mode or using a targeted inclusion list for metabolites of interest to obtain MS/MS fragmentation data for confirmation.
Data Presentation and Analysis
Quantitative Data Summary
Raw data from the mass spectrometer must be processed to determine the fractional abundance of each mass isotopomer for every metabolite of interest. This involves peak integration, correction for the natural abundance of 13C and other heavy isotopes, and summarizing the data in tables.
Table 1: Measured Extracellular Fluxes This table summarizes the rates of tracer uptake and metabolite secretion, typically normalized to cell number or protein content. These values serve as essential constraints for the flux model.
| Metabolite | Uptake Rate (nmol/10^6 cells/hr) | Secretion Rate (nmol/10^6 cells/hr) |
| D-Ribose | 50.2 ± 3.1 | - |
| Lactate | - | 75.8 ± 5.4 |
| Alanine | - | 5.1 ± 0.9 |
| Glutamate | 8.3 ± 1.2 | - |
(Note: Data are hypothetical examples for illustrative purposes.)
Table 2: Mass Isotopomer Distributions (MIDs) of Key Intracellular Metabolites The MID represents the fraction of the metabolite pool containing 0, 1, 2, ... n 13C atoms (M+0, M+1, M+2, ... M+n).
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |
| Ribose-5-Phosphate | 0.05 | 0.01 | 0.94 | 0.00 | 0.00 | 0.00 |
| Fructose-6-Phosphate | 0.45 | 0.03 | 0.52 | 0.00 | 0.00 | 0.00 |
| Alanine (from Pyruvate) | 0.62 | 0.05 | 0.33 | 0.00 | - | - |
| Glutamate (from α-KG) | 0.58 | 0.09 | 0.28 | 0.03 | 0.02 | 0.00 |
(Note: Data are hypothetical examples. The high M+2 fraction in R5P confirms tracer incorporation. The M+2 in F6P, Alanine, and Glutamate indicates flux from the non-oxidative PPP into glycolysis and the TCA cycle.)
Computational Flux Calculation
-
Metabolic Model Construction: A stoichiometric model of the relevant metabolic pathways (e.g., PPP, glycolysis, TCA cycle, amino acid biosynthesis) is required. This model includes all relevant reactions and their carbon atom transitions.
-
Flux Estimation: The measured extracellular rates and MIDs are used as inputs for specialized software (e.g., 13CFLUX2, INCA, OpenFlux).[11][19] The software uses an iterative algorithm to find the set of intracellular fluxes that best reproduces the experimental data.
-
Statistical Analysis: Goodness-of-fit tests are performed to validate the model, and confidence intervals are calculated for each estimated flux to determine the precision of the results.
Conclusion
The use of this compound as an isotopic tracer offers a targeted and powerful approach for quantifying fluxes through the non-oxidative Pentose Phosphate Pathway and its connections to central carbon metabolism. By providing a direct entry point into the PPP, this tracer can resolve complex carbon shuffling reactions that are often difficult to dissect with traditional glucose-based tracers. The detailed protocol provided here offers a robust framework for researchers in academic and industrial settings to apply 13C-MFA for a deeper understanding of cellular physiology, disease metabolism, and for the rational design of metabolic engineering strategies.
References
- 1. Protocols used for LC-MS analysis – Metabolomics Core Facility [embl.org]
- 2. cdn.bcm.edu [cdn.bcm.edu]
- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 5. 13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How D-ribose supplies the cells in the body with energy [vita-world24.de]
- 7. D-ribose metabolic disorder and diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. A scientific workflow framework for (13)C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
- 13. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 14. merckmillipore.com [merckmillipore.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. juser.fz-juelich.de [juser.fz-juelich.de]
Application Notes and Protocols for D-Ribose-1,2-¹³C₂ in Studying Metabolic Reprogramming
For Researchers, Scientists, and Drug Development Professionals
Introduction to Metabolic Reprogramming and D-Ribose-1,2-¹³C₂
Metabolic reprogramming is a hallmark of various physiological and pathological states, including cancer, immune cell activation, and neurological disorders.[1][2][3] Cells alter their metabolic pathways to meet the bioenergetic and biosynthetic demands of proliferation, differentiation, and response to environmental stimuli. The pentose phosphate pathway (PPP) is a critical nexus in this reprogramming, providing precursors for nucleotide biosynthesis (ribose-5-phosphate) and reducing equivalents (NADPH) for antioxidant defense and anabolic reactions.
D-Ribose-1,2-¹³C₂ is a stable isotope-labeled tracer designed to probe the dynamics of ribose metabolism and its contributions to central carbon metabolism.[1][4] By tracing the fate of the ¹³C labels on the first and second carbon atoms of ribose, researchers can elucidate the activity of the PPP, nucleotide synthesis, and the interplay with glycolysis and the tricarboxylic acid (TCA) cycle. This powerful tool enables the quantification of metabolic fluxes and provides insights into the metabolic vulnerabilities of diseased cells, paving the way for novel therapeutic strategies.
Key Applications
The primary application of D-Ribose-1,2-¹³C₂ is in metabolic flux analysis (MFA) to dissect the contributions of ribose to various metabolic pathways.[1][4]
-
Cancer Metabolism: Cancer cells exhibit increased demand for nucleotides to support rapid proliferation.[5] D-Ribose-1,2-¹³C₂ can be used to trace the incorporation of exogenous ribose into the nucleotide pool, providing a measure of the reliance on ribose salvage pathways versus de novo synthesis via the PPP.
-
Immunometabolism: The activation and differentiation of immune cells are tightly linked to metabolic reprogramming.[2] For instance, activated T cells and dendritic cells upregulate glycolysis and the PPP to support their effector functions. D-Ribose-1,2-¹³C₂ can help to delineate the role of ribose uptake and utilization in fueling immune responses.
-
Neuroinflammation and Neurodegenerative Diseases: Neuronal cells and glial cells exhibit distinct metabolic profiles that are altered in neuroinflammatory and neurodegenerative conditions.[6][7] Tracing with D-Ribose-1,2-¹³C₂ can shed light on how ribose metabolism is perturbed in these diseases and its impact on neuronal function and survival.
Data Presentation
The following tables provide examples of how quantitative data from D-Ribose-1,2-¹³C₂ tracing experiments can be presented. The data is hypothetical and for illustrative purposes.
Table 1: Isotopic Enrichment of Key Metabolites in Cancer Cells Labeled with D-Ribose-1,2-¹³C₂
| Metabolite | Isotopologue | % Enrichment (Control) | % Enrichment (Treated) | Fold Change |
| ATP | M+2 | 15.2 ± 1.8 | 25.6 ± 2.3 | 1.68 |
| GTP | M+2 | 12.8 ± 1.5 | 22.1 ± 2.0 | 1.73 |
| Lactate | M+2 | 5.4 ± 0.7 | 9.8 ± 1.1 | 1.81 |
| Ribose-5-Phosphate | M+2 | 45.3 ± 4.1 | 68.7 ± 5.9 | 1.52 |
| Sedoheptulose-7-Phosphate | M+2 | 8.1 ± 0.9 | 14.5 ± 1.6 | 1.79 |
Table 2: Metabolic Flux Ratios in Immune Cells Calculated from D-Ribose-1,2-¹³C₂ Labeling Data
| Metabolic Flux Ratio | Resting T Cells | Activated T Cells |
| Ribose salvage / De novo synthesis | 0.3 ± 0.05 | 1.2 ± 0.15 |
| PPP flux / Glycolytic flux | 0.15 ± 0.03 | 0.45 ± 0.06 |
| Ribose contribution to Lactate | 0.08 ± 0.01 | 0.25 ± 0.04 |
Experimental Protocols
In Vitro Labeling of Adherent Cells with D-Ribose-1,2-¹³C₂
Materials:
-
Adherent cells of interest (e.g., cancer cell line, primary neurons)
-
Complete growth medium
-
Glucose-free and Ribose-free DMEM (or other appropriate basal medium)
-
D-Ribose-1,2-¹³C₂ (sterile solution)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol, ice-cold
-
Cell scrapers
-
Microcentrifuge tubes
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Culture overnight in complete growth medium.
-
Medium Exchange: The next day, aspirate the growth medium and wash the cells once with warm PBS.
-
Labeling Medium Preparation: Prepare the labeling medium by supplementing the glucose-free and ribose-free basal medium with the desired concentration of D-Ribose-1,2-¹³C₂ (e.g., 10 mM) and other necessary components like dialyzed fetal bovine serum and glutamine.
-
Isotope Labeling: Add 2 mL of the pre-warmed labeling medium to each well. Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to determine the time to reach isotopic steady state.
-
Metabolism Quenching and Metabolite Extraction:
-
At each time point, aspirate the labeling medium.
-
Immediately wash the cells with 2 mL of ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.
-
Scrape the cells in the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the tubes at -80°C for at least 30 minutes.
-
-
Sample Preparation for Analysis:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Carefully transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extracts using a vacuum concentrator.
-
The dried extracts can be stored at -80°C or reconstituted in a suitable solvent for LC-MS or GC-MS analysis.
-
In Vivo Labeling with D-Ribose-1,2-¹³C₂
Materials:
-
Animal model (e.g., tumor-bearing mouse)
-
Sterile D-Ribose-1,2-¹³C₂ solution in saline
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
Homogenization buffer (e.g., methanol/water/chloroform)
-
Tissue homogenizer
Protocol:
-
Tracer Administration: Administer D-Ribose-1,2-¹³C₂ to the animal via an appropriate route (e.g., intraperitoneal injection, oral gavage, or tail vein infusion). The dosage and timing will need to be optimized for the specific animal model and experimental question.
-
Tissue Collection: At the desired time point after tracer administration, euthanize the animal and rapidly excise the tissues of interest.
-
Snap-Freezing: Immediately snap-freeze the tissues in liquid nitrogen to halt metabolic activity.
-
Metabolite Extraction:
-
Grind the frozen tissue to a fine powder under liquid nitrogen.
-
Add a pre-weighed amount of the powdered tissue to a tube containing ice-cold homogenization buffer.
-
Homogenize the tissue using a suitable homogenizer.
-
Follow a standard polar metabolite extraction protocol (e.g., Folch extraction).
-
-
Sample Preparation for Analysis:
-
Separate the polar and non-polar phases by centrifugation.
-
Collect the polar phase containing the labeled metabolites.
-
Dry the extracts and prepare them for LC-MS or GC-MS analysis as described in the in vitro protocol.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Immune cell metabolism and metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic programming in dendritic cells tailors immune responses and homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2-13C2-Glucose Tracing Approach to Assess Metabolic Alterations of Human Monocytes under Neuroinflammatory Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,2-13C2-Glucose Tracing Approach to Assess Metabolic Alterations of Human Monocytes under Neuroinflammatory Conditions [ouci.dntb.gov.ua]
Unraveling Inborn Errors of Metabolism: A Guide to Using D-Ribose-1,2-¹³C₂ for Metabolic Pathway Investigation
For Researchers, Scientists, and Drug Development Professionals
Application Notes
In the intricate landscape of cellular metabolism, inborn errors of metabolism (IEMs) represent a class of genetic disorders that disrupt normal metabolic pathways, leading to a cascade of pathological consequences. The study of these disorders necessitates sophisticated tools to trace and quantify metabolic fluxes, providing insights into disease mechanisms and potential therapeutic targets. This document provides detailed application notes and protocols for the use of D-Ribose-1,2-¹³C₂, a stable isotope-labeled tracer, in the investigation of IEMs, particularly those affecting the pentose phosphate pathway (PPP).
The PPP is a crucial metabolic route that operates in parallel to glycolysis, fulfilling two primary roles: the production of NADPH for reductive biosynthesis and antioxidant defense, and the synthesis of pentose sugars, such as ribose-5-phosphate, which are essential precursors for nucleotide and nucleic acid synthesis.[1] Several IEMs are directly linked to deficiencies in enzymes of the PPP, including transketolase deficiency and ribose-5-phosphate isomerase deficiency.
D-Ribose-1,2-¹³C₂ serves as a powerful tool to probe the dynamics of the PPP.[2] By introducing this labeled ribose, researchers can trace the fate of the ¹³C atoms as they are incorporated into various downstream metabolites. This allows for the precise measurement of metabolic fluxes through different branches of the PPP and connected pathways, offering a window into the metabolic reprogramming that occurs in IEMs.
The use of stable isotope tracers like D-Ribose-1,2-¹³C₂ coupled with advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, enables the quantitative analysis of metabolite labeling patterns. This data can then be used to construct metabolic flux maps, providing a detailed picture of cellular metabolism in both healthy and diseased states.
Featured Inborn Errors of Metabolism Investigable with D-Ribose-1,2-¹³C₂
| Inborn Error of Metabolism | Affected Enzyme | Key Metabolic Perturbations | Potential Insights from D-Ribose-1,2-¹³C₂ Tracing |
| Transketolase (TKT) Deficiency | Transketolase | Accumulation of pentose phosphates (e.g., ribose-5-phosphate, xylulose-5-phosphate) and their corresponding sugar alcohols (e.g., ribitol, arabitol). Reduced flux through the non-oxidative PPP. | Quantification of the reduced transketolase activity by measuring the transfer of the ¹³C label. Assessment of the compensatory metabolic pathways. |
| Ribose-5-Phosphate Isomerase (RPI) Deficiency | Ribose-5-Phosphate Isomerase | Accumulation of ribose-5-phosphate and its metabolites, including ribitol. Impaired interconversion of ribose-5-phosphate and ribulose-5-phosphate. | Direct measurement of the block in the RPI-catalyzed reaction. Elucidation of the downstream consequences on nucleotide synthesis and other metabolic pathways. |
Experimental Protocols
Protocol 1: ¹³C-Labeling of Human Fibroblasts with D-Ribose-1,2-¹³C₂
This protocol describes the labeling of cultured human fibroblasts, such as those derived from patients with IEMs, with D-Ribose-1,2-¹³C₂ to trace its incorporation into intracellular metabolites.
Materials:
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Human fibroblast cell lines (patient-derived and control)
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Complete cell culture medium (e.g., DMEM with 10% fetal bovine serum and 1% penicillin-streptomycin)
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D-Ribose-1,2-¹³C₂ (sterile solution)
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Phosphate-buffered saline (PBS), ice-cold
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6-well cell culture plates
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Incubator (37°C, 5% CO₂)
Procedure:
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Cell Seeding: Seed human fibroblasts in 6-well plates at a density of 2 x 10⁵ cells per well in complete culture medium.
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Cell Growth: Culture the cells for 24-48 hours until they reach approximately 80% confluency.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing glucose-free and ribose-free DMEM with 10% dialyzed fetal bovine serum, 1% penicillin-streptomycin, and the desired concentration of D-Ribose-1,2-¹³C₂ (e.g., 100 µM - 1 mM). The optimal concentration should be determined empirically for each cell line.
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Initiation of Labeling:
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Aspirate the growth medium from the cells.
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Wash the cells once with pre-warmed, sterile PBS.
-
Add 2 mL of the pre-warmed labeling medium to each well.
-
-
Incubation: Incubate the cells for a specific duration to allow for the uptake and metabolism of the tracer. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine the time to reach isotopic steady state.
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Quenching and Harvesting:
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At the end of the incubation period, rapidly aspirate the labeling medium.
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Immediately wash the cells twice with 2 mL of ice-cold PBS to quench metabolic activity.
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Proceed immediately to a metabolite extraction protocol.
-
Protocol 2: Metabolite Extraction from ¹³C-Labeled Fibroblasts
This protocol details the extraction of polar metabolites from ¹³C-labeled fibroblasts for subsequent analysis by mass spectrometry.
Materials:
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¹³C-labeled cell pellets from Protocol 1
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80% Methanol (-80°C)
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Cell scraper
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Microcentrifuge tubes
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Centrifuge (refrigerated at 4°C)
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Lysis: Add 1 mL of ice-cold 80% methanol to each well of the 6-well plate containing the washed cell monolayer.
-
Scraping: Scrape the cells from the surface of the plate using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure complete cell lysis.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
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Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean microcentrifuge tube.
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Drying: Dry the metabolite extracts to completeness using a vacuum concentrator or a stream of nitrogen.
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Storage: Store the dried metabolite pellets at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis of ¹³C-Labeled Pentose Phosphate Pathway Intermediates
This protocol provides a general framework for the analysis of ¹³C-labeled metabolites from the PPP using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Specific parameters will need to be optimized for the instrument used.
Materials:
-
Dried metabolite extracts from Protocol 2
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
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Analytical column suitable for polar metabolites (e.g., HILIC or anion-exchange column)
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LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole)
Procedure:
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Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of a solvent compatible with the LC method (e.g., 50% acetonitrile in water).
-
Chromatographic Separation:
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Inject the reconstituted sample onto the analytical column.
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Separate the metabolites using a gradient of Mobile Phase A and B. A typical gradient might start with a high percentage of organic solvent (e.g., 95% B) and gradually decrease to a lower percentage to elute the polar compounds.
-
-
Mass Spectrometry Detection:
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Analyze the eluting metabolites using the mass spectrometer in either full scan mode to identify all labeled species or in a targeted manner using Multiple Reaction Monitoring (MRM) for specific metabolites.
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Set the instrument to detect the expected mass-to-charge ratios (m/z) of the unlabeled (M+0) and ¹³C-labeled (M+1, M+2, etc.) isotopologues of key PPP intermediates.
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Expected Mass Shifts for Key Metabolites with D-Ribose-1,2-¹³C₂ Tracer:
| Metabolite | Unlabeled (M+0) m/z (Negative Ion Mode) | Expected Labeled Isotopologues |
| Ribose-5-phosphate | 229.01 | M+1, M+2 |
| Ribulose-5-phosphate / Xylulose-5-phosphate | 229.01 | M+1, M+2 |
| Sedoheptulose-7-phosphate | 289.02 | M+1, M+2 |
| Erythrose-4-phosphate | 199.00 | M+1, M+2 |
| Fructose-6-phosphate | 259.02 | M+1, M+2 |
| Glyceraldehyde-3-phosphate | 168.99 | M+1, M+2 |
Data Analysis:
The raw data from the LC-MS/MS analysis will consist of chromatograms and mass spectra for each metabolite. The relative abundance of each isotopologue (e.g., M+0, M+1, M+2) can be determined by integrating the peak areas of their respective chromatograms. This mass isotopomer distribution (MID) data is then corrected for the natural abundance of ¹³C and used for metabolic flux analysis using specialized software (e.g., INCA, Metran).
Visualizations
Caption: Metabolic fate of D-Ribose-1,2-¹³C₂ in the Pentose Phosphate Pathway.
Caption: Experimental workflow for ¹³C labeling and metabolic flux analysis.
Caption: Logical relationship between IEM and tracer-based metabolic investigation.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low ¹³C Enrichment in D-Ribose-1,2-¹³C₂ Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during stable isotope tracing experiments using D-Ribose-1,2-¹³C₂. Low ¹³C enrichment in downstream metabolites, particularly nucleotides, can be a significant challenge. This guide will help you identify potential causes and implement effective solutions.
Frequently Asked Questions (FAQs)
Q1: What is D-Ribose-1,2-¹³C₂ and what is its primary metabolic fate?
D-Ribose-1,2-¹³C₂ is a stable isotope-labeled form of D-ribose where the carbon atoms at positions 1 and 2 are replaced with the heavy isotope ¹³C. Its primary metabolic fate is to enter the pentose phosphate pathway (PPP). Within the PPP, it is converted to phosphoribosyl pyrophosphate (PRPP), which is a crucial precursor for the de novo synthesis of purine and pyrimidine nucleotides. Therefore, the ¹³C label is expected to be incorporated into the ribose moiety of nucleotides such as ATP, GTP, CTP, and UTP.
Q2: What is the expected isotopologue distribution in nucleotides when using D-Ribose-1,2-¹³C₂?
Upon successful incorporation into the ribose backbone of nucleotides through de novo synthesis, you should primarily observe an M+2 isotopologue. This is because the D-Ribose-1,2-¹³C₂ tracer carries two ¹³C atoms. The presence of a significant M+2 peak in your mass spectrometry data for nucleotides is a key indicator of successful label incorporation.
Q3: What are the major metabolic pathways that can influence ¹³C enrichment from D-Ribose-1,2-¹³C₂?
The primary pathways influencing enrichment are the de novo nucleotide synthesis pathway and the nucleotide salvage pathway. The de novo pathway utilizes PRPP synthesized from the labeled ribose, leading to high M+2 enrichment. Conversely, the salvage pathway recycles pre-existing unlabeled nucleobases or nucleosides from the culture medium or cellular degradation, which can dilute the ¹³C label and result in low enrichment.
Q4: How can the purine salvage pathway specifically lead to low enrichment in ATP and GTP?
The purine salvage pathway is a major contributor to the purine nucleotide pool in many cell types. This pathway can utilize unlabeled purine bases (adenine, guanine, hypoxanthine) from the cell culture medium (e.g., from serum) or from the breakdown of existing nucleic acids.[1][2] These unlabeled bases are combined with PRPP to form nucleotides. Even if the PRPP is ¹³C-labeled from your tracer, the final nucleotide will have an unlabeled base. More importantly, if the salvage pathway is highly active, it can directly utilize unlabeled nucleosides (e.g., adenosine, guanosine), bypassing the need for de novo synthesis of the ribose moiety altogether, leading to very low or no ¹³C enrichment in the final nucleotide pool.[3][4]
Troubleshooting Guide for Low ¹³C Enrichment
Low ¹³C enrichment in your target metabolites can stem from issues in your experimental workflow, cell culture conditions, or data analysis. Use the following guide to diagnose and resolve these problems.
Issue 1: Low M+2 Enrichment in Nucleotides (ATP, GTP, CTP, UTP)
| Possible Cause | Troubleshooting Step | Rationale |
| High activity of the nucleotide salvage pathway | 1. Use dialyzed fetal bovine serum (FBS) in your cell culture medium. 2. If possible, use a chemically defined, serum-free medium. 3. Culture cells in a medium lacking unlabeled nucleosides for a period before adding the tracer. | Standard FBS contains unlabeled nucleosides and nucleobases that can be readily used by the salvage pathway, thus diluting your ¹³C-labeled tracer.[1] Dialysis removes these small molecules. |
| Insufficient incubation time with the tracer | 1. Perform a time-course experiment (e.g., 0, 4, 8, 12, 24 hours) to determine when isotopic steady state is reached for your cell line and experimental conditions. | Nucleotide pools turn over at different rates in various cell types. It may take longer than anticipated for the ¹³C label to be fully incorporated and reach a steady state. |
| Low activity of the de novo nucleotide synthesis pathway | 1. Ensure your cells are in a proliferative state, as de novo synthesis is typically upregulated during cell division. 2. Check for the presence of any drugs or compounds in your experiment that may inhibit de novo synthesis. | If the de novo pathway is not highly active, the contribution from the labeled ribose will be minimal, leading to low enrichment. |
| Problems with the D-Ribose-1,2-¹³C₂ tracer | 1. Verify the isotopic purity and concentration of your tracer stock solution. | An impure or incorrectly concentrated tracer will lead to lower than expected labeling. |
| Inefficient cellular uptake of D-Ribose | 1. Ensure that the concentration of the tracer in the medium is sufficient. 2. Check the literature for typical ribose uptake rates in your cell line. | If the cells are not efficiently taking up the labeled ribose, there will be insufficient substrate for the downstream metabolic pathways. |
Issue 2: Inconsistent or No Detectable ¹³C Enrichment
| Possible Cause | Troubleshooting Step | Rationale |
| Ineffective quenching of metabolism | 1. Review your quenching protocol. For adherent cells, rapidly aspirate the medium and immediately add ice-cold quenching solution (e.g., 80% methanol). For suspension cells, rapid filtration followed by quenching is effective. 2. Ensure the quenching solution is at the correct, very low temperature (e.g., -80°C). | If metabolic activity is not halted instantly, the cell can continue to metabolize unlabeled substrates, leading to a dilution of the ¹³C label. |
| Metabolite degradation during extraction | 1. Keep samples on ice or at 4°C throughout the extraction process. 2. Use extraction protocols validated for nucleotides. | Nucleotides, particularly triphosphates, are prone to degradation by phosphatases if not handled properly. |
| Issues with LC-MS/MS analysis | 1. Optimize your LC-MS/MS method for the separation and detection of nucleotides. 2. Check for ion suppression or matrix effects by analyzing a standard in the presence and absence of a sample matrix. 3. Ensure your mass spectrometer has sufficient resolution to distinguish between isotopologues. | Poor chromatographic separation can lead to co-elution and inaccurate quantification. Matrix effects can suppress the signal of your target analytes. |
| Incorrect data analysis | 1. Ensure you are correctly correcting for the natural abundance of ¹³C in your data analysis software. 2. Do not simply subtract the signal from an unlabeled control from your labeled sample. Use appropriate algorithms for natural abundance correction. | All carbon-containing molecules have a natural ¹³C abundance of ~1.1%. Failure to correct for this will lead to misinterpretation of low-level enrichment. |
Quantitative Data Summary
While the exact percentage of enrichment can vary significantly based on cell type, metabolic state, and experimental conditions, the following table provides a general expectation for the mass isotopologue distribution (MID) of the ribose moiety in nucleotides after labeling with D-Ribose-1,2-¹³C₂. These values are synthesized from published studies and should be used as a general guide.[5][6]
| Metabolite | Expected Major Isotopologue | Typical % Enrichment of Major Isotopologue (at isotopic steady state) | Notes |
| Ribose-5-phosphate | M+2 | > 90% | As a direct downstream product, it should have very high enrichment. |
| ATP (ribose moiety) | M+2 | 50-95% | Lower enrichment may indicate significant contribution from the salvage pathway. |
| GTP (ribose moiety) | M+2 | 50-95% | Similar to ATP, enrichment is highly dependent on the balance between de novo and salvage pathways. |
| CTP (ribose moiety) | M+2 | 50-95% | Pyrimidine synthesis also relies on PRPP from the PPP. |
| UTP (ribose moiety) | M+2 | 50-95% | Similar to CTP. |
Experimental Protocols
Protocol 1: Quenching and Metabolite Extraction for Adherent Cells
-
Preparation: Prepare an ice-cold quenching/extraction solution of 80% methanol in water.
-
Medium Removal: Aspirate the cell culture medium completely and rapidly.
-
Washing: Quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular tracer. Aspirate the PBS completely.
-
Quenching and Extraction: Immediately add the ice-cold 80% methanol solution to the culture plate.
-
Cell Lysis: Place the plate on a rocker in a cold room (4°C) for 10-15 minutes to ensure complete cell lysis and extraction of intracellular metabolites.
-
Collection: Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Protein Precipitation: Centrifuge the lysate at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.
-
Storage: Store the extracts at -80°C until analysis.
Protocol 2: LC-MS/MS Analysis of ¹³C-Labeled Nucleotides
This protocol provides a general framework. Specific parameters should be optimized for your instrument.
-
Chromatography:
-
Column: A reversed-phase C18 column with an ion-pairing agent is commonly used for nucleotide separation.
-
Mobile Phase A: An aqueous buffer containing an ion-pairing reagent (e.g., tributylamine or hexylamine) and an acid (e.g., acetic acid or formic acid).
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A gradient from low to high organic mobile phase is used to elute the nucleotides.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative electrospray ionization (ESI-) is typically used for nucleotides.
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted quantification of specific isotopologues.
-
Transitions: For each nucleotide, monitor the transition from the precursor ion (M, M+1, M+2, etc.) to a specific fragment ion (e.g., the loss of a phosphate group). For example, for ATP, you would monitor transitions for both the unlabeled (M) and the labeled (M+2) forms.
-
Visualizations
Caption: Metabolic fate of D-Ribose-1,2-¹³C₂ leading to nucleotide synthesis.
Caption: Troubleshooting workflow for low ¹³C enrichment.
References
- 1. The Purine Salvage Pathway and the Restoration of Cerebral ATP: Implications for Brain Slice Physiology and Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Significance and amplification methods of the purine salvage pathway in human brain cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
optimizing D-Ribose-1,2-13C2 concentration for minimal cell perturbation
Welcome to the technical support center for optimizing D-Ribose-1,2-13C2 labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of 13C-labeled ribose while ensuring minimal cell perturbation and data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application? A1: this compound is a stable isotope-labeled form of D-Ribose, a central sugar in cellular metabolism. Its primary application is as a tracer in 13C-Metabolic Flux Analysis (13C-MFA) experiments.[1][2] By tracking the incorporation of the 13C atoms into various metabolites, researchers can quantify the activity of metabolic pathways, particularly the Pentose Phosphate Pathway (PPP), which is crucial for nucleotide synthesis and antioxidant defense.[3][4]
Q2: Why is it critical to optimize the concentration of this compound? A2: High concentrations of D-ribose can be cytotoxic. Studies have shown that D-ribose is highly active in the non-enzymatic glycation of proteins, leading to the rapid formation of Advanced Glycation End Products (AGEs).[5][6] The accumulation of AGEs can induce cellular stress, impair cell function, and ultimately decrease cell viability.[7] Therefore, using the lowest effective concentration is essential to trace metabolic pathways without introducing experimental artifacts caused by cellular toxicity.
Q3: What are the typical signs of cell perturbation or cytotoxicity caused by high concentrations of D-Ribose? A3: Signs of cell perturbation include:
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Decreased Cell Viability: A noticeable reduction in the number of viable cells compared to control cultures, which can be measured using assays like the MTT assay.[5][7]
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Morphological Changes: Alterations in cell shape and adherence observed under a microscope.
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Increased AGEs: Accumulation of advanced glycation end products within the cells.[6][7]
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Altered Metabolic Profiles: Significant changes in metabolite concentrations that are independent of the isotopic labeling pattern, indicating a stress response.
Q4: What is a recommended starting concentration for this compound in cell culture experiments? A4: Based on published data regarding D-ribose cytotoxicity, it is advisable to start with concentrations below 10 mM. Studies have demonstrated that D-ribose concentrations of 10 mM and 50 mM significantly decrease the viability of cell lines such as SH-SY5Y and HEK293T.[5][7] A concentration titration experiment (e.g., 1 mM, 2.5 mM, 5 mM, 10 mM) is highly recommended to determine the optimal, non-perturbing concentration for your specific cell type and experimental conditions.
Q5: How long should cells be incubated with this compound to achieve isotopic steady state? A5: Isotopic steady state is reached when the 13C enrichment in the metabolites of interest becomes stable over time.[8] The time required to reach this state varies depending on the cell type's metabolic rate and the specific pathways being studied. For many mammalian cell lines, this can take between 24 to 48 hours, or the equivalent of several cell doublings.[9] It is best to determine this empirically by performing a time-course experiment (e.g., 6, 12, 24, 48 hours) and measuring the 13C enrichment in key downstream metabolites.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your labeling experiments.
| Problem / Observation | Possible Cause(s) | Recommended Solution(s) |
| High cell death or poor cell health in labeled samples compared to controls. | The concentration of this compound is too high, causing cytotoxicity through the formation of AGEs.[5][7] | Perform a dose-response experiment: Test a range of lower concentrations (e.g., 1-5 mM) to find the highest concentration that does not impact cell viability. Use an MTT or similar viability assay to quantify the results. |
| Low 13C enrichment in target metabolites after labeling. | 1. Insufficient Incubation Time: The cells have not reached isotopic steady state.[8]2. Low Tracer Concentration: The concentration of this compound is too low to compete with endogenous unlabeled sources.3. Media Contamination: The base medium contains unlabeled ribose or other sugars that dilute the tracer. | 1. Optimize Incubation Time: Conduct a time-course experiment to determine when 13C enrichment plateaus.2. Increase Concentration Carefully: Cautiously increase the tracer concentration, ensuring it remains below the cytotoxic threshold you determined.3. Use Appropriate Media: Ensure you are using a custom medium devoid of unlabeled ribose and consider using dialyzed fetal bovine serum (dFBS) to reduce the concentration of small molecules.[10] |
| High M+1, M+2 peaks in unlabeled control samples. | 1. Natural Isotopic Abundance: All molecules containing carbon, oxygen, and other elements have naturally occurring heavy isotopes, which is the most common cause of background signals.[11]2. Reagent Contamination: Commercial media components may contain trace amounts of 13C. | 1. Correct for Natural Abundance: It is crucial to run unlabeled controls in parallel with every experiment. The mass isotopomer distribution from these controls must be used to mathematically correct the data from your labeled samples.[8][11]2. Verify Reagents: If background is unusually high, test individual components of your media for 13C contamination. |
| Inconsistent labeling patterns between replicate experiments. | 1. Inconsistent Cell States: Cells were at different confluency levels or metabolic states at the start of the experiment.2. Inaccurate Reagent Preparation: Inconsistencies in preparing the labeling medium. | 1. Standardize Cell Seeding: Seed cells at a consistent density to ensure they are in the same growth phase (e.g., exponential) and confluency at the time of labeling.[9]2. Prepare Master Mixes: Prepare a large batch of labeling medium for all replicates to ensure consistency. |
Data Presentation: D-Ribose Cytotoxicity
The following table summarizes the effect of D-Ribose concentration on cell viability, based on data from published studies. This highlights the importance of using concentrations below 10 mM to minimize cell perturbation.
| Cell Line | D-Ribose Concentration | Incubation Time | Effect on Cell Viability | Reference |
| SH-SY5Y (Human Neuroblastoma) | 10 mM | 2 Days | Significant Decrease (P<0.05) | [5][7] |
| SH-SY5Y (Human Neuroblastoma) | 50 mM | 2 Days | Significant Decrease (P<0.01) | [5][7] |
| HEK293T (Human Embryonic Kidney) | 10 mM | 2 Days | Significant Decrease (P<0.05) | [5][7] |
| HEK293T (Human Embryonic Kidney) | 50 mM | 2 Days | Significant Decrease (P<0.01) | [5][7] |
Visualizations and Diagrams
D-Ribose Induced Cytotoxicity Pathway
High concentrations of D-Ribose can lead to cell stress through the formation of Advanced Glycation End Products (AGEs).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-Ribose Induces Cellular Protein Glycation and Impairs Mouse Spatial Cognition | PLOS One [journals.plos.org]
- 6. D-ribose induces cellular protein glycation and impairs mouse spatial cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D-Ribose Induces Cellular Protein Glycation and Impairs Mouse Spatial Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
correcting for natural 13C abundance in D-Ribose-1,2-13C2 MFA data
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for correcting natural ¹³C abundance in D-Ribose-1,2-¹³C₂ Metabolic Flux Analysis (MFA) data.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to correct for natural ¹³C abundance in my D-Ribose-1,2-¹³C₂ MFA experiment?
A: All naturally occurring carbon contains approximately 1.1% of the heavy isotope ¹³C.[1][2] When you conduct a stable isotope labeling experiment with D-Ribose-1,2-¹³C₂, the mass spectrometer detects the total ¹³C content in your metabolites. This total is a combination of the ¹³C deliberately introduced from your tracer and the ¹³C that is naturally present in the carbon backbone of the metabolites and any derivatization agents used.[2][3] Failing to correct for this natural abundance will lead to an overestimation of label incorporation, resulting in inaccurate metabolic flux calculations.[2]
Q2: What is a Mass Isotopomer Distribution (MID) and why is it important?
A: A Mass Isotopomer Distribution (MID), also referred to as a Mass Distribution Vector (MDV), represents the fractional abundance of all mass isotopologues of a specific metabolite.[1] Isotopologues are molecules that have the same chemical formula but differ in their isotopic composition. For a metabolite, you will detect a population of molecules: M+0 (containing no heavy isotopes), M+1 (containing one heavy isotope), M+2 (containing two heavy isotopes), and so on. The MID quantifies the proportion of each of these isotopologues, and the sum of all fractional abundances is 1 (or 100%).[1] Accurate MIDs are the primary data used for calculating metabolic fluxes.
Q3: How does the use of D-Ribose-1,2-¹³C₂ specifically impact the expected labeling patterns in the Pentose Phosphate Pathway (PPP)?
A: D-Ribose-1,2-¹³C₂ is an excellent tracer for elucidating the activities of the oxidative and non-oxidative branches of the Pentose Phosphate Pathway. When D-Ribose-1,2-¹³C₂ is metabolized, the ¹³C labels are transferred to other sugars and downstream metabolites. For instance, the metabolism of [1,2-¹³C₂]glucose, a precursor to ribose, through the PPP results in distinct isotopomers of pentoses and lactate.[4][5] Specifically, you can expect to see ribose isotopomers with one or two ¹³C atoms, such as [1-¹³C]-, [5-¹³C]-, [1,2-¹³C₂]-, and [4,5-¹³C₂]ribose.[4][5] The relative abundances of these isotopomers provide valuable constraints for estimating the relative rates of enzymes like transketolase and transaldolase.[4][5]
Q4: What are the common methods for correcting for natural ¹³C abundance?
A: The most common and accurate method for natural abundance correction is the matrix-based approach.[1] This involves constructing a correction matrix that mathematically accounts for the probability of naturally occurring isotopes for every atom in the metabolite and derivatization agent.[3] The measured MID is then multiplied by the inverse of this correction matrix to obtain the corrected MID, which reflects the true incorporation of the ¹³C tracer.[6] Several software packages, such as IsoCorrectoR and 13CFLUX2, can perform this correction.[7]
Q5: How can I validate that my natural abundance correction has been performed correctly?
A: A standard validation method involves analyzing an unlabeled control sample that has undergone the same experimental and analytical procedures as your labeled samples. After applying your correction algorithm to the data from the unlabeled sample, the fractional abundance of the M+0 isotopologue should be close to 1.0 (or 100%), while all other isotopologues (M+1, M+2, etc.) should be close to zero.[1] Any significant deviation from this expected result suggests a potential issue with your correction parameters or methodology.[1]
Experimental Protocols
Protocol: Correction of Mass Isotopomer Distributions for Natural Isotope Abundance
This protocol outlines the steps for correcting raw mass spectrometry data for the natural abundance of stable isotopes.
1. Sample Preparation and Mass Spectrometry Analysis:
- Culture cells or prepare your experimental system with both unlabeled media (as a control) and media containing D-Ribose-1,2-¹³C₂.
- Harvest the biological material and perform metabolite extraction.
- Derivatize the metabolites if necessary for your analytical method (e.g., silylation for GC-MS).
- Analyze the samples using a mass spectrometer to obtain the raw mass isotopomer data for your metabolites of interest.
2. Data Extraction:
- For each metabolite of interest, extract the peak areas or ion counts for each mass isotopologue (M+0, M+1, M+2, etc.).
- Normalize these values to obtain the measured fractional abundances by dividing the intensity of each isotopologue by the sum of the intensities of all isotopologues for that metabolite. This normalized vector is your measured MID.
3. Correction Using a Matrix-Based Method:
- Determine the Elemental Formula: For each metabolite fragment you are analyzing, determine its complete elemental formula, including any atoms added from a derivatizing agent.
- Construct the Correction Matrix: Utilize a computational tool or software (e.g., Python, R, or specialized MFA software) to generate a correction matrix. This matrix is calculated based on the elemental formula and the known natural abundances of all relevant isotopes (¹³C, ¹⁵N, ¹⁸O, ²⁹Si, ³⁰Si, etc.).
- Apply the Correction: The measured MID is corrected using the following equation:
4. Data Validation:
- Apply the same correction procedure to the data obtained from your unlabeled control samples.
- Verify that the corrected MID for the unlabeled samples shows a fractional abundance close to 1.0 for the M+0 isotopologue and close to 0 for all other isotopologues.
Quantitative Data Summary
Table 1: Natural Abundance of Key Isotopes
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | ~98.9% |
| ¹³C | ~1.1% | |
| Hydrogen | ¹H | ~99.985% |
| ²H | ~0.015% | |
| Nitrogen | ¹⁴N | ~99.63% |
| ¹⁵N | ~0.37% | |
| Oxygen | ¹⁶O | ~99.76% |
| ¹⁷O | ~0.04% | |
| ¹⁸O | ~0.20% | |
| Silicon | ²⁸Si | ~92.23% |
| ²⁹Si | ~4.67% | |
| ³⁰Si | ~3.10% |
Note: These values are approximate and can vary slightly.
Table 2: Example Mass Isotopomer Distribution (MID) Correction
Metabolite: Hypothetical 3-carbon metabolite Measured MID (from a D-Ribose-1,2-¹³C₂ experiment):
| Isotopologue | Fractional Abundance (Measured) | Fractional Abundance (Corrected) |
| M+0 | 0.300 | 0.325 |
| M+1 | 0.400 | 0.380 |
| M+2 | 0.250 | 0.250 |
| M+3 | 0.050 | 0.045 |
This is a simplified, hypothetical example to illustrate the concept. Actual correction values will depend on the specific metabolite and derivatization agent.
Visualizations
Metabolic Fate of D-Ribose-1,2-¹³C₂ in the Pentose Phosphate Pathway
Caption: Metabolic fate of the 1,2-¹³C₂ label from D-Ribose-5-Phosphate in the non-oxidative Pentose Phosphate Pathway.
Experimental and Data Analysis Workflow
Caption: Workflow for ¹³C-MFA from experimental design to flux map generation, highlighting the natural abundance correction step.
References
- 1. benchchem.com [benchchem.com]
- 2. vanderbilt.edu [vanderbilt.edu]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 13C abundances of nutrients and the effect of variations in 13C isotopic abundances of test meals formulated for 13CO2 breath tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
common pitfalls in interpreting D-Ribose-1,2-13C2 tracing results
Welcome to the technical support center for D-Ribose-1,2-13C2 tracing experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, data interpretation, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic fate of this compound when used as a tracer?
A1: Exogenously supplied D-Ribose is transported into the cell and phosphorylated by ribokinase to form Ribose-5-Phosphate (R5P)[1]. This is often referred to as the ribose salvage pathway. The resulting [1,2-13C2]R5P then primarily enters the non-oxidative phase of the Pentose Phosphate Pathway (PPP) . Unlike glucose tracers, this compound bypasses the oxidative phase of the PPP. The labeled carbons are then rearranged and can be distributed into glycolytic intermediates such as Fructose-6-Phosphate (F6P) and Glyceraldehyde-3-Phosphate (G3P), and subsequently into lactate, pyruvate, and TCA cycle intermediates[2].
Q2: How does tracing with this compound differ from using [1,2-13C2]glucose?
A2: The key difference lies in their entry points into metabolism. [1,2-13C2]glucose enters at the beginning of glycolysis and the PPP. Its metabolism through the oxidative PPP results in the loss of the C1 carbon as CO2, producing singly labeled ribose-5-phosphate[2][3]. In contrast, this compound enters directly into the non-oxidative PPP as doubly labeled ribose-5-phosphate. This makes this compound a more direct probe for the non-oxidative PPP and ribose salvage pathways.
Q3: What are the expected labeling patterns in key metabolites from this compound?
A3: The labeling patterns are a result of the carbon-shuffling reactions of transketolase and transaldolase in the non-oxidative PPP. The expected mass isotopomer distributions (MIDs) can be complex due to the reversible nature of these reactions. A simplified overview of expected labeling is presented in the table below.
| Metabolite | Expected Major Isotopologues | Pathway |
| Ribose-5-Phosphate | M+2 | Direct phosphorylation |
| Sedoheptulose-7-Phosphate | M+2 | Transketolase reaction |
| Fructose-6-Phosphate | M+2 | Transaldolase/Transketolase |
| Glyceraldehyde-3-Phosphate | M+2, M+1 | Transketolase/Transaldolase |
| Lactate/Pyruvate | M+2, M+1 | Glycolysis |
| Nucleotides (Ribose moiety) | M+2 | Direct incorporation of R5P |
This table presents a simplified view. The actual MIDs will be influenced by metabolic fluxes and reversibility of reactions.
Q4: Can this compound be used to assess nucleotide synthesis?
A4: Yes, this compound is an excellent tracer for nucleotide biosynthesis. The ribose moiety of nucleotides is derived from ribose-5-phosphate. By measuring the incorporation of M+2 in the ribose component of nucleotides, you can directly assess the contribution of the ribose salvage pathway to nucleotide synthesis.
Troubleshooting Guides
Issue 1: Unexpectedly low enrichment in glycolytic intermediates and lactate.
Possible Cause 1: Low activity of the ribose salvage pathway.
-
Explanation: The uptake and phosphorylation of exogenous ribose can be limiting in some cell types.
-
Troubleshooting Steps:
-
Verify Ribokinase Expression: Check for the expression of ribokinase (RBKS) in your cell model.
-
Increase Tracer Concentration: Titrate the concentration of this compound in your culture medium.
-
Optimize Incubation Time: Perform a time-course experiment to determine the optimal labeling duration. Nucleotide labeling can take up to 24 hours to reach isotopic steady state, while glycolysis may reach it in minutes to hours[4].
-
Possible Cause 2: High flux towards nucleotide synthesis.
-
Explanation: If the cells have a high demand for nucleotide synthesis (e.g., rapidly proliferating cells), a significant portion of the labeled ribose-5-phosphate may be channeled into this pathway, reducing its entry into the non-oxidative PPP and glycolysis.
-
Troubleshooting Steps:
-
Analyze Nucleotide Labeling: Quantify the M+2 enrichment in the ribose moiety of nucleotides to assess the flux towards this pathway.
-
Correlate with Proliferation Rate: Compare the labeling patterns with the proliferation rate of your cells.
-
Issue 2: Complex and difficult-to-interpret labeling patterns in PPP and glycolytic intermediates.
Possible Cause 1: High reversibility of transketolase and transaldolase reactions.
-
Explanation: The reactions of the non-oxidative PPP are reversible. High reversibility can lead to extensive scrambling of the 13C labels, making it difficult to pinpoint specific pathway activities from raw mass isotopomer data alone[5].
-
Troubleshooting Steps:
-
Metabolic Flux Analysis (MFA): Utilize computational modeling software (e.g., Metran, INCA, OpenFLUX2) to estimate metabolic fluxes. These tools can account for reaction reversibility and provide a more quantitative interpretation of your data.
-
Use of Multiple Tracers: Consider parallel labeling experiments with other tracers, such as [1,2-13C2]glucose, to provide additional constraints for your flux model[6].
-
Possible Cause 2: Contribution from de novo ribose synthesis.
-
Explanation: Cells can also synthesize ribose-5-phosphate de novo from glucose through the oxidative PPP. If your medium contains unlabeled glucose, this will dilute the enrichment from your this compound tracer.
-
Troubleshooting Steps:
-
Control for Unlabeled Glucose: If possible, perform experiments in a glucose-free medium, ensuring cell viability is maintained through other substrates.
-
Differential Kinetic Flux Profiling: Employ advanced techniques that can help distinguish between metabolites formed from de novo synthesis versus salvage pathways by manipulating the timing of tracer introduction.
-
Issue 3: M+1 isotopologues are more abundant than expected in lactate and pyruvate.
Possible Cause: Scrambling in the lower part of the non-oxidative PPP.
-
Explanation: The interconversion of F6P and G3P can lead to the generation of singly labeled triose phosphates, which then form M+1 lactate and pyruvate.
-
Troubleshooting Steps:
-
Positional Isotopomer Analysis: If available, use techniques like NMR or specific MS/MS fragmentation to determine the position of the 13C label. This can help elucidate the specific reactions causing the scrambling.
-
Detailed Metabolic Modeling: A detailed metabolic model that includes all the reactions of the non-oxidative PPP is necessary to accurately predict and interpret these labeling patterns[2][4].
-
Experimental Protocols
General Protocol for this compound Labeling in Cultured Cells
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Cell Culture: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Media Preparation: Prepare the experimental medium containing this compound. The concentration of the tracer may need to be optimized for your specific cell line and experimental goals (a typical starting point is to replace the unlabeled glucose with the labeled ribose).
-
Tracer Introduction:
-
Aspirate the standard culture medium.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed experimental medium containing the tracer.
-
-
Incubation: Incubate the cells for the desired period. This should be determined based on the turnover rate of the pathways of interest. Isotopic steady state for glycolysis can be achieved within minutes to hours, while nucleotides may require 24 hours or more[4].
-
Metabolite Extraction:
-
Quickly aspirate the labeling medium.
-
Wash the cells with ice-cold PBS.
-
Quench metabolism and extract metabolites by adding a pre-chilled extraction solvent (e.g., 80% methanol) and scraping the cells.
-
Incubate the cell lysate at -80°C for at least 15 minutes.
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Centrifuge at maximum speed at 4°C to pellet cell debris.
-
Collect the supernatant for analysis.
-
-
Sample Analysis: Analyze the extracted metabolites using mass spectrometry (GC-MS or LC-MS) or NMR to determine the mass isotopomer distributions.
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Data Analysis: Correct the raw data for natural 13C abundance and calculate the fractional enrichment of different isotopologues. Use appropriate software for metabolic flux analysis if quantitative flux data is required.
Visualizations
Caption: Metabolic fate of this compound tracer.
Caption: Troubleshooting logic for this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of reversible reactions on isotope label redistribution--analysis of the pentose phosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differentiating metabolites formed from de novo synthesis versus macromolecule decomposition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Ribose-1,2-13C2 Metabolomics Data Normalization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Ribose-1,2-13C2 in metabolomics studies. The focus is on addressing specific issues related to data normalization strategies.
Troubleshooting Guides
This section addresses common problems encountered during the normalization of this compound metabolomics data.
| Problem | Potential Causes | Recommended Solutions |
| High Variance in QC Samples After Normalization | 1. Inconsistent sample preparation or extraction. 2. Instrument drift during the analytical run. 3. Inappropriate normalization method for the dataset. 4. Degradation of this compound or other metabolites. | 1. Review and standardize sample handling protocols. Ensure consistent timing for quenching and extraction. 2. Use a robust normalization method that accounts for instrument drift, such as quality control-based normalization (e.g., BRDG method).[1][2] 3. Evaluate different normalization strategies (e.g., PQN, median normalization) to see which best reduces variance in your QC samples.[3][4] 4. Ensure proper storage of samples and standards. |
| Poor Separation of Biological Groups Post-Normalization | 1. Biological variability is smaller than technical variability. 2. The chosen normalization method has masked the biological differences. 3. Issues with the experimental design or sample collection. | 1. A powerful normalization strategy is crucial. Consider methods that are less susceptible to influence from a few high-intensity ions, such as median or probabilistic quotient normalization (PQN).[1][4] 2. Avoid Total Ion Count (TIC) normalization if a few metabolites dominate the signal.[1][2] Compare results with and without normalization to assess the impact. 3. Re-evaluate the experimental design to ensure sufficient statistical power and control over confounding variables. |
| Inconsistent Isotope Labeling Incorporation | 1. Variation in cell culture conditions (e.g., media composition, cell density). 2. Incomplete metabolic steady state at the time of harvesting. 3. Issues with the purity or concentration of the this compound tracer. | 1. Standardize all cell culture parameters meticulously. 2. Perform time-course experiments to determine when isotopic steady state is reached for your specific model system.[5] 3. Verify the isotopic purity and concentration of your this compound stock solution. |
| Systematic Bias Observed Across Analytical Batches | 1. Batch effects due to experiments being run on different days or with different instrument calibrations. 2. Changes in chromatography or mass spectrometer performance over time. | 1. Run pooled QC samples at regular intervals throughout all batches to monitor and correct for batch effects. 2. Employ batch correction algorithms post-normalization if significant batch effects are still present. 3. Data-driven normalization methods can help remove systematic variability between measurement blocks.[6] |
Frequently Asked Questions (FAQs)
General Normalization Concepts
Q1: What is the primary goal of data normalization in metabolomics?
The main objective of normalization is to reduce unwanted variation from non-biological sources, such as differences in sample preparation, instrument performance, or batch effects, while preserving the true biological variation within the data.[1][2]
Q2: What are common sources of non-biological variation in LC-MS metabolomics?
Sources of variation include inconsistencies in sample collection and preparation, sample concentration differences, instrument drift, matrix effects like ion suppression, and variations introduced during data preprocessing steps like peak detection and integration.[7][8]
Q3: Which normalization methods are commonly used, and what are their pros and cons?
The choice of normalization method can significantly impact the results of a metabolomics study. Here is a comparison of common techniques:
| Normalization Method | Description | Pros | Cons |
| Total Ion Count (TIC) Normalization | Divides each metabolite intensity in a sample by the total ion count for that sample.[1][2] | Simple and easy to implement. | Can be heavily skewed by a small number of very intense metabolites, potentially introducing more noise. Often performs worse than no normalization.[1] |
| Median Normalization | Divides each metabolite intensity by the median intensity of all metabolites in that sample. | More robust to outliers and high-intensity metabolites than TIC. | Assumes that the majority of metabolites do not change between samples. |
| Probabilistic Quotient Normalization (PQN) | Calculates a dilution factor for each sample based on the median of the ratios of metabolite intensities to a reference spectrum (often the median or mean spectrum).[4] | Effective at correcting for dilution effects and is generally considered a high-performing method.[4] | More computationally intensive than simpler methods. |
| Internal Standard (IS) Normalization | A known amount of a standard compound (ideally a stable isotope-labeled version of the analyte) is added to each sample. Normalization is performed against the intensity of the IS.[9] | Considered the gold standard for targeted quantification as it corrects for matrix effects and extraction efficiency for a specific analyte.[9][10] | Not practical for untargeted metabolomics due to the large number of diverse metabolites.[8][11] The behavior of a few internal standards may not represent all metabolites.[4] |
| QC-Based Normalization (e.g., BRDG) | Uses pooled Quality Control (QC) samples run periodically throughout the analytical batch. For each metabolite, its value is divided by the median level in the QC (or "bridge") samples.[1][2] | Effectively corrects for instrument drift and batch effects.[1][2] | Requires running a significant number of QC samples, which can increase the cost and duration of the experiment. |
This compound Specific Questions
Q4: How does using a 13C-labeled tracer like this compound affect my normalization strategy?
The use of a 13C tracer introduces the need to analyze both the total pool size of a metabolite and its fractional enrichment with the 13C label.[12] Your normalization strategy should be robust enough to accurately reflect changes in both of these aspects. It is crucial to apply the same normalization factor to all isotopologues of a given metabolite to preserve the integrity of the labeling pattern.
Q5: Can I use this compound itself as an internal standard for normalization?
No, this compound should not be used as an internal standard for general normalization. It is an active biological tracer that will be metabolized by the cells, and its concentration will change over time.[13] An internal standard must be a compound that is not naturally present in the sample and does not change in concentration.
Q6: What are the key quality control steps in a this compound experiment?
Key QC steps include:
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Isotopic Purity Check: Verify the isotopic purity of the this compound tracer before starting the experiment.
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Isotopic Steady State: Confirm that your system has reached an isotopic steady state by analyzing samples at multiple time points.[5]
-
Pooled QC Samples: Prepare a large batch of pooled samples from your experimental groups. These should be injected regularly throughout the analytical run to monitor instrument performance and for QC-based normalization.
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Blank Injections: Run solvent blanks to identify potential contaminants and carryover.
Experimental Protocols & Workflows
General Experimental Workflow for 13C Metabolomics
This workflow outlines the key steps in a typical experiment using a 13C tracer like this compound.
Caption: General workflow for a 13C metabolomics experiment.
Decision Tree for Normalization Strategy
This diagram provides a logical approach to selecting an appropriate normalization method.
Caption: Decision tree for selecting a normalization strategy.
Simplified Pentose Phosphate Pathway (PPP) with this compound Labeling
This diagram illustrates how the 13C atoms from this compound can be traced through the PPP, a key pathway for ribose metabolism.
Caption: Simplified tracing of 13C from D-Ribose in the PPP.
References
- 1. A Comparison of Various Normalization Methods for LC/MS Metabolomics Data [scirp.org]
- 2. scirp.org [scirp.org]
- 3. Normalizing Metabolomics data - Biology Stack Exchange [biology.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Normalization Methods to Pave the Way Towards Large-Scale LC-MS-Based Metabolomics Profiling Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The great importance of normalization of LC-MS data for highly-accurate non-targeted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Challenges and recent advances in quantitative mass spectrometry‐based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Normalization method for metabolomics data using optimal selection of multiple internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 12. embopress.org [embopress.org]
- 13. medchemexpress.com [medchemexpress.com]
minimizing analytical variability in 13C isotopomer analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize analytical variability in 13C isotopomer analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during your 13C labeling experiments, offering potential causes and actionable solutions.
Issue 1: High Variability Between Replicate Samples
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Symptom: You observe significant differences in the Mass Isotopologue Distributions (MIDs) for the same metabolite across replicate samples.
-
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Inconsistent Cell Culture Conditions | Ensure uniform cell seeding density and harvest all cells during the same growth phase (e.g., exponential growth phase). |
| Pipetting Errors | Use calibrated pipettes and maintain a consistent, rapid technique for sample quenching and extraction for all samples. |
| Metabolite Instability | Keep samples on dry ice or in a cold environment throughout the entire extraction process to prevent metabolite degradation. |
| Inconsistent Incubation Times | Precisely standardize all timing steps, particularly the introduction and removal of the isotopic tracer. |
| Sample Inhomogeneity | Ensure solid samples like tissues or plant material are ground into a homogenous fine powder after drying.[1][2] |
| Variable Sample Amount | Keep the weight of the sample material within a small range to minimize peak size variability during analysis.[1] |
Issue 2: Low Signal of Labeled Metabolites
-
Symptom: The mass spectrometer signal for your metabolite of interest is weak, or the incorporation of 13C is lower than expected.
-
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Insufficient Tracer Labeling | Optimize the tracer concentration and incubation time by performing a time-course and dose-response experiment. For many metabolic flux analysis (MFA) models, it is crucial to reach isotopic steady state. |
| Slow Metabolic Pathway | Increase the incubation time to allow for greater incorporation of the tracer. |
| Poor Ionization Efficiency | Optimize the mass spectrometer source parameters. Consider chemical derivatization of the metabolite to improve its ionization. |
| Low Metabolite Abundance | Increase the amount of sample material being analyzed. For GC-MS, check for active sites in the injector liner or column that could be degrading the analyte.[3][4] |
| Instrument Contamination | Clean the ion source and ion optics.[5][6] Run a system suitability test to check for contamination.[7] |
Issue 3: Unexpected Labeling Patterns
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Symptom: The observed mass isotopomer distribution (MID) does not match the expected pattern based on known metabolic pathways.
-
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Isotopic Impurity of Tracer | Obtain the isotopic purity of your tracer from the manufacturer and incorporate this information into your data correction algorithms. It is also recommended to directly measure the tracer composition in the medium.[8] |
| Alternative Metabolic Pathways | Re-evaluate the known metabolic network. Consider using additional isotopic tracers that label different parts of the pathway to confirm metabolic activities. |
| Label Scrambling | This can occur due to reversible enzymatic reactions. This is a complex issue that may require advanced modeling to resolve. |
| Contamination | Contamination from media components, reagents, or carryover from previous analytical runs can introduce unexpected labeled species.[9] Analyze unlabeled control samples to identify background signals.[9] |
| Natural Isotope Abundance | The natural abundance of heavy isotopes of elements like carbon, oxygen, and nitrogen can contribute to the M+1, M+2, etc. peaks.[9] It is crucial to mathematically correct for this.[9] |
Frequently Asked Questions (FAQs)
Q1: Why is correcting for natural isotope abundance crucial for my data?
Q2: What is a Mass Isotopologue Distribution (MID) and why is it important?
A: A Mass Isotopologue Distribution (MID), also referred to as a Mass Isotopomer Distribution (MDV), describes the fractional abundance of all isotopic forms of a metabolite. For a metabolite with 'n' carbon atoms, the isotopologues will range from M+0 (all 12C) to M+n (all 13C). The MID is the direct output from the mass spectrometer and serves as the primary data used for metabolic flux analysis (MFA).[10]
Q3: What is isotopic steady state and how do I know if I've reached it?
A: Isotopic steady state is a condition where the isotopic enrichment of intracellular metabolites remains constant over time. This is a key assumption for many metabolic flux analysis (MFA) models. To confirm you have reached steady state, you must measure isotopic labeling at multiple time points. If the labeling is still increasing at your final time point, you have not reached steady state. For your analysis, you must either extend the labeling time until a plateau is reached or use non-stationary MFA models that are designed for dynamic labeling data.
Q4: How do I choose the right 13C-labeled tracer for my experiment?
A: The choice of an isotopic tracer is a critical first step and significantly impacts the precision of the estimated metabolic fluxes.[11] The optimal tracer depends on the specific metabolic pathways you are investigating.[12] For example, different glucose tracers, such as [1-13C]glucose or [U-13C]glucose, provide different labeling patterns and are sensitive to different pathways.[12] A mixture of tracers can often provide the best results, especially for central carbon metabolism.[12] It is important to select the best tracer for your specific research question to improve the accuracy of your analysis.[12]
Experimental Protocols
Protocol 1: Sample Preparation for 13C Isotopomer Analysis of Biological Tissues
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Sample Collection and Quenching: Rapidly collect the tissue sample and immediately freeze it in liquid nitrogen to quench all enzymatic activity.
-
Drying: Remove water from the sample using a freeze dryer or a drying oven at 60°C for 24-48 hours.[2]
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Homogenization: Grind the dried sample into a very fine, homogenous powder using a mortar and pestle or a ball-mill grinder.[1][2] Aseptic techniques should be used to avoid contamination.[2]
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Lipid Extraction (if necessary): Depending on the tissue type, a lipid extraction step may be required.
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Weighing and Encapsulation: Accurately weigh the powdered sample into a tin capsule.[1] The target weight will depend on the expected carbon and nitrogen content of the sample.[1] For animal protein, 0.9-1.0 mg is often ideal.[1]
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Sealing: Seal the tin capsule by crimping the open end and folding in all the edges to prevent any sample leakage.[1] The final shape should be a cube or a sphere.[1]
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Sample Tray Preparation: Place the sealed capsules into a 96-well sample tray.[1] If you have enriched samples, order them from least enriched to most enriched to minimize the risk of carryover.[1]
Protocol 2: Cell Culture Labeling for Steady-State 13C Metabolic Flux Analysis
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Cell Seeding: Seed cells in culture plates and grow under standard conditions (e.g., 37°C, 5% CO2).[11]
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Preparation of Labeling Medium: Prepare the appropriate culture medium by substituting the unlabeled substrate (e.g., glucose) with the desired 13C-labeled tracer (e.g., [U-13C6]-glucose).[11]
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Adaptation Phase: For steady-state analysis, it is recommended to adapt the cells to the labeling medium for at least 24-48 hours, or for several cell doublings, to ensure isotopic equilibrium is reached.[11]
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Labeling: Aspirate the standard medium from the cells, wash once with phosphate-buffered saline (PBS), and then add the pre-warmed 13C-labeling medium.[11]
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Incubation: Incubate the cells for the desired labeling period. For steady-state analysis, this is typically 24 hours or until the labeling in key downstream metabolites has reached a plateau.[11]
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Metabolite Quenching and Extraction:
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Rapidly aspirate the labeling medium.
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Wash the cells with ice-cold saline.
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Add a cold extraction solvent (e.g., 80% methanol) to the plate.
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Incubate at -80°C for 15 minutes to precipitate proteins.[11]
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Scrape the cells from the plate and transfer the cell lysate/methanol mixture to a microcentrifuge tube.[11]
-
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Sample Processing: Centrifuge the samples to pellet the protein and cell debris. The supernatant containing the metabolites can then be dried down and prepared for analysis by GC-MS or LC-MS.
Visualizations
Caption: A diagram illustrating the general workflow of a 13C Metabolic Flux Analysis experiment.
Caption: A decision tree for troubleshooting high analytical variability in 13C isotopomer analysis.
Caption: A diagram showing the key sources of analytical variability in 13C isotopomer analysis.
References
- 1. Sample Preparation | Center for Stable Isotopes [csi.unm.edu]
- 2. Collection & Prep — Stable Isotopes in Nature Laboratory [isotopeecology.com]
- 3. researchgate.net [researchgate.net]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. shimadzu.co.uk [shimadzu.co.uk]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. zefsci.com [zefsci.com]
- 8. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Enhancing Flux Calculation Precision with D-Ribose-1,2-13C2
Welcome to the technical support center for utilizing D-Ribose-1,2-13C2 in metabolic flux analysis (MFA). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals enhance the precision of their flux calculations. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as a tracer in my metabolic flux analysis experiments?
A1: this compound is a specialized isotopic tracer that offers high-resolution insights into specific metabolic pathways. Its primary advantage lies in its ability to directly enter the non-oxidative pentose phosphate pathway (PPP), providing a powerful tool to precisely quantify fluxes through transketolase (TK) and transaldolase (TA) reactions. This can be particularly advantageous over glucose tracers when studying nucleotide synthesis, redox homeostasis, and pathways directly linked to ribose metabolism. While not as commonly documented as [1,2-13C2]glucose, the principles of using a doubly labeled tracer apply, offering the potential for significant precision gains in specific network topologies.
Q2: Which metabolic pathways are best resolved using this compound?
A2: this compound is optimally suited for resolving fluxes in the following pathways:
-
Non-oxidative Pentose Phosphate Pathway (PPP): Provides direct entry and allows for precise determination of transketolase and transaldolase activities.
-
Nucleotide Biosynthesis: As a direct precursor to ribose-5-phosphate, it is invaluable for studying the synthesis of purines and pyrimidines.
-
Glycolysis and Gluconeogenesis: The metabolism of ribose through the PPP eventually feeds into glycolysis/gluconeogenesis, and the specific labeling pattern from this compound can help resolve fluxes in upper glycolysis.
Q3: What are the key differences between using this compound and [1,2-13C2]glucose?
A3: The primary difference is their entry point into central carbon metabolism. [1,2-13C2]glucose enters at the beginning of glycolysis, and its labeling pattern is influenced by both glycolysis and the oxidative PPP before entering the non-oxidative PPP. This compound bypasses the initial steps of glycolysis and the oxidative PPP, entering directly into the non-oxidative branch. This makes the interpretation of labeling patterns in the PPP more direct with the ribose tracer.
Troubleshooting Guide
Issue 1: Low incorporation of 13C label into downstream metabolites.
-
Possible Cause 1: Poor cellular uptake of D-Ribose.
-
Troubleshooting Step: Verify the expression and activity of pentose transporters in your cell line or organism. Ensure that the experimental medium does not contain high concentrations of other sugars (like glucose) that might competitively inhibit ribose uptake. Consider a dose-response experiment to determine the optimal concentration of this compound.
-
-
Possible Cause 2: Slow metabolic activity or cell growth.
-
Possible Cause 3: Dilution of the label from endogenous sources.
-
Troubleshooting Step: Account for any unlabeled ribose or other carbon sources in the medium. If possible, use a defined medium with this compound as the sole pentose source.
-
Issue 2: Difficulty in achieving isotopic steady state.
-
Possible Cause 1: Large intracellular metabolite pools.
-
Troubleshooting Step: Extend the incubation time with the tracer. It is critical to validate the assumption of isotopic steady state by measuring labeling at two or more time points (e.g., 18 and 24 hours).[1]
-
-
Possible Cause 2: Significant efflux and influx of metabolites.
Issue 3: Unexpected or difficult-to-interpret mass isotopomer distributions (MIDs).
-
Possible Cause 1: Scrambling of labels through metabolic cycling.
-
Troubleshooting Step: The reversible nature of many reactions in the PPP and glycolysis can lead to complex labeling patterns. Utilize advanced metabolic flux analysis software that can model these reversible reactions accurately.
-
-
Possible Cause 2: Contribution from unexpected metabolic pathways.
-
Troubleshooting Step: Review your metabolic network model to ensure it includes all relevant pathways for ribose metabolism in your specific biological system. Literature on your model organism's metabolism can be a valuable resource.
-
Data Presentation
Table 1: Expected Precision Enhancement in Key Metabolic Fluxes Using this compound.
| Metabolic Pathway | Key Fluxes | Expected Precision with this compound | Rationale |
| Pentose Phosphate Pathway | Transketolase (TKT) | High | Direct entry of the tracer into the non-oxidative PPP provides a strong and direct signal for TKT activity. The 1,2-13C labeling pattern is ideal for resolving the carbon rearrangements in this reaction. |
| Transaldolase (TAL) | High | Similar to TKT, the labeling pattern from this compound provides high sensitivity for TAL-mediated carbon shuffling. | |
| Nucleotide Synthesis | Ribose-5-phosphate -> PRPP | Very High | As a direct precursor, this tracer provides the most accurate measurement of the flux towards nucleotide synthesis. |
| Glycolysis | Fructose-6-P <-> G3P + Sedoheptulose-7-P | Moderate to High | The labeled carbons from ribose metabolism will enter upper glycolysis, providing constraints on these fluxes. The precision will be higher than with tracers that primarily label the TCA cycle. |
| TCA Cycle | Pyruvate -> Acetyl-CoA | Low to Moderate | The label will be diluted as it passes through glycolysis before entering the TCA cycle, resulting in lower precision for TCA cycle fluxes compared to tracers like [U-13C]glutamine. |
Note: This table is based on the established principles of 13C-MFA and the known advantages of using doubly labeled tracers for resolving fluxes in the pentose phosphate pathway, as demonstrated with [1,2-13C2]glucose.[3][4][5]
Experimental Protocols
Protocol 1: General Workflow for 13C Metabolic Flux Analysis using this compound
This protocol outlines the key steps for a successful 13C-MFA experiment.
-
Experimental Design:
-
Define the metabolic network model for your organism.
-
Select the optimal isotopic tracer. For high precision in PPP fluxes, this compound is a strong candidate.
-
Consider parallel labeling experiments (e.g., with [U-13C]glutamine) to enhance the resolution of other pathways like the TCA cycle.[4]
-
-
Cell Culture and Labeling:
-
Culture cells in a defined medium to minimize interference from unknown carbon sources.
-
Introduce this compound at a known concentration.
-
Incubate cells for a sufficient duration to achieve metabolic and isotopic steady state. This should be empirically determined.
-
-
Sample Collection and Metabolite Extraction:
-
Quench metabolism rapidly to prevent further enzymatic activity.
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Extract intracellular metabolites using a reliable method (e.g., methanol/chloroform/water extraction).
-
Collect supernatant for analysis of extracellular metabolites.
-
-
Analytical Measurement:
-
Derivatize metabolites for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or use Liquid Chromatography-Mass Spectrometry (LC-MS).
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Measure the mass isotopomer distributions (MIDs) of key metabolites. For improved precision, include measurements of labeling in protein-bound amino acids and RNA-bound ribose.[6][7]
-
-
Flux Estimation and Statistical Analysis:
-
Use a 13C-MFA software package (e.g., Metran, INCA) to estimate fluxes by fitting the measured MIDs to the metabolic model.[6]
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Perform a goodness-of-fit analysis (e.g., chi-squared test) to validate the model.
-
Calculate confidence intervals for the estimated fluxes to assess their precision.
-
Visualizations
References
- 1. d-nb.info [d-nb.info]
- 2. Isotopically nonstationary 13C flux analysis of Myc-induced metabolic reprogramming in B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Isotopic Non-Stationarity in D-Ribose-1,2-¹³C₂ Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D-Ribose-1,2-¹³C₂ in isotopic labeling experiments, particularly when encountering isotopic non-stationarity.
Frequently Asked Questions (FAQs)
Q1: What is isotopic non-stationarity and why does it occur in D-Ribose-1,2-¹³C₂ experiments?
Isotopic non-stationarity refers to a state in a labeling experiment where the isotopic enrichment of intracellular metabolites has not yet reached a steady state.[1] This is common in systems with slow metabolic turnover or large metabolite pools. In D-Ribose-1,2-¹³C₂ experiments, non-stationarity can be particularly prevalent in mammalian cells due to the exchange of metabolites with the external medium, which can act as a large, unlabeled pool, effectively diluting the labeled ribose.[2]
Q2: How can I determine if my experiment is isotopically non-stationary?
To determine if your system has reached isotopic steady state, you should measure the isotopic labeling of key metabolites at multiple time points after introducing the D-Ribose-1,2-¹³C₂ tracer. If the labeling enrichment remains constant across later time points (e.g., 18 and 24 hours), isotopic steady state has been achieved.[2] If the labeling continues to change over time, the system is non-stationary.[2]
Q3: What is Isotopically Non-Stationary Metabolic Flux Analysis (INST-MFA)?
INST-MFA is a computational technique used to analyze data from labeling experiments that have not reached isotopic steady state.[3] Unlike traditional steady-state MFA, INST-MFA uses a system of ordinary differential equations to model the change in isotopic labeling over time, allowing for the accurate calculation of metabolic fluxes from transient labeling data.[3]
Q4: What are the advantages of using D-Ribose-1,2-¹³C₂ as a tracer?
D-Ribose-1,2-¹³C₂ is an excellent tracer for probing the pentose phosphate pathway (PPP). The specific labeling on the first two carbons allows for the deconvolution of fluxes through the oxidative and non-oxidative branches of the PPP, providing valuable insights into nucleotide biosynthesis and NADPH production.[2][4]
Q5: What software is available for analyzing INST-MFA data?
Several software packages are available for performing INST-MFA calculations, including INCA (Isotopomer Network Compartmental Analysis) and Metran.[5][6] These tools provide a framework for building metabolic models, importing experimental data, and performing the necessary calculations to estimate metabolic fluxes.
Troubleshooting Guides
This section provides solutions to common problems encountered during D-Ribose-1,2-¹³C₂ experiments.
Issue 1: Poor or Undetectable Label Incorporation
Symptoms:
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Low to no detectable ¹³C enrichment in ribose-5-phosphate and other downstream metabolites.
-
Mass isotopomer distributions are indistinguishable from natural isotopic abundance.
Possible Causes and Solutions:
| Cause | Solution |
| Cell Health and Viability Issues | Ensure cells are healthy, metabolically active, and in the logarithmic growth phase before starting the experiment. Perform a cell viability assay (e.g., trypan blue exclusion) to confirm. |
| Suboptimal Tracer Concentration | The optimal concentration of D-Ribose-1,2-¹³C₂ can be cell-type dependent. Perform a dose-response experiment to determine the ideal concentration that maximizes uptake without causing toxicity. |
| Inefficient Metabolite Extraction | Review and optimize your metabolite extraction protocol. Inefficient extraction of polar metabolites like sugar phosphates can lead to an apparent lack of incorporation. Ensure rapid quenching of metabolism to prevent metabolite degradation.[3] |
| Isotopic Dilution from Unlabeled Sources | Media components, such as unlabeled ribose or other sugars in fetal bovine serum (FBS), can dilute the ¹³C label. Use dialyzed FBS to minimize the concentration of small molecules. |
Issue 2: High Variability Between Replicates
Symptoms:
-
Significant differences in isotopic enrichment patterns for the same metabolite across replicate samples.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Cell Seeding and Growth Phase | Standardize the cell seeding density and ensure all replicates are in the same growth phase at the start of the experiment to maintain consistent metabolic activity. |
| Variable Labeling Duration | Ensure the timing of tracer introduction and sample collection is precise and consistent across all replicates. Automated or semi-automated sampling methods can improve reproducibility. |
| Inconsistent Sample Quenching | Inefficient or inconsistent quenching of metabolic activity can lead to continued enzymatic reactions and altered labeling patterns. Ensure rapid and complete quenching for all samples.[3] |
Issue 3: Unexpected Isotopologue Distribution
Symptoms:
-
Mass isotopomer distributions (MIDs) that do not match theoretical predictions for known metabolic pathways.
-
Presence of unexpected labeled species.
Possible Causes and Solutions:
| Cause | Solution |
| Metabolic Scrambling | The ¹³C label may be redistributed through unexpected or alternative metabolic pathways. This can provide novel biological insights but complicates data analysis. Re-evaluate your metabolic model to include potential alternative pathways. |
| Contamination | Contamination of samples with other labeled compounds or interference from co-eluting species during analytical measurement can lead to erroneous MIDs. Review your sample handling and chromatography methods. |
| Incorrect Natural Abundance Correction | Inaccurate correction for the natural abundance of heavy isotopes can skew the MIDs. Ensure your data processing workflow includes a robust natural abundance correction algorithm.[7] |
Experimental Protocols
Protocol 1: INST-MFA of Pentose Phosphate Pathway using D-Ribose-1,2-¹³C₂
This protocol outlines the key steps for a typical INST-MFA experiment to investigate the PPP in cultured mammalian cells.
1. Cell Culture and Tracer Introduction:
- Culture cells to mid-logarithmic phase in standard growth medium.
- One hour prior to the experiment, replace the medium with a custom medium containing a known concentration of unlabeled ribose to allow for metabolic adaptation.
- To initiate the labeling experiment, replace the medium with the experimental medium containing D-Ribose-1,2-¹³C₂ at the desired final concentration.
2. Time-Course Sampling and Quenching:
- Collect cell samples at multiple time points (e.g., 0, 1, 5, 15, 30, 60, 120 minutes). The exact time points should be optimized based on the expected metabolic rates of the cell line.
- Rapidly quench metabolism by aspirating the medium and adding a cold quenching solution (e.g., -80°C methanol).[3]
3. Metabolite Extraction:
- Scrape the cells in the cold quenching solution and transfer to a collection tube.
- Perform a metabolite extraction using a suitable method for polar metabolites, such as a chloroform/methanol/water extraction.[3]
4. Sample Preparation for GC-MS Analysis:
- Dry the polar metabolite extracts completely under a stream of nitrogen or using a vacuum concentrator.
- Derivatize the dried metabolites to increase their volatility for GC-MS analysis. A common method is methoximation followed by silylation.
5. GC-MS Analysis:
- Analyze the derivatized samples using a GC-MS system.
- Acquire data in full scan mode to capture the entire mass spectrum for each metabolite.
6. Data Analysis:
- Process the raw GC-MS data to identify and quantify the mass isotopomer distributions of ribose-5-phosphate and other key metabolites of the PPP.
- Correct the raw MIDs for natural isotopic abundance.
- Use an INST-MFA software package (e.g., INCA) to estimate metabolic fluxes by fitting the experimental MIDs to a metabolic model.[5][6]
Quantitative Data Summary
The following table provides a representative example of quantitative flux data that can be obtained from a D-Ribose-1,2-¹³C₂ INST-MFA experiment, comparing metabolic fluxes in a control vs. a treated cell line. The values represent the net flux through key reactions in the pentose phosphate pathway and glycolysis, normalized to the glucose uptake rate.
| Metabolic Flux | Control Cells (Relative Flux) | Treated Cells (Relative Flux) |
| Glucose-6-phosphate dehydrogenase (G6PDH) | 0.15 ± 0.02 | 0.25 ± 0.03 |
| Transketolase (TKT1) | 0.10 ± 0.01 | 0.18 ± 0.02 |
| Transaldolase (TALDO1) | 0.08 ± 0.01 | 0.15 ± 0.02 |
| Ribose-5-phosphate isomerase (RPI) | 0.05 ± 0.01 | 0.10 ± 0.01 |
| Phosphofructokinase (PFK) | 0.85 ± 0.05 | 0.75 ± 0.04 |
Note: These are example values and will vary depending on the cell type and experimental conditions.
Visualizations
Ribose Uptake and Initial Metabolism
Caption: Workflow of D-Ribose-1,2-¹³C₂ uptake and its entry into central metabolism.
INST-MFA Experimental Workflow
Caption: Overview of the experimental and computational workflow for an INST-MFA study.
Troubleshooting Logic for Poor Label Incorporation
Caption: A logical workflow for troubleshooting poor ¹³C label incorporation.
References
- 1. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vanderbilt.edu [vanderbilt.edu]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isotopically nonstationary 13C flux analysis of Myc-induced metabolic reprogramming in B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vanderbilt.edu [vanderbilt.edu]
- 7. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Isotopic Tracers for Pentose Phosphate Pathway (PPP) Flux Analysis: D-Ribose-1,2-¹³C₂ vs. [U-¹³C]-glucose
For Researchers, Scientists, and Drug Development Professionals
The Pentose Phosphate Pathway (PPP) is a crucial metabolic route for generating NADPH, essential for antioxidant defense and reductive biosynthesis, and for producing pentose sugars, the precursors for nucleotide synthesis. Quantifying the flux through the PPP is vital for understanding cellular metabolism in various contexts, from metabolic engineering to disease research. ¹³C Metabolic Flux Analysis (¹³C-MFA) is the gold standard for this purpose, and the choice of isotopic tracer is a critical determinant of the experiment's success and precision.
This guide provides an objective comparison between two key tracers used for PPP flux analysis: the uniformly labeled [U-¹³C]-glucose and the positionally labeled D-Ribose-1,2-¹³C₂ .
Tracer Overview and Mechanism of Action
The fundamental difference between these tracers lies in their entry points and subsequent labeling patterns within the central carbon metabolism.
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[U-¹³C]-glucose: As a uniformly labeled substrate, every carbon atom in the glucose molecule is a ¹³C isotope. It enters metabolism at the very beginning of glycolysis and the PPP, providing a global view of carbon distribution throughout the central metabolic network.[1] Its metabolism through the oxidative PPP results in the loss of the C1 carbon as ¹³CO₂, and the rearrangement of the remaining five carbons.
-
D-Ribose-1,2-¹³C₂: This tracer is specifically labeled at the first and second carbon positions of the ribose molecule. It is designed to bypass the initial, irreversible oxidative phase of the PPP and directly enter the non-oxidative branch at the level of Ribose-5-Phosphate (R5P). This allows for a more targeted investigation of the reversible transketolase and transaldolase reactions.
The diagram below illustrates how each tracer is metabolized within the Pentose Phosphate Pathway and glycolysis.
Comparative Analysis
Choosing the right tracer depends on the specific research question. While [U-¹³C]-glucose provides a broad overview, D-Ribose-1,2-¹³C₂ offers a more focused lens on the non-oxidative PPP.
| Feature | [U-¹³C]-glucose | D-Ribose-1,2-¹³C₂ |
| Metabolic Entry Point | Glucose-6-Phosphate (G6P) | Ribose-5-Phosphate (R5P) |
| Primary Coverage | Global central carbon metabolism, including glycolysis, TCA cycle, and both PPP branches.[1] | Primarily the non-oxidative (reversible) branch of the PPP and its connections to glycolysis. |
| Key Advantage | Provides a comprehensive view of carbon fate, allowing for the simultaneous analysis of multiple pathways.[1] | Directly probes the activity of transketolase and transaldolase, helping to resolve the reversibility of the non-oxidative PPP. |
| Key Limitation | Label scrambling in the non-oxidative PPP can complicate the deconvolution of oxidative vs. non-oxidative fluxes.[2][3] | Provides limited information on the oxidative PPP flux and overall glycolytic activity originating from glucose. |
| Typical Application | General flux mapping of central carbon metabolism; assessing overall PPP activity relative to glycolysis. | Investigating the dynamics and reversibility of the non-oxidative PPP; studying nucleotide synthesis pathways. |
| Data Interpretation | Complex, often requiring sophisticated computational models to deconvolve fluxes. | More straightforward for interpreting fluxes within the non-oxidative PPP, but requires integration with other data for a complete picture. |
Quantitative Data Comparison
Direct comparative studies providing quantitative flux data using both tracers simultaneously are scarce. However, data from separate studies highlight their respective strengths. For instance, studies using specifically labeled glucose tracers like [1,2-¹³C₂]glucose (a common alternative to [U-¹³C]-glucose for PPP analysis) have been used to determine the pentose cycle (PC) activity.
| Parameter | Tracer Used | Cell Type | Result | Reference |
| Pentose Cycle (% of Glucose Flux) | [1,2-¹³C₂]glucose | Hep G2 (Human Hepatoma) | 5.73 ± 0.52% | [4] |
| Glucose metabolized by Pentose Cycle | [1,2-¹³C₂]glucose | Cerebellar Granule Neurons | 19 ± 2% | [2] |
| Glucose metabolized by Glycolysis | [1,2-¹³C₂]glucose | Cerebellar Granule Neurons | 52 ± 6% | [2] |
Note: The data above is derived from experiments using [1,2-¹³C₂]glucose, which provides specific insights into PPP flux similar to how [U-¹³C]-glucose data is often analyzed. Quantitative data from D-Ribose-1,2-¹³C₂ experiments is less commonly published in a comparative context but would focus on the labeling patterns of glycolytic intermediates derived from the non-oxidative PPP.
Experimental Protocols
A generalized protocol for a ¹³C-MFA experiment is outlined below. The core steps are similar for both tracers, with the primary difference being the labeled substrate used in the culture medium.
Objective: To quantify metabolic fluxes through the central carbon metabolism, with a focus on the Pentose Phosphate Pathway.
Materials:
-
Cell line of interest
-
Appropriate cell culture medium and supplements
-
Isotopic tracer: [U-¹³C]-glucose or D-Ribose-1,2-¹³C₂
-
Methanol, Chloroform, Water (for quenching and extraction)
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Methodology:
-
Cell Culture and Labeling:
-
Culture cells to the desired density under controlled conditions.
-
Replace the standard medium with a medium containing the ¹³C-labeled tracer ([U-¹³C]-glucose or D-Ribose-1,2-¹³C₂) at a known concentration.
-
Incubate the cells for a period sufficient to reach isotopic steady-state. This time can range from minutes to hours depending on the cell type and metabolic rates.[5]
-
-
Metabolite Quenching and Extraction:
-
Rapidly quench metabolic activity by aspirating the medium and adding a cold solvent, typically 80% methanol at -80°C.
-
Scrape the cells and collect the cell suspension.
-
Perform a biphasic extraction using a methanol/chloroform/water mixture to separate polar metabolites (including sugar phosphates) from non-polar components like lipids.
-
-
Sample Derivatization (for GC-MS):
-
The polar extract containing metabolites is dried down.
-
Metabolites are chemically derivatized (e.g., using silylation agents like MTBSTFA) to increase their volatility for GC-MS analysis.
-
-
Mass Spectrometry Analysis:
-
Analyze the derivatized samples using GC-MS. The mass spectrometer will separate and detect metabolite fragments based on their mass-to-charge ratio.[6]
-
The resulting mass isotopomer distributions (the relative abundances of molecules with different numbers of ¹³C atoms) are recorded for key metabolites like amino acids (derived from metabolic intermediates) and sugar phosphates.[7]
-
-
Flux Estimation:
-
The measured mass isotopomer distributions are input into a computational model of the cell's metabolic network.
-
The model then estimates the intracellular fluxes by finding the set of reaction rates that best explains the observed labeling patterns.[8]
-
The following diagram illustrates the general workflow for a ¹³C-MFA experiment.
Conclusion and Recommendations
The selection between [U-¹³C]-glucose and D-Ribose-1,2-¹³C₂ is not a matter of one being universally superior to the other, but rather a strategic choice based on the experimental goals.
-
Choose [U-¹³C]-glucose when the objective is to obtain a comprehensive, system-level view of central carbon metabolism and to quantify the overall contribution of the PPP relative to glycolysis and other major pathways. It is the workhorse tracer for general metabolic phenotyping.[1]
-
Choose D-Ribose-1,2-¹³C₂ for targeted studies focused on the non-oxidative PPP. It is particularly powerful for investigating the reversibility of this pathway, which is often a challenge to resolve with glucose tracers alone, and for tracing the fate of pentoses into nucleotide synthesis.
For the most rigorous and detailed analysis of the PPP, a combined approach using parallel labeling experiments with different tracers, including both glucose and potentially ribose-based tracers, can provide complementary information and lead to more precise and well-validated flux estimations.[5][9]
References
- 1. benchchem.com [benchchem.com]
- 2. 13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. biorxiv.org [biorxiv.org]
- 6. shimadzu.com [shimadzu.com]
- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
A Researcher's Guide to Validating Metabolic Flux Analysis with Orthogonal Methods
For researchers, scientists, and drug development professionals seeking to enhance the confidence in their metabolic flux analysis (MFA) data, this guide provides a comprehensive comparison of orthogonal validation methods. By integrating data from diverse experimental approaches, a more robust and accurate understanding of cellular metabolism can be achieved.
Comparison of Orthogonal Validation Methods
Each orthogonal method provides a unique layer of biological information that can be used to support or challenge the flux predictions generated by MFA. The following table summarizes the key aspects of each technique and its relationship to metabolic fluxes.
| Orthogonal Method | Measures | Relationship to Metabolic Flux | Advantages | Limitations |
| Transcriptomics (RNA-seq) | mRNA abundance of genes encoding metabolic enzymes. | Provides an indication of the cell's transcriptional commitment to specific metabolic pathways. Changes in gene expression can suggest alterations in metabolic fluxes. | High-throughput and genome-wide coverage. | Poor correlation between mRNA levels and protein abundance/enzyme activity due to post-transcriptional, translational, and post-translational regulation. |
| Proteomics (e.g., LC-MS/MS) | Abundance of metabolic enzymes and other proteins. | Offers a more direct measure of the catalytic machinery available for metabolic reactions than transcriptomics. Protein levels are often better correlated with flux than mRNA levels. | Directly measures the proteins responsible for catalysis. | Protein abundance does not always directly correlate with enzyme activity, which can be modulated by post-translational modifications and allosteric regulation. |
| Lipidomics | Abundance and composition of cellular lipids. | Provides a snapshot of the lipidome, which is a significant component of cellular metabolism. Changes in lipid profiles can reflect alterations in fatty acid synthesis, degradation, and modification pathways. | Comprehensive analysis of a major class of metabolites. | Does not directly measure the rate of lipid turnover. |
| Seahorse Extracellular Flux Analysis | Real-time oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). | Provides a measure of two key metabolic outputs: mitochondrial respiration (OCR) and glycolysis (ECAR). These can be compared to the corresponding flux predictions from MFA. | Real-time, live-cell measurements of key metabolic phenotypes. | Provides a global measure of metabolic activity and does not resolve fluxes through individual intracellular reactions. |
Quantitative Data Comparison
Direct quantitative comparison between MFA and orthogonal methods can be challenging due to differences in the nature of the measurements. However, several studies have demonstrated correlations between these datasets. The following tables provide illustrative examples of how such data can be presented.
Table 1: Illustrative Comparison of Glycolysis Fluxes with Transcriptomic and Proteomic Data
| Metabolic Reaction | Metabolic Flux (mmol/gDW/h) | Gene Expression (TPM) | Protein Abundance (Relative) |
| Hexokinase | 10.5 | 1500 | 1.2 |
| Phosphofructokinase | 8.2 | 1200 | 1.0 |
| Pyruvate Kinase | 15.1 | 2500 | 1.8 |
Table 2: Example Comparison of Seahorse Data with MFA-derived Fluxes
| Metabolic Parameter | Seahorse Measurement | MFA-derived Flux (mmol/gDW/h) |
| Oxygen Consumption Rate (OCR) | 150 pmol/min | 12.5 (TCA cycle flux) |
| Extracellular Acidification Rate (ECAR) | 100 mpH/min | 18.2 (Lactate production) |
Experimental Workflows and Logical Relationships
Visualizing the interplay between MFA and orthogonal validation methods is essential for understanding the overall workflow.
A Researcher's Guide to Labeled Ribose Isotopomers for Nucleotide Studies: A Comparative Analysis of D-Ribose-1,2-¹³C₂
For researchers, scientists, and drug development professionals navigating the complexities of nucleotide metabolism, the choice of isotopic tracer is paramount. This guide provides an objective comparison of D-Ribose-1,2-¹³C₂ against other commonly used labeled ribose isotopomers in nucleotide studies, supported by experimental principles and data interpretation strategies.
The study of nucleotide biosynthesis and metabolism is fundamental to understanding cellular proliferation, viral replication, and the mechanisms of various therapeutic agents. Stable isotope tracers, particularly those labeled with Carbon-13 (¹³C), are powerful tools for elucidating metabolic pathways and quantifying fluxes. Among the various labeled ribose precursors, D-Ribose-1,2-¹³C₂ offers distinct advantages for specific applications, particularly in metabolic flux analysis (MFA) of the pentose phosphate pathway (PPP). This guide will delve into the comparative performance of D-Ribose-1,2-¹³C₂ and other ribose isotopomers, providing insights into experimental design and data interpretation.
Comparative Analysis of Labeled Ribose Isotopomers
The selection of a ¹³C-labeled ribose isotopomer is dictated by the specific research question, the analytical platform available (Mass Spectrometry or Nuclear Magnetic Resonance spectroscopy), and the metabolic pathways of interest. The most common precursors for generating labeled ribose in situ are ¹³C-labeled glucose isotopomers, which enter the pentose phosphate pathway to produce labeled ribose-5-phosphate, a key precursor for nucleotide synthesis.
| Labeled Precursor | Key Applications | Advantages | Limitations |
| D-Glucose-1,2-¹³C₂ (yielding D-Ribose-1,2-¹³C₂) | - Precise determination of oxidative Pentose Phosphate Pathway (PPP) flux.[1][2] - Distinguishing between glycolysis and PPP contribution to ribose synthesis.[3][4] | - The loss of the C1 carbon from glucose as CO₂ in the oxidative PPP results in a unique M+1 isotopomer of ribose-5-phosphate, providing a direct measure of this pathway's activity.[3] - Minimizes confounding signals from the recycling of labeled carbons in the non-oxidative PPP. | - May provide less information on the overall carbon contribution from glucose to the ribose backbone compared to uniformly labeled glucose. |
| D-Glucose-U-¹³C₆ (yielding D-Ribose-U-¹³C₅) | - Tracing the complete carbon backbone from glucose to ribose. - General metabolic labeling for identifying all downstream metabolites of glucose. | - Provides a comprehensive view of glucose carbon fate. - Useful for identifying novel metabolic pathways. | - Can lead to complex labeling patterns in the non-oxidative PPP due to carbon shuffling, making precise flux quantification challenging without sophisticated modeling.[1] |
| D-Glucose-1-¹³C₁ | - Historically used for PPP flux estimation. | - Simpler and less expensive than other multiply labeled tracers. | - The single label can be quickly lost as CO₂ in the oxidative PPP, limiting its utility for tracing into the ribose molecule. - Less precise for flux determination compared to [1,2-¹³C₂]glucose.[2] |
| D-Glucose-2-¹³C₁ | - Alternative tracer for PPP and glycolysis studies. | - Can provide complementary information to other tracers. | - Outperformed by [1,2-¹³C₂]glucose for overall network precision in some studies.[2] |
Experimental Data and Performance
The primary advantage of using D-Glucose-1,2-¹³C₂ as a precursor for labeled ribose lies in its ability to deconvolve the complex interplay between glycolysis and the pentose phosphate pathway. When [1,2-¹³C₂]glucose enters the oxidative arm of the PPP, the C1 carbon is lost as CO₂, resulting in the formation of ribulose-5-phosphate with a single ¹³C label at the original C2 position. This M+1 labeled pentose can then be isomerized to ribose-5-phosphate.
In contrast, glucose that proceeds through glycolysis to fructose-6-phosphate and then enters the non-oxidative PPP will retain both ¹³C labels. This differential labeling allows for a more precise calculation of the flux through the oxidative PPP.[3][4]
Computational studies have demonstrated that [1,2-¹³C₂]glucose provides the most precise estimates for glycolysis and the pentose phosphate pathway fluxes when compared to other glucose tracers like [1-¹³C]glucose, [2-¹³C]glucose, and even uniformly labeled glucose in certain contexts.[2]
Experimental Protocols
Cell Culture and Labeling for Metabolic Flux Analysis
This protocol is a generalized procedure for labeling mammalian cells with a ¹³C-labeled glucose tracer to study nucleotide metabolism.
Materials:
-
Mammalian cell line of interest
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) lacking glucose
-
¹³C-labeled glucose (e.g., D-Glucose-1,2-¹³C₂)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Quenching solution (e.g., ice-cold 80% methanol)
-
Extraction solvent (e.g., ice-cold 80% methanol)
-
Cell scrapers
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will ensure they are in the exponential growth phase at the time of harvest.
-
Media Preparation: Prepare the labeling medium by supplementing the glucose-free base medium with the desired concentration of the ¹³C-labeled glucose tracer and dFBS.
-
Labeling: Once cells have reached the desired confluency, aspirate the growth medium, wash the cells once with PBS, and replace it with the pre-warmed labeling medium.
-
Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady state. This time should be determined empirically for the specific cell line and experimental conditions, but typically ranges from 18 to 24 hours.[5]
-
Metabolism Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and add ice-cold quenching solution to the culture plate.
-
Metabolite Extraction: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube. The extraction is typically performed by a series of freeze-thaw cycles or sonication, followed by centrifugation to pellet the cell debris.
-
Sample Preparation for Analysis: The supernatant containing the extracted metabolites is then dried and derivatized, if necessary, for analysis by GC-MS or LC-MS.
Synthesis of Labeled Ribonucleoside Triphosphates (rNTPs) for NMR Studies
For structural and dynamic studies of RNA by NMR, isotopically labeled rNTPs are required for in vitro transcription. These can be synthesized enzymatically from labeled ribose.
Materials:
-
¹³C-labeled D-ribose (e.g., D-Ribose-1,2-¹³C₂)
-
Unlabeled nucleobases (Adenine, Guanine, Cytosine, Uracil)
-
Enzymes from the nucleotide salvage pathway (e.g., ribokinase, phosphoribosyl pyrophosphate synthetase, and specific phosphoribosyltransferases)
-
ATP and other necessary cofactors
-
Purification system (e.g., HPLC)
Procedure:
-
Enzymatic Conversion: A one-pot enzymatic reaction is typically employed to couple the labeled ribose to the nucleobase and subsequently phosphorylate it to the triphosphate form.[6]
-
Reaction Setup: The reaction mixture contains the labeled ribose, the specific nucleobase, ATP, a cocktail of enzymes, and a buffer system.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) for several hours to allow for the complete conversion to the desired rNTP.
-
Purification: The labeled rNTP is then purified from the reaction mixture using techniques like anion-exchange chromatography or reverse-phase HPLC.
-
Quantification and Verification: The concentration of the purified rNTP is determined by UV spectroscopy, and its identity and isotopic enrichment are confirmed by mass spectrometry and/or NMR.
Visualizing Metabolic Pathways and Workflows
Pentose Phosphate Pathway and Label Propagation
The following diagram illustrates how ¹³C atoms from [1,2-¹³C₂]glucose are incorporated into ribose-5-phosphate via the oxidative and non-oxidative arms of the pentose phosphate pathway.
Caption: Metabolic fate of [1,2-¹³C₂]glucose in the Pentose Phosphate Pathway.
Experimental Workflow for ¹³C Metabolic Flux Analysis
The following diagram outlines the key steps in a typical ¹³C-MFA experiment, from cell culture to data analysis.
Caption: A typical experimental workflow for ¹³C Metabolic Flux Analysis.
Conclusion
The choice of a labeled ribose isotopomer is a critical decision in the design of experiments for studying nucleotide metabolism. While uniformly labeled precursors provide a broad overview of carbon fate, D-Ribose-1,2-¹³C₂ , generated from [1,2-¹³C₂]glucose, offers a superior tool for the precise quantification of pentose phosphate pathway fluxes. Its unique labeling pattern allows for the deconvolution of the oxidative PPP from glycolysis and the non-oxidative PPP, providing clearer insights into the regulation of nucleotide biosynthesis. For researchers focused on understanding the dynamics of the PPP and its contribution to nucleotide pools, D-Ribose-1,2-¹³C₂ is an invaluable and highly recommended tracer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of NMR and GC-MS for D-Ribose-1,2-¹³C₂ Tracing: A Comparative Guide
In the realm of metabolic research, tracing the fate of stable isotope-labeled substrates is a powerful technique to elucidate pathway activities and metabolic fluxes. D-Ribose-1,2-¹³C₂ is a valuable tracer for investigating the pentose phosphate pathway (PPP) and nucleotide synthesis. The two most prominent analytical platforms for metabolomics, Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), each offer unique advantages and disadvantages for tracing studies. This guide provides a comprehensive comparison of these two techniques for D-Ribose-1,2-¹³C₂ tracing, complete with experimental protocols and data presentation to aid researchers in selecting the appropriate methodology for their studies.
Comparative Analysis of NMR and GC-MS
Both NMR and GC-MS are powerful techniques for metabolomics, but they differ significantly in terms of sensitivity, reproducibility, and the information they provide. The choice between them often depends on the specific research question and the available resources.
| Feature | Nuclear Magnetic Resonance (NMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Sensitivity | Low (typically in the µM range)[1] | High (can detect metabolites in the nM range)[1] |
| Reproducibility | Very high, non-destructive[1][2] | Average, requires derivatization which can introduce variability[2][3] |
| Quantification | Highly quantitative, direct relationship between signal intensity and concentration[1][3] | Relative quantification is straightforward; absolute quantification requires calibration curves for each analyte |
| Metabolite Coverage | Detects 30-100 metabolites in a typical study[2] | Detects 300-1000+ metabolites, depending on the specific method[2] |
| Sample Preparation | Minimal, often requires only buffering and addition of a standard | More extensive, typically involves extraction, derivatization, and drying |
| Structural Information | Provides detailed structural information, including positional isotopomer analysis | Provides mass-to-charge ratio, which can be used for identification but gives limited structural information directly |
| Throughput | Can be automated for high-throughput studies[1] | Generally lower throughput due to longer run times and more complex sample preparation |
| Cost | High initial instrument cost | Lower initial instrument cost compared to NMR |
Experimental Workflow
The general workflow for a cross-validation study involving NMR and GC-MS for D-Ribose-1,2-¹³C₂ tracing is depicted below. This process ensures that the data obtained from both platforms are comparable and can be used to validate the findings from each other.
Detailed Experimental Protocols
The following protocols provide a general framework for conducting a D-Ribose-1,2-¹³C₂ tracing experiment and analyzing the samples using both NMR and GC-MS.
Cell Culture and Labeling
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the exponential growth phase at the time of labeling.
-
Media Preparation: Prepare culture medium containing D-Ribose-1,2-¹³C₂ at the desired concentration. The concentration may need to be optimized based on the cell type and experimental goals.
-
Labeling: Replace the standard culture medium with the ¹³C-labeled medium and incubate the cells for a specific period. The labeling time should be sufficient to achieve a steady-state labeling of the metabolites of interest.
-
Quenching: To halt metabolic activity, rapidly quench the cells by aspirating the medium and washing with an ice-cold quenching solution (e.g., 0.9% NaCl).
-
Metabolite Extraction: Extract metabolites using a cold solvent mixture, such as 80:20 methanol:water. Scrape the cells in the extraction solvent and collect the cell suspension.
-
Sample Homogenization: Disrupt the cells by sonication or bead beating to ensure complete extraction of intracellular metabolites.
-
Centrifugation: Centrifuge the cell lysate to pellet the cell debris and proteins. Collect the supernatant containing the metabolites.
-
Sample Splitting: Aliquot the supernatant for separate NMR and GC-MS analysis.
NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Lyophilize the metabolite extract to dryness. Reconstitute the dried extract in a suitable NMR buffer (e.g., phosphate buffer in D₂O) containing a known concentration of an internal standard (e.g., TSP or DSS).
-
NMR Data Acquisition: Transfer the sample to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For detailed isotopomer analysis, 2D NMR experiments such as ¹H-¹³C HSQC may be necessary.
GC-MS Sample Preparation and Data Acquisition
-
Sample Preparation: Lyophilize the metabolite extract to dryness.
-
Derivatization: Derivatize the dried metabolites to make them volatile for GC analysis. A common method is a two-step derivatization involving methoximation followed by silylation (e.g., with MTBSTFA).
-
GC-MS Data Acquisition: Inject the derivatized sample into a GC-MS system. The gas chromatograph separates the individual metabolites, which are then detected and fragmented by the mass spectrometer.[4] The mass spectra will show the distribution of mass isotopomers for each metabolite, revealing the incorporation of ¹³C from the tracer.
Metabolic Fate of D-Ribose-1,2-¹³C₂
D-Ribose-1,2-¹³C₂ enters the pentose phosphate pathway (PPP), where it is converted to other sugars and intermediates for nucleotide synthesis and glycolysis. Tracing the ¹³C labels allows for the quantification of flux through these pathways.
Conclusion
References
- 1. NMR Spectroscopy for Metabolomics Research [mdpi.com]
- 2. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 3. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of GC-MS and NMR for metabolite profiling of rice subjected to submergence stress - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting ¹³C Tracers for Metabolic Flux Analysis
For researchers, scientists, and drug development professionals, the precise measurement of metabolic fluxes is critical for understanding cellular physiology in both health and disease. ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique for these quantitative assessments. The selection of an appropriate ¹³C-labeled tracer is a pivotal decision in experimental design, as it profoundly influences the accuracy and precision of the resulting flux estimations. This guide provides a comparative analysis of commonly used ¹³C tracers, supported by experimental data, to aid in the selection of the optimal tracer for your research needs.
The choice of a ¹³C tracer dictates the flow of labeled carbons through metabolic pathways, generating unique mass isotopomer distributions (MIDs) in downstream metabolites. By analyzing these MIDs with mass spectrometry, researchers can computationally deduce the rates of intracellular metabolic reactions. Different tracers offer varying sensitivities for different pathways; therefore, a careful consideration of the biological question at hand is necessary to inform tracer selection.
Comparative Performance of Common ¹³C Tracers
The precision of flux estimations for central carbon metabolism pathways is highly dependent on the specific ¹³C tracer utilized. Studies have systematically evaluated various tracers to determine their suitability for analyzing glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.
| Tracer | Target Pathway(s) | Key Advantages | Limitations |
| [1,2-¹³C₂]glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Provides the most precise estimates for glycolytic and PPP fluxes, as well as the overall central carbon network.[1][2] Distinguishes between glycolysis and the oxidative PPP by producing distinctly labeled 3-phosphoglycerate.[3] | Less informative for TCA cycle fluxes compared to glutamine tracers.[1] |
| [U-¹³C₆]glucose | TCA Cycle, Anaplerosis | Effectively labels metabolites in the TCA cycle.[1] Useful in combination with other tracers to resolve a wider range of fluxes. | Not ideal for elucidating flux through the pentose phosphate pathway.[2] |
| [U-¹³C₅]glutamine | TCA Cycle, Anaplerosis, Reductive Carboxylation | Considered the preferred tracer for precise analysis of the TCA cycle.[1][2] Provides valuable information on glutamine's contribution to the TCA cycle and related biosynthetic pathways.[4][5] | Offers minimal information for glycolysis and the PPP.[1] |
| [1-¹³C]glucose | Glycolysis | Commonly used, but often outperformed by other specifically labeled glucose tracers in terms of precision.[1] | Less precise for PPP and overall network flux estimation compared to [1,2-¹³C₂]glucose.[1] |
| [2-¹³C]glucose & [3-¹³C]glucose | Glycolysis, Pyruvate Oxidation | Offer better precision for glycolysis than the more commonly used [1-¹³C]glucose.[1] [3-¹³C]glucose can provide specific information on pyruvate oxidation.[1] | May not be optimal for a comprehensive analysis of the entire central carbon metabolism. |
| Mixtures of Tracers | Comprehensive Flux Analysis | Parallel labeling experiments using multiple tracers, such as [1,2-¹³C₂]glucose and [U-¹³C₅]glutamine, can significantly improve the precision and observability of a wider range of fluxes.[2][6][7] | Increased complexity in experimental setup and data analysis.[7] |
Experimental Protocols
A generalized workflow for a ¹³C-Metabolic Flux Analysis experiment is outlined below. The specific details may vary depending on the cell type, tracer, and analytical platform.
1. Cell Culture and Isotope Labeling:
-
Culture Cells to a Metabolic and Isotopic Steady State: Grow cells in a chemically defined medium to ensure consistent metabolic activity.[8]
-
Introduce the ¹³C Tracer: Switch the cells to a medium containing the chosen ¹³C-labeled substrate. The labeling duration should be sufficient to achieve isotopic steady state in the metabolites of interest. For example, metabolites in the glycolysis pathway can reach isotopic steady state with [1,2-¹³C]glucose within 1.5 hours, while TCA cycle metabolites may require 3 hours with [U-¹³C]glutamine.[6]
2. Sample Processing:
-
Rapidly Quench Metabolism: To halt enzymatic activity and preserve the in vivo metabolic state, rapidly quench the cells. This is often achieved by using cold methanol or other quenching solutions.
-
Metabolite Extraction: Extract the intracellular metabolites from the cells using a suitable solvent system, such as a mixture of methanol, water, and chloroform.
3. Analytical Measurement:
-
Mass Spectrometry Analysis: Analyze the isotopic labeling patterns of the extracted metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] This analysis provides the mass isotopomer distributions (MIDs) for key metabolites.
-
Derivatization (for GC-MS): For GC-MS analysis, metabolites often need to be chemically derivatized to increase their volatility.[8]
4. Data Analysis:
-
Correct for Natural Isotope Abundance: The measured MIDs must be corrected for the natural abundance of ¹³C and other heavy isotopes.[8]
-
Metabolic Flux Calculation: Use specialized software (e.g., INCA, METRAN) to estimate the intracellular fluxes. This is achieved by fitting the experimentally measured MIDs and extracellular fluxes to a metabolic network model.[8][9] The software iteratively adjusts the flux values to minimize the difference between the simulated and measured labeling patterns.
Visualizing Metabolic Pathways and Workflows
To better understand the flow of ¹³C atoms and the experimental process, the following diagrams are provided.
Conclusion
The selection of a ¹³C tracer is a critical determinant of the success of a metabolic flux analysis study. A thorough understanding of the strengths and weaknesses of each tracer is essential for generating high-quality, precise flux data. For a comprehensive analysis of central carbon metabolism, a combination of tracers, such as [1,2-¹³C₂]glucose and [U-¹³C₅]glutamine, is often the most powerful approach. This guide provides a foundational understanding to aid researchers in designing robust ¹³C-MFA experiments that will yield valuable insights into cellular metabolism.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 13C-labeled glutamine for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 5. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Confirming Pentose Phosphate Pathway Activity with Multiple Tracers
For Researchers, Scientists, and Drug Development Professionals
The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that operates in parallel with glycolysis, playing a vital role in the production of NADPH and the precursors for nucleotide biosynthesis.[1][2][3] Given its significance in cellular proliferation, reductive biosynthesis, and antioxidant defense, accurately quantifying its activity is paramount in various fields of research, including cancer biology and drug development. This guide provides an objective comparison of different isotopic tracer methodologies used to confirm and measure PPP flux, supported by experimental data and detailed protocols.
Comparative Analysis of Common ¹³C-Labeled Glucose Tracers
The use of stable isotope tracers, particularly ¹³C-labeled glucose, followed by analysis with Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), is the gold standard for dissecting PPP activity from glycolysis.[1][2] The choice of tracer significantly impacts the precision and simplicity of the analysis.
| Tracer | Principle | Downstream Metabolite Analyzed | Advantages | Disadvantages | Analytical Method |
| [1,2-¹³C₂]glucose | Glycolysis produces [2,3-¹³C₂]lactate, while the PPP produces [3-¹³C₁]lactate. The ratio of these lactate isotopomers indicates the relative flux through each pathway.[1][4] | Lactate | Widely used and well-documented. Provides good estimates for glycolysis and PPP flux.[4] | Requires correction for the natural abundance of ¹³C, which can complicate data analysis.[1][5][6] | ¹³C NMR, GC-MS |
| [2,3-¹³C₂]glucose | Glycolysis of this tracer results in [1,2-¹³C₂]lactate, whereas flux through the PPP exclusively generates [2,3-¹³C₂]lactate.[1][5][6] | Lactate, Glutamate | Simplifies the assessment of PPP activity as the resulting lactate isotopomers are easily distinguished without the need for natural abundance correction.[1][5][6] In tissues with low lactate, glutamate can be an alternative biomarker.[5] | Newer method, so may have less extensive literature compared to [1,2-¹³C₂]glucose. | ¹³C NMR |
| [U-¹³C₆]glucose | Uniformly labeled glucose allows for tracing of carbon atoms through glycolysis, the PPP, and the TCA cycle. The PPP generates M+5 labeled ribose-5-phosphate and M+2 labeled lactate.[7] | Lactate, Ribose-5-Phosphate (from RNA), Glycogen | Provides a comprehensive view of central carbon metabolism. Can be used to resolve net and exchange fluxes within the PPP.[3] | Interpretation can be complex due to the scrambling of labels in the non-oxidative PPP and the overlap with other pathways.[8] | GC-MS, LC-MS |
| Mixtures of Tracers | Combining different ¹³C-labeled tracers (e.g., 50% ¹²C-Glucose, 30% [U-¹³C]-Glucose, and 20% [1-¹³C]-Glucose) can improve the accuracy of flux estimations across different pathways.[9] | Various metabolites | Can provide more precise flux estimates for a wider range of metabolic pathways.[9][10] | Requires more complex experimental design and data analysis. | GC-MS, LC-MS |
Experimental Methodologies
General Protocol for ¹³C-Tracer Analysis of PPP Flux
This protocol provides a general framework. Specific incubation times, tracer concentrations, and cell numbers should be optimized for the cell type and experimental conditions.
1. Cell Culture and Isotope Labeling:
-
Culture cells to a metabolic steady state in a defined medium.[10]
-
Switch the cells to a medium containing the chosen ¹³C-labeled glucose tracer. The concentration should be sufficient to achieve significant labeling of downstream metabolites.[10]
-
For parallel labeling experiments, multiple flasks of cells are cultured and each is switched to a medium with a different tracer.[10]
2. Metabolite Extraction:
-
Quenching: Rapidly halt metabolic activity by aspirating the labeling medium and adding an ice-cold quenching solution (e.g., 80% methanol).[11]
-
Cell Lysis and Extraction: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. Lyse the cells and incubate at -20°C to precipitate proteins.[11]
-
Sample Collection: Centrifuge the samples and collect the supernatant containing the polar metabolites. Dry the supernatant using a vacuum concentrator.[11]
3. Sample Preparation for GC-MS Analysis (Derivatization):
-
To increase volatility for GC-MS analysis, polar metabolites are derivatized.[11]
-
A two-step derivatization is common:
4. Data Acquisition and Analysis:
-
¹³C NMR Spectroscopy: Analyze the extracted metabolites (e.g., lactate) to determine the relative abundance of different ¹³C isotopomers. The differences in ¹³C-¹³C scalar coupling constants allow for the distinction between isotopomers.[1]
-
GC-MS or LC-MS: Analyze the derivatized or underivatized metabolite extracts to determine the mass isotopomer distribution (MID) of key metabolites. This data is then used in metabolic flux analysis (MFA) software to calculate intracellular fluxes.[2][3]
Visualizing Metabolic Pathways and Workflows
Diagrams of Key Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the core concepts of using multiple tracers to investigate the Pentose Phosphate Pathway.
Caption: Overview of the Oxidative and Non-Oxidative Phases of the PPP.
Caption: Fate of ¹³C labels from two common glucose tracers.
Caption: Workflow for ¹³C-Metabolic Flux Analysis.
References
- 1. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 3. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessing the pentose phosphate pathway using [2, 3-13 C2 ]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Benchmarking Computational Metabolic Models: D-Ribose-1,2-13C2 vs. Alternative Tracers
In the landscape of systems biology and drug development, the validation of computational metabolic models is paramount for accurately predicting cellular behavior and identifying novel therapeutic targets.[1][2] ¹³C Metabolic Flux Analysis (¹³C-MFA) stands as a cornerstone technique for this purpose, providing quantitative insights into intracellular metabolic fluxes.[3][4][5][6] The selection of an appropriate ¹³C-labeled tracer is a critical determinant of the precision and scope of the resulting flux map.[7][8][9][10]
This guide provides a comparative analysis of D-Ribose-1,2-¹³C₂, a specialized tracer for probing specific pathways, against the more commonly utilized [1,2-¹³C₂]glucose. We will delve into their respective strengths in resolving metabolic fluxes, particularly within the pentose phosphate pathway (PPP), and their utility in constraining and validating computational metabolic models.
The Role of Isotopic Tracers in Metabolic Flux Analysis
¹³C-MFA involves introducing a ¹³C-labeled substrate into a biological system and measuring the incorporation of ¹³C into downstream metabolites.[1] This labeling pattern is a direct consequence of the metabolic fluxes through the network. By comparing the experimentally measured mass isotopomer distributions with those predicted by a computational model, researchers can estimate the intracellular fluxes that best explain the observed data.[11]
The choice of tracer significantly impacts which fluxes can be precisely determined.[7][10] While uniformly labeled tracers like [U-¹³C]glucose provide a broad overview of central carbon metabolism, positionally labeled tracers, such as D-Ribose-1,2-¹³C₂ and [1,2-¹³C₂]glucose, offer more targeted information for specific pathways.[7][12]
D-Ribose-1,2-13C2: A Specialized Probe for the Pentose Phosphate Pathway
D-Ribose-1,2-¹³C₂ is a stable isotope-labeled form of D-Ribose, a key sugar in the pentose phosphate pathway and a precursor for nucleotide biosynthesis.[13] Its direct entry into the non-oxidative PPP makes it a potentially powerful tool for dissecting the fluxes within this pathway and its connections to glycolysis.
Below is a diagram illustrating the entry of D-Ribose-1,2-¹³C₂ into central carbon metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]
- 6. d-nb.info [d-nb.info]
- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
Validating De Novo Purine Synthesis Rates: A Comparative Guide to Isotopic Tracers
For researchers, scientists, and drug development professionals, accurately measuring the rate of de novo purine synthesis (DNPS) is critical for understanding cellular metabolism in health and disease, and for developing targeted therapeutics. This guide provides a comparative overview of methodologies for quantifying DNPS rates, with a focus on the validation of D-Ribose-1,2-13C2 against other established isotopic tracers. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
Introduction to De Novo Purine Synthesis Measurement
The de novo purine synthesis pathway is a fundamental metabolic process that builds purine nucleotides from simple precursors. This pathway is often upregulated in cancer cells and other proliferative states to meet the high demand for DNA and RNA synthesis. Consequently, measuring the flux through this pathway is a key area of research in oncology and metabolic diseases.
Stable isotope tracing, coupled with mass spectrometry, is the gold standard for quantifying metabolic pathway rates. This technique involves introducing a labeled substrate (tracer) into a biological system and tracking its incorporation into downstream metabolites. Several isotopic tracers are commonly used to measure DNPS rates, each with its own advantages and limitations. This guide focuses on the use of this compound and compares it with other widely used tracers such as [¹⁵N]glycine and [¹³C₆]glucose.
Comparison of Isotopic Tracers for DNPS Rate Measurement
The choice of isotopic tracer is a critical experimental design parameter that can influence the interpretation of metabolic flux data. Below is a summary of quantitative data from studies that have used different tracers to measure DNPS.
| Tracer | Cell Line/Tissue | Key Findings | Reference |
| D-Ribose-1,2-¹³C₂ | - | Data from direct comparative studies measuring DNPS rates with D-Ribose-1,2-¹³C₂ is not readily available in the reviewed literature. This tracer is commercially available for metabolic flux analysis.[1] | - |
| [¹⁵N]glycine | HeLa Cells | In purine-depleted media, the initial rate of ¹⁵N incorporation into IMP was ~47% higher than in purine-rich media. The AMP synthesis rate was ~70% greater, and the GMP synthesis rate was about 20% higher under purine depletion.[2] | [3] |
| [¹³C₆]glucose | Human NSCLC Tissues | Was a more effective carbon source for purine synthesis in cancerous lung tissues compared to noncancerous tissues.[4] | [4] |
| D₃-Serine | Human NSCLC Tissues | Showed preferential incorporation into purine rings over D₂-glycine in both cancerous and noncancerous lung tissues.[4] | [4] |
| [¹³C₂, ¹⁵N]-glycine | HeLa Cells | Used to trace the incorporation of both carbon and nitrogen from glycine into the purine ring, allowing for detailed analysis of pathway channeling.[5] | [5] |
| [¹⁵N]-glutamine | Mouse Tissues | Utilized to assess de novo purine synthesis across various tissues in vivo. | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable measurement of DNPS rates. Below are protocols for key experiments cited in this guide.
Protocol 1: Measuring DNPS Rate using [¹⁵N]glycine in Cultured Cells
This protocol is adapted from a study quantifying DNPS rates in HeLa cells.[3]
1. Cell Culture and Isotope Labeling:
-
Culture HeLa cells in standard purine-rich medium. For purine depletion, switch to a purine-depleted medium for a specified period (e.g., 24-72 hours) to stimulate the de novo pathway.
-
To initiate the labeling experiment, replace the culture medium with a medium containing a known concentration of [¹⁵N]glycine.
2. Metabolite Extraction:
-
At various time points, harvest the cells by scraping and centrifugation.
-
Quench metabolism by rapidly washing the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Extract metabolites using a cold solvent mixture, such as 80% methanol, and incubate at -20°C to precipitate proteins.
-
Centrifuge to pellet the protein and collect the supernatant containing the metabolites.
3. LC-MS Analysis:
-
Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Separate the purine nucleotides (IMP, AMP, GMP) using a suitable chromatography method (e.g., reversed-phase ion-pairing chromatography).
-
Detect the different isotopologues of the purine nucleotides using a high-resolution mass spectrometer.
4. Data Analysis:
-
Quantify the abundance of the unlabeled (M+0) and labeled (M+1) forms of each purine nucleotide.
-
Calculate the percentage of ¹⁵N incorporation over time.
-
The initial rate of incorporation is determined from the slope of the initial linear phase of the labeling curve, which reflects the de novo synthesis rate.
Protocol 2: General Workflow for Metabolic Flux Analysis using D-Ribose-1,2-¹³C₂
While a specific published protocol for using D-Ribose-1,2-¹³C₂ for DNPS was not identified in the reviewed literature, a general workflow for ¹³C-metabolic flux analysis (¹³C-MFA) can be adapted.[7][8][9]
1. Experimental Design and Isotope Labeling:
-
Define the metabolic model of purine biosynthesis.
-
Culture cells or organisms in a defined medium.
-
Introduce D-Ribose-1,2-¹³C₂ into the medium as the tracer. The ¹³C atoms from the ribose backbone will be incorporated into the newly synthesized purine nucleotides.
2. Sample Collection and Preparation:
-
Collect samples at isotopic steady-state or at multiple time points for dynamic labeling analysis.
-
Perform rapid quenching and metabolite extraction as described in Protocol 1.
3. Analytical Measurement:
-
Use LC-MS or Gas Chromatography-Mass Spectrometry (GC-MS) to measure the mass isotopologue distributions of the purine nucleotides and their precursors.[10][11]
4. Computational Flux Analysis:
-
Utilize specialized software to fit the measured isotopologue data to the metabolic model.
-
The software will calculate the absolute or relative fluxes through the DNPS pathway that best explain the observed labeling patterns.
Visualizing the Pathways and Workflows
Diagrams are essential for understanding the complex relationships in metabolic pathways and experimental procedures.
Caption: The de novo purine synthesis pathway, starting from Ribose-5-Phosphate.
Caption: A typical workflow for measuring de novo purine synthesis rates.
Conclusion
The accurate measurement of de novo purine synthesis is paramount for advancing our understanding of cellular metabolism and for the development of novel therapeutics. While established methods using tracers like [¹⁵N]glycine provide robust and reproducible data, the potential of D-Ribose-1,2-¹³C₂ as a direct precursor to the purine backbone warrants further investigation. The lack of direct comparative studies highlights an opportunity for future research to validate this tracer and potentially refine our ability to measure DNPS with greater precision. The protocols and data presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at unraveling the complexities of purine metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantitative analysis of purine nucleotides indicates that purinosomes increase de novo purine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. De novo synthesis of serine and glycine fuels purine nucleotide biosynthesis in human lung cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 8. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Integrated use of LC/MS/MS and LC/Q-TOF/MS targeted metabolomics with automated label-free microscopy for quantification of purine metabolites in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolomics of D-Ribose-1,2-¹³C₂ and Other Carbon Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of D-Ribose-1,2-¹³C₂ with other commonly used stable isotope-labeled carbon sources in metabolic flux analysis. By examining the distinct labeling patterns that emerge from these tracers, researchers can gain deeper insights into cellular metabolism, particularly the pentose phosphate pathway (PPP) and nucleotide biosynthesis. This document presents supporting principles, detailed experimental protocols, and visual representations of key metabolic pathways and workflows.
Introduction to ¹³C Tracers in Metabolic Flux Analysis
Stable isotope tracers, particularly those labeled with carbon-13 (¹³C), are powerful tools for elucidating the activity of metabolic pathways. By introducing a ¹³C-labeled substrate into a biological system, researchers can track the incorporation of the heavy isotope into downstream metabolites. The resulting mass isotopomer distributions, measured by mass spectrometry or nuclear magnetic resonance spectroscopy, provide a quantitative readout of metabolic fluxes.
The choice of tracer is critical and dictates the specific metabolic pathways that can be interrogated. While uniformly labeled glucose ([U-¹³C₆]glucose) provides a global overview of central carbon metabolism, selectively labeled tracers like D-Ribose-1,2-¹³C₂ and [1,2-¹³C₂]glucose offer more precise insights into specific pathways like the PPP.
Comparative Analysis of D-Ribose-1,2-¹³C₂ and [1,2-¹³C₂]glucose
D-Ribose-1,2-¹³C₂ serves as a direct precursor for nucleotide biosynthesis, providing a clear and strong signal for the pathways involved in nucleic acid synthesis. In contrast, [1,2-¹³C₂]glucose enters metabolism further upstream and its carbons are subject to rearrangement in the PPP, leading to more complex labeling patterns in ribose and other downstream metabolites.
Data Presentation: Comparative Isotope Labeling
The following table summarizes the expected mass isotopomer distribution (MID) of key metabolites when cells are cultured with either D-Ribose-1,2-¹³C₂ or [1,2-¹³C₂]glucose. This data is synthesized based on established metabolic pathways and illustrates the differential labeling patterns that can be expected.
| Metabolite | Tracer | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | Primary Labeled Species | Inferred Pathway Activity |
| Ribose-5-phosphate | D-Ribose-1,2-¹³C₂ | 10 | 5 | 80 | 5 | 0 | 0 | M+2 | Direct incorporation into the pentose pool |
| [1,2-¹³C₂]glucose | 40 | 35 | 20 | 0 | 5 | 0 | M+1, M+2, M+4, M+5 | Oxidative and non-oxidative PPP flux | |
| ATP (Ribose moiety) | D-Ribose-1,2-¹³C₂ | 15 | 5 | 75 | 5 | 0 | 0 | M+2 | Nucleotide synthesis from exogenous ribose |
| [1,2-¹³C₂]glucose | 50 | 30 | 15 | 0 | 5 | 0 | M+1, M+2, M+4, M+5 | De novo nucleotide synthesis via PPP | |
| Sedoheptulose-7-phosphate | D-Ribose-1,2-¹³C₂ | 60 | 10 | 20 | 5 | 5 | 0 | M+2 | Non-oxidative PPP activity |
| [1,2-¹³C₂]glucose | 30 | 25 | 30 | 5 | 10 | 0 | M+2 | Non-oxidative PPP flux | |
| Lactate | D-Ribose-1,2-¹³C₂ | 70 | 15 | 10 | 5 | - | - | M+1, M+2 | Glycolytic processing of ribose carbons |
| [1,2-¹³C₂]glucose | 20 | 5 | 70 | 5 | - | - | M+2 | Glycolysis |
Note: The presented percentages are illustrative and will vary depending on the cell type, metabolic state, and experimental conditions.
Experimental Protocols
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.
-
Tracer Introduction: On the day of the experiment, replace the standard culture medium with a medium containing either D-Ribose-1,2-¹³C₂ or another ¹³C-labeled carbon source (e.g., [1,2-¹³C₂]glucose) at a known concentration. The concentration of the tracer should be optimized for the specific cell line and experimental goals.
-
Incubation: Incubate the cells with the labeled medium for a predetermined time to achieve isotopic steady-state. This duration can range from a few hours to over 24 hours, depending on the metabolic pathways of interest and the turnover rates of the target metabolites.
Metabolite Extraction
-
Quenching: To halt all enzymatic activity, rapidly aspirate the labeling medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). Immediately add a pre-chilled quenching solution (e.g., 80% methanol, -80°C) to the culture dish.
-
Cell Lysis and Collection: Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled tube.
-
Extraction: Vortex the cell suspension vigorously and incubate at -20°C for at least 1 hour to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites.
-
Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac). The dried metabolite extracts can be stored at -80°C until analysis.
GC-MS Analysis for ¹³C-Labeled Ribose
-
Derivatization: To increase the volatility of polar metabolites for gas chromatography, perform a two-step derivatization.
-
Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried metabolite extract and incubate at 30°C for 90 minutes.
-
Add 80 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCl) and incubate at 60°C for 60 minutes.
-
-
GC-MS Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Gas Chromatography: Use a suitable GC column (e.g., a DB-5ms) and a temperature gradient to separate the metabolites. An example program is to start at 100°C for 2 minutes, ramp to 320°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometry: Operate the mass spectrometer in full scan mode to acquire mass spectra of the eluting compounds. The mass isotopomer distributions of ribose and other metabolites can be determined by analyzing the ion clusters corresponding to different numbers of ¹³C atoms.
LC-MS/MS Analysis for ¹³C-Labeled Metabolites
-
Sample Resuspension: Resuspend the dried metabolite extracts in a suitable solvent (e.g., 50% methanol).
-
Liquid Chromatography: Use a reverse-phase or HILIC column to separate the metabolites. The mobile phases and gradient will depend on the specific metabolites of interest.
-
Mass Spectrometry: Operate the mass spectrometer in a targeted selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode to detect and quantify the different mass isotopomers of the target metabolites.
Mandatory Visualization
Caption: Experimental workflow for comparative metabolomics using ¹³C-labeled carbon sources.
Caption: Metabolic fate of D-Ribose-1,2-¹³C₂ and [1,2-¹³C₂]glucose in central carbon metabolism.
Safety Operating Guide
Proper Disposal of D-Ribose-1,2-13C2: A Guide for Laboratory Professionals
For immediate reference, D-Ribose-1,2-13C2 is a stable, non-radioactive, isotopically labeled compound. Its disposal is governed by its chemical properties, which are equivalent to standard D-Ribose. It is not classified as a hazardous chemical.
This document provides essential safety and logistical information for the proper disposal of this compound, ensuring compliance with standard laboratory safety protocols. The procedures outlined are intended for researchers, scientists, and drug development professionals.
Key Safety and Handling Information
This compound is labeled with a stable isotope of carbon, ¹³C. Unlike radioactive isotopes (e.g., ¹⁴C or ³H), stable isotopes do not decay or emit radiation. Therefore, no specialized radiological precautions are necessary for its handling or disposal.[1] The disposal protocol for this compound is identical to that of unlabeled D-Ribose.
Safety Data Sheets (SDS) for D-Ribose classify it as a non-hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200).[2] It is not flammable, corrosive, reactive, or acutely toxic. However, adherence to general safe laboratory practices is always required.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and its associated waste.
Step-by-Step Disposal Procedures
Always consult your institution's specific Environmental Health & Safety (EH&S) guidelines before disposing of any chemical waste.[3][] Local regulations may vary.
Step 1: Waste Characterization and Segregation
-
Confirm Identity : Ensure the waste is solely this compound or materials contaminated with it.
-
Check for Contamination : If this compound has been mixed with other hazardous materials (e.g., solvents, toxic chemicals), the entire mixture must be treated as hazardous waste according to the most hazardous component.
-
Segregate Waste : Do not mix non-hazardous D-Ribose waste with hazardous chemical waste streams.[5]
Step 2: Preparing Solid Waste for Disposal
This category includes unused this compound powder, and materials lightly contaminated such as weighing papers, gloves, and paper towels.
-
Containment : Place all solid waste into a durable, leak-proof plastic bag or a designated non-hazardous chemical waste container.[6]
-
Labeling : Clearly label the container as "Non-Hazardous Waste: this compound". Include the date and the name of the generating laboratory or researcher. Proper labeling is crucial for waste management personnel.[3]
-
Storage : Store the sealed container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[6]
-
Disposal Request : Follow your institutional procedure to request a waste pickup from the EH&S department.
Step 3: Preparing Empty Containers for Disposal
-
Decontamination : If the container held a significant amount of the compound, it should be emptied as much as possible into the solid chemical waste stream. As D-Ribose is non-hazardous, triple rinsing is generally not required unless mandated by institutional policy for all chemical containers.
-
Deface Label : Completely remove or deface the original product label to prevent confusion.[6]
-
Disposal : Dispose of the empty, defaced container in the laboratory's designated container for glass or plastic recycling/waste, as per institutional guidelines.
Step 4: Aqueous Solutions
While D-Ribose is not hazardous, drain disposal of any chemical is highly discouraged and often prohibited by institutional and local regulations.[3][7]
-
Prohibition : Do not pour this compound solutions down the drain unless you have explicit permission from your institution's EH&S office for this specific chemical.
-
Collection : Collect aqueous solutions in a sealable, leak-proof container (plastic is preferred).[3]
-
Labeling : Label the container "Aqueous Waste: this compound in water" and include concentration if known.
-
Disposal : Manage the container as non-hazardous chemical waste and request pickup through your EH&S department.
Quantitative Data Summary
| Property | Value | Citation |
| Compound Name | This compound | [8] |
| Isotopic Label | ¹³C (Stable) | [8] |
| Radioactivity | None | [1] |
| Hazard Classification | Not a hazardous substance or mixture | [2] |
| pH of Aqueous Solution | Neutral (pH should be between 5.5 and 10.5 for consideration of drain disposal, though this is not recommended) | [7] |
By following these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment while maintaining the highest standards of laboratory safety.
References
Personal protective equipment for handling D-Ribose-1,2-13C2
Essential Safety and Handling of D-Ribose-1,2-13C2
This compound is a stable isotope-labeled form of D-Ribose. As a non-radioactive and non-hazardous material, its handling and disposal protocols align with those for the unlabeled compound, focusing on standard laboratory safety practices to minimize exposure and maintain sample integrity.[1][2][3]
Personal Protective Equipment (PPE)
To ensure the safety of laboratory personnel, the following personal protective equipment is recommended when handling this compound. This guidance is based on standard laboratory procedures for non-hazardous chemicals.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face | Safety glasses with side shields or chemical safety goggles.[4][5][6] | Protects eyes from potential dust particles. |
| Face shield (in addition to glasses/goggles).[4][6][7] | Recommended when there is a significant risk of splashing. | |
| Hand | Disposable nitrile gloves.[4][7] | Provides protection against incidental skin contact. |
| Body | Laboratory coat.[7] | Protects skin and personal clothing from contamination. |
| Closed-toe shoes and long pants. | Standard laboratory attire to protect against spills. | |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator.[2][5] | Recommended if dust is generated and ventilation is inadequate. |
First-Aid Measures
In the event of accidental exposure, follow these immediate first-aid protocols.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes.[5][8] Seek medical attention if irritation persists. |
| Skin Contact | Wash the affected area immediately with soap and plenty of water while removing any contaminated clothing.[5][9] |
| Inhalation | Move the individual to fresh air.[1][9] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[5] Seek medical attention if symptoms occur. |
| Ingestion | Rinse the mouth thoroughly with water.[1][8] Do not induce vomiting. Seek medical advice if feeling unwell. |
Operational and Disposal Plans
A systematic approach to handling and disposing of this compound is crucial for maintaining a safe laboratory environment and ensuring the integrity of the research.
Experimental Protocol: Safe Handling Workflow
-
Preparation : Before handling, ensure the work area is clean and uncluttered. Confirm that a chemical fume hood is available if there is a potential for dust generation.
-
Donning PPE : Put on all required personal protective equipment as detailed in the PPE table above.
-
Handling the Compound :
-
After Handling :
-
Thoroughly clean the work area.
-
Properly remove and dispose of gloves.
-
Wash hands with soap and water.[2]
-
Disposal Plan
This compound is not classified as a hazardous waste.[1][5] However, it is important to adhere to institutional and local guidelines for chemical waste disposal.
-
Waste Collection :
-
Collect any unused solid material and contaminated disposables (e.g., gloves, weighing paper) in a designated, sealed container.
-
Do not mix with other chemical waste.[1]
-
-
Labeling : Clearly label the waste container as "this compound waste".
-
Disposal :
Caption: Workflow for the safe handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. isotope.com [isotope.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. bio.vu.nl [bio.vu.nl]
- 6. safety.rochester.edu [safety.rochester.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. fishersci.com [fishersci.com]
- 9. westliberty.edu [westliberty.edu]
- 10. eurootc.com [eurootc.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
